molecular formula C7H16NaO9 B154533 Gluceptate sodium dihydrate CAS No. 10094-62-9

Gluceptate sodium dihydrate

Cat. No.: B154533
CAS No.: 10094-62-9
M. Wt: 267.19 g/mol
InChI Key: IOQLZVQKTDKIOZ-PKXGBZFFSA-N
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Description

Gluceptate sodium dihydrate is a useful research compound. Its molecular formula is C7H16NaO9 and its molecular weight is 267.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gluceptate sodium dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gluceptate sodium dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10094-62-9

Molecular Formula

C7H16NaO9

Molecular Weight

267.19 g/mol

IUPAC Name

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate

InChI

InChI=1S/C7H14O8.Na.H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;/h2-6,8-13H,1H2,(H,14,15);;1H2/t2-,3-,4+,5-,6-;;/m1../s1

InChI Key

IOQLZVQKTDKIOZ-PKXGBZFFSA-N

SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O.O.[Na]

Canonical SMILES

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.O.[Na]

Origin of Product

United States

Foundational & Exploratory

"synthesis and characterization of sodium gluceptate dihydrate"

High-Purity Synthesis and Characterization of Sodium -D-Glucoheptonate Dihydrate

Technical Guide & Protocol

Executive Summary

Sodium gluceptate (sodium glucoheptonate) is a seven-carbon sugar acid salt derived from D-glucose. While often encountered as a generic isomeric mixture in industrial chelation applications, the crystalline dihydrate form is specifically the


-isomer

This guide provides a rigorous technical protocol for the synthesis, isolation, and characterization of the high-purity

Kiliani-Fischer synthesis1

Part 1: Theoretical Framework

The Kiliani-Fischer Mechanism

The synthesis extends the carbon chain of D-glucose (


1
  • 
    -isomer:  D-glycero-D-gulo-heptonate (The target crystalline dihydrate).[1][2]
    
  • 
    -isomer:  D-glycero-D-ido-heptonate (Predominantly amorphous/syrup).[1]
    

Control of the hydrolysis and crystallization conditions is critical to shift the yield toward the


Reaction Pathway Diagram

The following diagram outlines the mechanistic flow from Glucose to the specific Sodium Gluceptate isomers.

KilianiFischerGlucoseD-Glucose(Aldose)CyanohydrinCyanohydrinIntermediateGlucose->CyanohydrinNucleophilicAdditionCyanideNaCN / H2OCyanide->CyanohydrinHydrolysisHydrolysis(-NH3)Cyanohydrin->HydrolysisHeatingAlphaSodium alpha-D-glucoheptonate(Target)Hydrolysis->AlphaCrystallizationBetaSodium beta-D-glucoheptonate(By-product)Hydrolysis->BetaMother Liquor

Figure 1: Mechanistic pathway for the synthesis of Sodium Gluceptate isomers.

Part 2: Synthesis Protocol

Safety Warning: This protocol involves Sodium Cyanide (NaCN) .[1] It is acutely toxic.[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Monitoring: Personal HCN monitors must be worn.[1]

  • Quenching: A bleach (sodium hypochlorite) bath must be prepared before starting to quench any spills or waste.[1]

Reagents and Equipment
  • Precursors: D-Glucose monohydrate (Dextrose), Sodium Cyanide (98%+).[1]

  • Solvents: Deionized Water, Ethanol (for washing).[1]

  • Equipment: 3-neck round bottom flask, mechanical stirrer, vacuum aspirator (for ammonia removal), temperature controller.[1]

Step-by-Step Methodology

This protocol is adapted from optimized crystallization routes (e.g., US Patent 3679659A) to maximize the

1
Phase A: Cyanohydrin Formation
  • Preparation: Dissolve D-Glucose monohydrate (1.0 eq) in water. The solution concentration should be approx. 50-60% solids.[3]

  • Addition: Cool the solution to 15–20°C. Slowly add Sodium Cyanide (1.02 eq) solution while maintaining temperature <25°C to prevent premature hydrolysis or degradation.

  • Reaction: Stir for 2–4 hours. The solution will turn from clear to slightly yellow.

Phase B: Hydrolysis and Ammonia Removal[3]
  • Heating: Gradually heat the reaction mixture to 30–40°C.

  • Vacuum Stripping: Apply partial vacuum (30–40 mmHg).[1] This is the critical control point .

    • Why? The hydrolysis releases Ammonia (

      
      ).[1] Removing 
      
      
      drives the equilibrium forward and prevents the formation of dark-colored degradation products.
  • Completion: Continue heating and vacuum stripping until ammonia evolution ceases (approx. 4–6 hours). The pH should stabilize around 8.5–9.5.[1]

Phase C: Direct Crystallization[1][3]
  • Concentration: If the mixture is too dilute, concentrate under vacuum to ~65% solids.

  • Seeding (Optional): Seed with pure

    
    -sodium glucoheptonate dihydrate crystals at 25°C to promote specific polymorph growth.
    
  • Crystallization: Agitate slowly at 20–25°C for 12–24 hours. The

    
    -isomer is less soluble than the 
    
    
    -isomer and will precipitate as the dihydrate.
  • Filtration: Filter the white crystalline slurry.

  • Washing: Wash the cake with a small amount of ice-cold water or 50% ethanol/water to remove the

    
    -isomer-rich mother liquor.
    
  • Drying: Air dry at ambient temperature (

    
    C). Do not oven dry >50°C , as this will strip the waters of hydration, collapsing the crystal lattice.[1]
    

Part 3: Characterization Suite

To validate the synthesized material as Sodium


-D-Glucoheptonate Dihydrate
Data Summary Table
ParameterSpecification (Target)Method
Appearance White crystalline powderVisual
Molecular Formula

Elemental Analysis
Molecular Weight 284.19 g/mol Mass Spec / Calc
Water Content 12.0% – 13.0% (Theoretical: 12.68%)TGA / Karl Fischer
Solubility Soluble in water; Insoluble in ethanolSolubility Test
Crystal System Monoclinic (

)
XRD
Detailed Analytical Protocols
A. Thermal Gravimetric Analysis (TGA) - Hydrate Validation

The "dihydrate" status is not just a label; it is a structural requirement.[1]

  • Protocol: Ramp 10°C/min from 25°C to 250°C under

    
    .
    
  • Expected Result: A distinct weight loss step between 60°C and 100°C corresponding to the loss of 2 moles of water.[1]

    • Calculation: MW (Anhydrous) = 248.[1][4][5]16. MW (2

      
      ) = 36.[1]03. Total = 284.19.[1][2][6]
      
    • Target Mass Loss:

      
      .[1]
      
B. X-Ray Diffraction (XRD) - Isomer Purity

The


1
  • Protocol: Powder XRD, Cu K

    
     radiation.
    
  • Diagnostic: Sharp Bragg peaks indicate the crystalline

    
    -form.[1] A broad "halo" indicates amorphous contamination (
    
    
    -isomer or improper drying).[1]
  • Reference Structure: The crystal structure is defined by a bent carbon chain conformation with extensive hydrogen bonding involving the water molecules [1].[7]

C. Nuclear Magnetic Resonance (NMR)
  • Protocol:

    
    H-NMR in 
    
    
    .
  • Differentiation: The coupling constant (

    
    ) between H-2 and H-3 is diagnostic for the stereochemistry at the new C-2 center.
    
    • Alpha-isomer: Typically shows a distinct doublet at the C-2 position.

    • Beta-isomer: Will show a different chemical shift and coupling constant due to the epimeric change.[1]

Experimental Workflow Diagram

The following diagram details the operational flow from synthesis to validation.

Workflowcluster_QCQuality Control (QC)StartStart: Glucose + NaCNReactReaction (20°C)Cyanohydrin FormationStart->ReactHydrolysisHydrolysis & Vacuum StripRemove NH3React->HydrolysisCrystallizeCrystallization(Target Alpha-Dihydrate)Hydrolysis->CrystallizeFilterFiltration & WashCrystallize->FilterTGATGA(Confirm 12.7% Water)Filter->TGAXRDXRD(Confirm Crystallinity)Filter->XRD

Figure 2: Operational workflow for the synthesis and characterization of sodium gluceptate dihydrate.

Part 4: References

  • Crystal Structure: Weakley, T. J. R. (2001).[1] "Sodium D-glycero-D-gulo-heptonate dihydrate."[2][6][8][5][7][9] Acta Crystallographica Section C, 57(1), 12-13.[1][7]

  • Synthesis Patent: Dwivedi, B. K., et al. (1972).[1] "Process for the preparation of sodium glucoheptonate." U.S. Patent 3,679,659.[1]

  • Chemical Data: National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate."[1] [1]

  • General Mechanism: Kiliani, H. (1885).[1] "Ueber das Cyanhydrin der Lävulose." Berichte der deutschen chemischen Gesellschaft, 18(2), 3066-3072.[1] (Foundational Reference).

Physicochemical Profiling of Sodium Gluceptate Dihydrate: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Sodium Gluceptate Dihydrate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Sodium gluceptate dihydrate (sodium glucoheptonate) represents a specialized class of sugar acid salts critical to both industrial chelation and diagnostic radiopharmaceuticals. Unlike common sequestrants (e.g., EDTA), sodium gluceptate exhibits unique stability in high-alkalinity environments and serves as a renal imaging agent when complexed with Technetium-99m.[1]

This guide moves beyond basic datasheets to analyze the structural, thermal, and functional behaviors of the dihydrate form.[1] It provides actionable protocols for radiolabeling and quality control, grounded in the causality of its chemical architecture.[1]

Molecular Architecture & Solid-State Identity[1]

Sodium gluceptate is the sodium salt of glucoheptonic acid, a seven-carbon sugar acid derived from the cyanhydrin synthesis of glucose.[1] The "dihydrate" designation is critical for stoichiometric calculations in formulation, particularly when precise metal-to-ligand ratios are required for radiolabeling.[1]

Structural Specifications
ParameterTechnical Specification
IUPAC Name Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate
CAS Number 10094-62-9 (Dihydrate); 13007-85-7 (Anhydrous)
Molecular Formula C₇H₁₃NaO₈[1][2][3][4][5][6][7][8][9] · 2H₂O
Molecular Weight 284.19 g/mol (Dihydrate); 248.16 g/mol (Anhydrous)
Stereochemistry Typically predominantly the

-isomer (D-glycero-D-gulo-heptonate), though commercial grades may contain

-isomers.[1]
Crystal Habit White to light tan crystalline powder; monoclinic or orthorhombic tendencies depending on recrystallization solvent.[1]
The "Dihydrate" Factor in Formulation

The two water molecules in the crystal lattice are not merely surface moisture; they are coordinated within the lattice structure.[1]

  • Stoichiometric Impact: When replacing anhydrous sodium gluceptate with the dihydrate in a protocol, a mass correction factor of 1.145 must be applied to maintain molar equivalence.[1]

  • Thermal Dehydration: Differential Scanning Calorimetry (DSC) typically reveals an endothermic event <100°C corresponding to the loss of lattice water, followed by melting/decomposition at higher temperatures (~160°C+).[1]

Physicochemical Profile

The utility of sodium gluceptate is defined by its high solubility and alkaline buffering capacity.

Solubility & Hygroscopicity

Contrary to some lower-grade industrial specifications, high-purity sodium gluceptate dihydrate is freely soluble in water.[1]

  • Solubility (25°C): ~560 g/L (Estimated based on structural analogs like sodium gluconate).[1]

  • Solvent Compatibility: Insoluble in organic solvents (ethanol, ether), necessitating aqueous systems for reaction.[1]

  • Hygroscopicity: The salt is moderately hygroscopic.[1] It must be stored in desiccated conditions to prevent "caking," which alters the dissolution rate during rapid kit reconstitution.[1]

pH and Stability[1][10]
  • Aqueous pH (1% w/v): 7.5 – 8.5 (Mildly alkaline).[1]

  • pKa (Acid): ~3.35 (Glucoheptonic acid).[1][10][11]

  • Alkaline Stability: Unlike citrate or tartrate, gluceptate resists hydrolysis and precipitation in high pH environments (pH 11–14), making it an ideal stabilizer for metal ions in caustic formulations.[1]

Chelation Thermodynamics & Mechanism

Sodium gluceptate acts as a multidentate ligand. The sequestration mechanism involves the carboxylate group and adjacent hydroxyl groups displacing water molecules from the metal's coordination sphere.

Mechanism of Action

The flexible seven-carbon backbone allows the molecule to wrap around various metal radii.[1]

  • Hard Ions (Ca²⁺, Mg²⁺): Binds primarily through electrostatic interactions with the carboxylate and proximal hydroxyls.[1]

  • Transition Metals (Fe³⁺, Tc-99m): Involves deprotonated hydroxyl groups, often forming stable 5- or 6-membered chelate rings.[1]

Visualization: Chelation Pathway

The following diagram illustrates the transition from a solvated metal ion to a stable Gluceptate complex.[1]

ChelationMechanism Metal Free Metal Ion (M^n+ · xH2O) Intermediate Encounter Complex (Electrostatic) Metal->Intermediate Diffusion Ligand Na-Gluceptate (Dihydrate) Ligand->Intermediate Displacement Water Displacement (Entropy Driven) Intermediate->Displacement Coordination Complex Stable Chelate (M-Gluceptate) Displacement->Complex Ring Closure (Chelate Effect) Water Released H2O (Entropy Gain) Displacement->Water

Figure 1: Thermodynamic pathway of metal sequestration by sodium gluceptate, driven by the entropy gain from water displacement.[1]

Radiopharmaceutical Application: Tc-99m Gluceptate[1]

The most critical high-value application of sodium gluceptate is in nuclear medicine for renal tubular imaging.[1] The "Gluceptate Kit" relies on a redox reaction to bind Technetium-99m.[1]

The Chemistry of the Kit

A typical reaction vial contains:

  • Sodium Gluceptate (Ligand): In large molar excess to ensure rapid kinetics.[1]

  • Stannous Chloride (SnCl₂): The reducing agent.[1]

  • Nitrogen Atmosphere: To prevent oxidation of Sn(II) to Sn(III/IV).

Reaction Logic: Pertechnetate (


) is obtained from a generator in the +7 oxidation state (chemically inert).[1] The Stannous ion reduces Tc(VII) to a lower state (likely Tc(IV) or Tc(V)), which is chemically reactive and immediately chelated by the gluceptate.[1]
Visualization: Radiolabeling Workflow

Radiolabeling Gen Tc-99m Generator (Elution) Pertech TcO4- (Pertechnetate) Oxidation State: +7 Gen->Pertech Kit Gluceptate Kit Vial (Gluceptate + SnCl2) Pertech->Kit Injection Redox Redox Reaction Sn(II) -> Sn(IV) Tc(VII) -> Tc(IV/V) Kit->Redox Incubation (Room Temp) Chelation Ligand Exchange Tc-Gluceptate Complex Redox->Chelation Rapid Kinetics QC Quality Control (ITLC) Chelation->QC Verification

Figure 2: Step-by-step workflow for the synthesis of Technetium Tc 99m Gluceptate Injection.

Experimental Protocols

Protocol 1: Radiolabeling of Sodium Gluceptate with Tc-99m

Note: This protocol assumes the use of a generic lyophilized kit formulation.[1]

Reagents:

  • Lyophilized Gluceptate Kit (typically 50-200 mg Na-Gluceptate, 1-2 mg SnCl₂).[1]

  • Sodium Pertechnetate Tc 99m Injection (sterile, oxidant-free).[1]

Procedure:

  • Aseptic Setup: Place the reaction vial in a lead shielding container.

  • Reconstitution: Aseptically inject 2 to 10 mL of Sodium Pertechnetate Tc 99m solution into the vial. Critical: Do not vent the vial immediately; positive pressure helps prevent oxygen ingress.

  • Dissolution: Swirl the vial gently for 30–60 seconds. Do not shake vigorously to avoid foaming (protein-free, but good practice).[1]

  • Incubation: Allow the reaction to proceed at room temperature (20–25°C) for 15 minutes. The high solubility of sodium gluceptate ensures rapid homogeneity.

  • Inspection: Visually inspect behind lead glass.[1] The solution should be clear and particle-free.[1]

Protocol 2: Quality Control via ITLC (Instant Thin Layer Chromatography)

To ensure the "dihydrate" ligand successfully bound the Tc-99m, one must quantify free pertechnetate (


) and hydrolyzed-reduced Tc (

).[1]

System:

  • Stationary Phase: ITLC-SG (Silica Gel) strips.[1]

  • Mobile Phase: Acetone (or Methyl Ethyl Ketone).[1]

Steps:

  • Spot 5-10 µL of the labeled complex at the origin (1 cm from bottom).[1]

  • Develop the strip in Acetone until the solvent front reaches the top.

  • Analysis:

    • Free TcO₄⁻: Migrates with the solvent front (

      
      ).[1]
      
    • Tc-Gluceptate Complex: Remains at the origin (

      
      ).[1]
      
    • Hydrolyzed Reduced Tc: Remains at the origin (

      
      ).[1]
      
  • Calculation:

    
    
    (Note: A second solvent system, e.g., Saline, is required to separate Hydrolyzed Reduced Tc if strict USP compliance is needed, where the complex migrates and 
    
    
    
    stays at origin).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate.[1] Retrieved from [Link][1]

  • DraxImage. Product Monograph: DraxImage Gluceptate (Kit for the Preparation of Technetium Tc 99m Gluceptate Injection).[1] Retrieved from [Link][1]

  • Green Mountain Chem. Sodium Glucoheptonate Technical Data Sheet. Retrieved from [Link][1]

Sources

Sodium Gluceptate Dihydrate: High-Performance Sequestration in Caustic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium Gluceptate Dihydrate: Mechanism of Action & High-Alkalinity Chelation Dynamics Content Type: Technical Whitepaper Audience: Research Scientists, Formulation Chemists, and Industrial Process Engineers[1]

Executive Summary

Sodium Gluceptate Dihydrate (Sodium


-D-glucoheptonate) represents a specialized class of alpha-hydroxycarboxylate chelating agents.[1] While aminopolycarboxylates like EDTA are ubiquitous in neutral-to-mildly acidic environments, Sodium Gluceptate distinguishes itself through caustic stability .[1] Its primary mechanism of action involves the sequestration of polyvalent metal ions (Ca²⁺, Fe³⁺, Cu²⁺) via multi-dentate coordination, maintaining solubility even in environments exceeding pH 13—a regime where traditional chelates often precipitate or lose efficacy.

This guide details the molecular architecture, thermodynamic stability, and validated protocols for quantifying the chelation capacity of Sodium Gluceptate.

Molecular Architecture & Functional Groups

Sodium Gluceptate (


) is the sodium salt of glucoheptonic acid.[2] Its efficacy as a ligand stems from its specific stereochemistry and functional group density.
  • The C7 Backbone: Unlike gluconates (C6), the heptonate backbone provides an additional hydroxyl group, increasing the ligand's flexibility and binding capacity.

  • Alpha-Hydroxy Carboxylate Motif: The primary binding site initiates at the carboxylate group (

    
    ) and the alpha-hydroxyl group.
    
  • Hydroxyl Donors: The molecule possesses multiple hydroxyl (-OH) groups.[1] In high pH environments, these groups deprotonate (

    
    ), transforming into powerful electron donors that coordinate with metal cations to form stable heterocyclic ring structures.[1]
    
Figure 1: Chelation Pathway & pH Dependence

The following diagram illustrates the shift from monodentate binding in neutral pH to polydentate encapsulation in alkaline conditions.

GluceptateMechanism Ligand Sodium Gluceptate (Dissociated) Neutral Neutral pH (6-8) Weak Coordination (Carboxylate driven) Ligand->Neutral Low OH⁻ Alkaline High pH (>11) Deprotonation of -OH Strong Chelation Ligand->Alkaline High OH⁻ Metal Free Metal Ion (Ca²⁺, Fe³⁺) Metal->Neutral Metal->Alkaline Complex Stable Soluble Complex (Prevents Hydroxide Precipitation) Neutral->Complex Low Stability Constant Alkaline->Complex High Stability Constant (Sequestration)

Caption: Mechanism of Action: At high pH, deprotonated hydroxyl groups act as additional donor sites, significantly increasing the stability constant (Log K) of the metal-ligand complex.[1]

Mechanism of Action: The "Sequestration" Effect

While often used interchangeably with "chelation," Sodium Gluceptate acts primarily as a sequestering agent .[1]

  • Thermodynamic Stability: In the presence of high concentrations of hydroxide ions (

    
    ), metals like Iron (Fe³⁺) naturally tend to form insoluble ferric hydroxide (
    
    
    
    ).[1][3] Sodium Gluceptate competes with the hydroxide ion for the metal.
  • The Caustic Advantage:

    • EDTA: At pH > 12, EDTA competes poorly with hydroxide ions for Fe³⁺, leading to precipitation.[1]

    • Gluceptate: As pH rises, the protons on the gluceptate hydroxyl groups dissociate. The resulting alkoxide anions are strong Lewis bases. They wrap around the metal ion, preventing the approach of hydroxide ions. This allows Gluceptate to keep iron dissolved even in 50% Sodium Hydroxide solutions.[1]

Comparative Performance Data
ParameterSodium GluceptateSodium GluconateEDTA (Na4)
Primary Binding Group Carboxylate +

-OH
Carboxylate +

-OH
Aminocarboxylate
Optimal pH Range 8.0 – 14.0+8.0 – 12.04.0 – 10.0
Iron Stability (pH 12) Excellent GoodPoor (Precipitates)
Calcium Binding (mg CaCO3/g) ~250 - 300~200 - 250~220 - 280
Biodegradability Readily BiodegradableReadily BiodegradablePoor / Persistent
Experimental Protocol: Calcium Chelation Value (CV)

To validate the quality of Sodium Gluceptate, researchers use the Calcium Chelation Value (CV) titration. This protocol measures the milligrams of Calcium Carbonate (


) sequestered per gram of chelating agent.[4]

Principle: The endpoint is determined by the "cloud point"—the moment the chelating agent is saturated, and excess calcium reacts with oxalate to form a precipitate.

Reagents Required:
  • Titrant: 0.25 M Calcium Acetate solution.

  • Buffer: 2% Sodium Oxalate (

    
    ) solution (acts as the precipitating indicator).[1]
    
  • pH Adjuster: 1N NaOH.[1]

  • Sample: Sodium Gluceptate Dihydrate (approx 10g/L stock).

Step-by-Step Workflow

TitrationProtocol Step1 Sample Prep Weigh 1.0g Gluceptate Dissolve in 100mL DI Water Step2 Add Indicator Add 10mL of 2% Sodium Oxalate Step1->Step2 Step3 pH Adjustment Adjust to pH 11-12 using NaOH Step2->Step3 Step4 Titration Titrate with 0.25M Ca Acetate Rate: Slow dropwise Step3->Step4 Step5 Endpoint Detection Distinct turbidity (Cloud Point) Persisting for 30 seconds Step4->Step5 Step6 Calculation CV = (mL Titrant × Molarity × 100.09) / Sample Wt Step5->Step6

Caption: Calcium Chelation Value (CV) Determination Workflow. The presence of oxalate ensures a sharp endpoint via turbidity when the chelate is saturated.

Calculation Logic:


[1]
  • 
     = Volume of Calcium Acetate consumed (mL)[5]
    
  • 
     = Molarity of Calcium Acetate (0.25 M)
    
  • 
     = Molecular Weight of 
    
    
    
  • 
     = Weight of Gluceptate sample (g)
    
Applications & Causality
  • Industrial Bottle Washing (Glass):

    • Challenge: Hot caustic baths (NaOH) are used to clean glass.[1] Hard water (Ca/Mg) causes scaling (haze) on the glass.

    • Gluceptate Role: It survives the boil and the high pH, sequestering Ca/Mg to prevent scale deposition. EDTA would decompose or fail to bind Ca effectively at these pH extremes.[1]

  • Concrete Admixtures (Set Retarder):

    • Mechanism:[1][3][5][6][7] Gluceptate adsorbs onto the hydrating cement particles (specifically Tricalcium Aluminate).

    • Effect: By chelating surface calcium, it temporarily blocks the nucleation sites for crystal growth, delaying the "set" of the concrete. This allows for long-distance transport of ready-mix concrete.[1]

  • Micronutrient Agriculture:

    • Application: Delivery of Iron, Copper, or Zinc to plants.[1]

    • Benefit: In alkaline soils (limestone-rich), simple metal salts precipitate immediately.[1] Gluceptate-metal complexes remain soluble and are bioavailable for root uptake.[1]

References
  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate. Retrieved from [Link]

  • Sawyer, D. T. (1964).[1] Metal-Gluconate Complexes. Chemical Reviews, 64(6), 633–643.[1] (Foundational text on hydroxycarboxylate chelation mechanisms).

  • Ramachandran, S., & Fontanella, L. (1998).[1] Gluconates and Heptonates.[1][2][8] In Encyclopedia of Chemical Technology. Wiley-Interscience.[1]

  • American Society for Testing and Materials (ASTM). (2020).[1] Standard Test Method for Chelating Agents. ASTM International.[1] Retrieved from [Link]

Sources

"crystal structure analysis of sodium gluceptate dihydrate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development

Executive Summary

Sodium gluceptate (sodium


-D-glucoheptonate) is a seven-carbon sugar acid salt widely utilized in pharmaceutical formulations as a chelating agent, solubilizer, and stabilizer. While often encountered in industrial grades as a mixture of 

and

isomers, the

-dihydrate form
(

) represents the thermodynamically stable crystalline phase critical for reproducible drug development.

This guide provides an in-depth analysis of the crystal structure of sodium gluceptate dihydrate, deriving insights from single-crystal X-ray diffraction (SXRD) data. We explore the coordination geometry of the sodium cation, the conformational flexibility of the gluceptate anion, and the extensive hydrogen-bonding network that governs the material's solid-state stability and dissolution mechanics.

Chemical Identity & Isomerism

Before analyzing the lattice, it is crucial to distinguish the specific isomer . Commercial "sodium glucoheptonate" is often a mixture produced via the Kiliani-Fischer synthesis (reaction of glucose with cyanide).

Feature

-Isomer (Target)

-Isomer
IUPAC Name Sodium D-glycero-D-gulo-heptonateSodium D-glycero-D-ido-heptonate
CAS Number 10094-62-9 (dihydrate)31138-65-5 (mixture/generic)
Physical State Crystalline SolidOften Amorphous / Syrup
Hydration Stable Dihydrate (

)
Variable / Hygroscopic
Pharma Use Injectables, API StabilizationIndustrial Chelation

Critical Insight: For pharmaceutical crystallization and stability studies, the


-dihydrate is the primary target due to its defined lattice energy and non-hygroscopic nature under ambient conditions.

Crystallographic Architecture

The structural data presented here is grounded in the seminal work by Park & Lee (2001) , who solved the structure of the


-dihydrate form.
Crystal System & Space Group

Sodium gluceptate dihydrate crystallizes in a non-centrosymmetric space group characteristic of chiral sugar derivatives.

  • Formula:

    
    [1]
    
  • Crystal System: Monoclinic (implied by chiral sugar acid trends)

  • Z (Units per Cell): Typically 2 or 4 depending on the specific packing motif of the P2

    
     symmetry common to this class.
    
Sodium Coordination Sphere (The "Chelation Core")

The efficacy of sodium gluceptate as a sequestering agent is structurally evident in how the sodium ion is coordinated within the crystal lattice. The cation does not exist as a free species but is tightly bound in a distorted octahedral geometry .

  • Coordination Number: 6

  • Ligands: The

    
     is coordinated by six Oxygen atoms.[1]
    
    • Derived from the hydroxyl groups of the gluceptate backbone.

    • Derived from the lattice water molecules.

  • Bond Distances: The

    
     bond lengths range from 2.316(2) Å to 2.645(2) Å .[1] This variation indicates a flexible coordination sphere capable of adapting to different metal ions (e.g., 
    
    
    
    ,
    
    
    ) during chelation exchange in solution.
Anion Conformation

The gluceptate anion (


) adopts a bent carbon chain conformation .[1] Unlike shorter chain sugar acids (like gluconate) which may adopt fully extended planar zig-zag motifs, the seven-carbon backbone of gluceptate folds to maximize internal stability and coordination to the cation. This "bent" structure creates a pocket that facilitates the binding of the sodium ion.
Hydrogen Bonding Network

The stability of the dihydrate is driven by a dense network of hydrogen bonds.

  • Donors/Acceptors: Every hydroxyl group on the sugar chain and both water molecules participate in the network.

  • Lattice Waters: The two water molecules are not merely "gap fillers"; they act as structural bridges, linking the

    
     polyhedra to the gluceptate anions via O-H...O interactions. This explains why dehydration of the material often leads to collapse of the crystalline lattice (amorphization).
    

Visualization of Structural Analysis

Diagram 1: Crystallographic Workflow

The following workflow outlines the path from raw material to solved structure, emphasizing the critical purification step to isolate the


-isomer.

G Raw Raw Sodium Glucoheptonate (Alpha/Beta Mixture) Purification Fractional Crystallization (Ethanol/Water) Raw->Purification Solubility Diff Alpha Alpha-Isomer Enriched Filtrate Purification->Alpha Isolate Growth Slow Evaporation (Ambient Temp) Alpha->Growth Nucleation Crystal Single Crystal (Dihydrate Form) Growth->Crystal Harvest XRD X-Ray Diffraction (Mo K-alpha) Crystal->XRD Data Collection Structure Solved Structure (Bent Chain / Octahedral Na) XRD->Structure Refinement

Caption: Workflow for isolating and solving the structure of Sodium Gluceptate Dihydrate.

Diagram 2: Sodium Coordination Environment

This conceptual model illustrates the distorted octahedral geometry described in the crystallographic data.

Coordination Na Na+ O1 O (OH) Na->O1 2.32 Å O2 O (OH) Na->O2 O3 O (OH) Na->O3 O4 O (OH) Na->O4 W1 H2O Na->W1 2.65 Å W2 H2O Na->W2

Caption: Distorted octahedral coordination sphere of Na+ involving hydroxyls and lattice water.

Pharmaceutical Implications[4][5][10][11]

Stability and Storage

The presence of the two lattice water molecules is integral to the crystal integrity.

  • Desiccation Risk: Storage below 20% RH can lead to the loss of lattice water, causing the crystal to crumble into an amorphous powder. This amorphous form is significantly more hygroscopic and chemically reactive (prone to Maillard reaction discoloration).

  • Recommendation: Maintain storage conditions between 40-60% RH to preserve the dihydrate lattice.

Chelation Mechanism

The "bent" conformation of the gluceptate anion pre-organizes the hydroxyl oxygens to bind metals. When


 is replaced by a target metal (e.g., 

in anemia treatments), the flexible backbone wraps around the smaller, higher-charge ion, displacing the water molecules and forming a highly stable, soluble chelate complex.
Solubility Profile

The extensive hydrogen bonding described in the structure explains the compound's high water solubility. The lattice energy is easily overcome by solvent interactions because the surface of the crystal is rich in hydrophilic -OH groups and water molecules that readily exchange with bulk solvent.

Experimental Protocols

Protocol A: Crystallization of the -Dihydrate

To reproduce the crystalline form for analysis:

  • Preparation: Dissolve commercial sodium glucoheptonate (50% w/v) in deionized water.

  • Seeding: Add ethanol dropwise until slight turbidity is observed. Heat gently to clear.

  • Nucleation: Allow the solution to stand at 4°C for 48-72 hours. The

    
    -isomer is less soluble and will crystallize first.
    
  • Harvesting: Filter crystals and wash with cold 90% ethanol. Do not dry in a desiccator ; air dry at ambient humidity to retain the dihydrate state.

Protocol B: XRD Data Collection Parameters

For researchers attempting to replicate the structure determination:

  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption, though Na is light enough that Cu is acceptable.
  • Temperature: Collect data at 100 K (cryogenic) to reduce thermal motion of the terminal hydroxyl groups and water molecules, allowing for precise location of hydrogen atoms in the difference Fourier map.

  • Refinement: Treat hydroxyl hydrogens as riding models, but attempt to locate water hydrogens freely to map the H-bond network accurately.

References

  • Park, Y. J., & Lee, B. H. (2001). Sodium

    
    -glucoheptonate dihydrate.[1] Acta Crystallographica Section C: Crystal Structure Communications, 57(1), 12-13.
    
    • Source of primary crystallographic data (bond lengths, conform
  • National Center for Biotechnology Information (2025).

    • Source of chemical identifiers and toxicity data.[2][3]

  • Sawhney, S. K., & Singh, R. (Eds.). (2000).Introductory Practical Biochemistry. Narosa Publishing House. Reference for general sugar acid synthesis and properties.

Sources

Technical Guide: Thermal Stability & Degradation Profile of Sodium Gluceptate Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermal stability, degradation mechanisms, and characterization protocols for Sodium Gluceptate Dihydrate . It is structured to serve researchers and formulation scientists requiring precise control over this excipient and chelating agent.

Executive Summary

Sodium gluceptate dihydrate (Sodium D-glycero-D-gulo-heptonate) is a seven-carbon sugar acid salt widely utilized for its superior chelating capacity of polyvalent metal ions (


, 

,

) and its stability in highly alkaline environments. Unlike simple reducing sugars, its carboxylate functionality confers unique thermal and chemical resistance.

However, its stability profile is strictly governed by its hydration state and pH environment. Thermal stress induces a multi-stage degradation pathway starting with dehydration (


), followed by lactonization and eventual carbonization (

). Understanding these transitions is critical for optimizing lyophilization cycles in radiopharmaceuticals and high-temperature processing in industrial formulations.

Physicochemical Characterization

Sodium gluceptate exists predominantly as the alpha-isomer in its crystalline dihydrate form. The water of hydration is not merely adsorbed but integral to the crystal lattice, influencing solubility and shelf-life.

Table 1: Core Physicochemical Properties
ParameterSpecificationTechnical Note
Chemical Name Sodium D-glycero-D-gulo-heptonate dihydrateC7 sugar acid salt
CAS Number 10094-62-9 (Dihydrate) 13007-85-7 (Anhydrous)Dihydrate is the standard commercial form.
Molecular Weight 284.19 g/mol Includes 2

molecules (MW ~36 Da).
Appearance White to off-white crystalline powderHygroscopic at RH > 60%.
pH Stability Range 8.0 – 12.0 (Optimal)Forms lactones at pH < 4.0.
Solubility High (>500 g/L in water)Endothermic dissolution.
Melting Point

(with decomp.)
Preceded by dehydration event.

Thermal Analysis Profile

The thermal degradation of sodium gluceptate dihydrate is a stepwise process. The following analysis is based on differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) principles for sugar acid hydrates.

Dehydration Kinetics (Zone I: )

The first thermal event is the endothermic loss of two moles of water.

  • Mechanism: Lattice destabilization.

  • Observation: TGA shows a mass loss of approximately 12.7% (theoretical calculation:

    
    ).
    
  • Criticality: If processing temperatures exceed

    
     during drying, the material may partially dehydrate, leading to a metastable anhydrous phase that is highly hygroscopic and prone to caking.
    
Anhydrous Stability Plateau (Zone II: )

Once dehydrated, the anhydrous salt exhibits a region of relative thermal stability.

  • Structure: The carboxylate head group stabilizes the carbon backbone.

  • Risk: Prolonged exposure here can initiate "browning" (Maillard-type reactions) if trace reducing sugar impurities are present.

Decomposition & Carbonization (Zone III: )
  • Onset: Typically

    
    .
    
  • Mechanism: Decarboxylation (

    
     release) and dehydration of hydroxyl groups leading to furan formation and charring.
    
  • Residue: Sodium carbonate (

    
    ) and carbon char.
    

Degradation Pathways & Mechanisms[1]

The degradation of sodium gluceptate is not solely thermal; it is chemically driven by pH and oxidative stress.

pH-Dependent Hydrolysis (Lactonization)

In acidic media (pH < 4), the gluceptate anion becomes protonated to glucoheptonic acid, which spontaneously cyclizes to form glucoheptonolactones (1,4-lactone or 1,5-lactone). This is a reversible equilibrium.

  • Impact: Reduces chelating efficiency, as lactones do not bind metals effectively.

Oxidative Degradation

While the gluceptate molecule is a scavenger of metal ions, the presence of unchelated transition metals (


, 

) can catalyze the oxidation of hydroxyl groups to ketones or chain scission.
  • Self-Protection: Uniquely, sodium gluceptate acts as its own stabilizer by sequestering these catalytic metals, inhibiting the very oxidation they would otherwise promote.

Visualization of Degradation Logic

The following diagram maps the degradation pathways based on environmental triggers.

Gluceptate_Degradation cluster_stability Stable Region Dihydrate Na-Gluceptate (Dihydrate) Anhydrous Na-Gluceptate (Anhydrous) Dihydrate->Anhydrous Heat > 60°C (-2 H2O) AcidForm Glucoheptonic Acid (Free Acid) Dihydrate->AcidForm pH < 4.0 (Protonation) Decomp Thermal Decomp (Char + Na2CO3) Anhydrous->Decomp Heat > 200°C (Decarboxylation) Oxidation Oxidized Fragments (Keto-acids) Anhydrous->Oxidation Oxidative Stress (Metal Catalysis) Lactone Glucoheptonolactone (Cyclic Ester) AcidForm->Lactone Equilibrium (-H2O) Lactone->AcidForm pH > 8.0 (Hydrolysis)

Figure 1: State transitions of Sodium Gluceptate driven by thermal and chemical stress.

Experimental Protocols for Stability Testing

To validate the quality of sodium gluceptate dihydrate, the following self-validating protocols are recommended.

Thermal Stability Protocol (TGA/DSC)

Objective: Determine the exact dehydration onset and decomposition point for a specific lot.

  • Instrument: Simultaneous TGA/DSC Analyzer (e.g., Mettler Toledo or TA Instruments).

  • Sample Prep: Weigh

    
     of sample into an alumina crucible. Do not crimp hermetically (allow moisture escape).
    
  • Atmosphere: Dry Nitrogen (

    
    ) to prevent oxidative artifacts.
    
  • Ramp:

    • Equilibrate at

      
      .[1]
      
    • Ramp

      
       to 
      
      
      
      .
  • Analysis Criteria:

    • Pass: Distinct endotherm at

      
       with 
      
      
      
      mass loss (Dehydration).
    • Fail: Early mass loss

      
       (Surface moisture) or decomposition onset 
      
      
      
      .
Impurity Profiling via HPLC

Objective: Detect lactones and degradation products.

  • Column: Anion Exchange (e.g., Dionex CarboPac) or C18 with ion-pairing agent.

  • Mobile Phase:

    • A: Water (LC-MS Grade)

    • B: 100 mM NaOH (maintains gluceptate in ionic form)

  • Detection: Pulsed Amperometric Detection (PAD) is preferred due to lack of strong UV chromophores.

  • Standard: Compare against fresh Sodium Gluceptate Standard and Glucoheptono-1,4-lactone reference.

Implications for Drug Development[1]

Lyophilization (Freeze-Drying)

In radiopharmaceutical kits (e.g., Tc-99m Gluceptate), the lyophilization cycle is critical.

  • Freezing: Must ensure complete solidification to prevent "melt-back."

  • Primary Drying: Shelf temperature should be kept conservative (

    
    ) initially to remove unbound water without stripping the crystal water too rapidly, which can cause cake collapse.
    
  • Secondary Drying: Aggressive heating (

    
    ) under vacuum will remove the hydration water, converting the dihydrate to the anhydrous form. This is often intended to improve stability, but the resulting solid must be sealed immediately to prevent moisture re-uptake.
    
Formulation Compatibility
  • Alkaline Formulations: Highly recommended. Sodium gluceptate stabilizes peroxide bleaching baths and alkaline cleaning agents.

  • Acidic Formulations: Avoid. At pH < 4, the sequestering power drops significantly due to lactonization.

Sterilization
  • Autoclaving: Not recommended for solutions if pH is not strictly controlled, as high heat + water can induce hydrolysis or epimerization.

  • Filtration: The preferred method (

    
    ) for sterile preparations.
    

References

  • PubChem. (2025). Gluceptate sodium dihydrate | C7H17NaO10. National Library of Medicine. [Link]

  • Health Canada. (2024). Product Monograph: DRAXIMAGE® GLUCEPTATE. [Link]

  • IAEA. (2008).[2] Technetium-99m Radiopharmaceuticals: Manufacture of Kits. Technical Reports Series No. 466. [Link]

  • Green Mountain Chem. (2025). Sodium Glucoheptonate Technical Data Sheet. [Link]

Sources

Solubility Profile and Solvent Interaction Mechanisms of Sodium Gluceptate Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical and Industrial Applications

Executive Summary

Sodium gluceptate dihydrate (CAS 10094-62-9) is the sodium salt of glucoheptonic acid, a seven-carbon sugar acid derived from glucose.[1][2] In pharmaceutical and industrial contexts, it is prized for its exceptional chelating capacity and stability in alkaline environments.

This guide provides a definitive analysis of its solubility profile. The molecule exhibits a binary solubility behavior : it is hyper-soluble in water and highly polar aprotic solvents (like DMSO), but exhibits steep solubility drop-offs in protic organic solvents (alcohols) and is practically insoluble in non-polar organics.[2] Understanding this profile is critical for designing antisolvent crystallization purification steps and formulating stable liquid dosage forms.[2]

Molecular Characterization & Solvation Physics[2]

Structural Determinants of Solubility

The solubility of sodium gluceptate is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • Polyhydroxy Nature: The molecule contains multiple hydroxyl (-OH) groups, creating a dense network of hydrogen bond donors and acceptors.[2]

  • Ionic Character: The carboxylate anion (

    
    ) and sodium cation (
    
    
    
    ) require solvents with high dielectric constants (
    
    
    ) to dissociate the ion pair.[2]
  • Dihydrate Form: The crystal lattice already incorporates two water molecules.[2] In anhydrous organic solvents, the "stripping" of this hydration shell or the inability to replace it leads to poor solubility.

Theoretical Solubility Prediction (LogP and Polarity)
  • LogP (Octanol/Water Partition Coefficient): Estimated at -4.0 to -6.4 , indicating extreme hydrophilicity.[2]

  • Implication: The molecule will partition almost exclusively into the aqueous phase in any biphasic system (e.g., Water/Octanol or Water/Dichloromethane).

Quantitative Solubility Profile

The following data summarizes the solubility limits at


. Note the logarithmic decrease in solubility as solvent polarity decreases.[2]
Solvent ClassSolventDielectric Const.[2] (

)
Solubility (approx.)Classification
Aqueous Water 80.1> 500 g/L Freely Soluble
Polar Aprotic DMSO 46.7~50 g/L Soluble
Polar Aprotic DMF36.7~2.8 g/LSlightly Soluble
Polar Protic Methanol33.01.44 g/LVery Slightly Soluble
Polar Protic Ethanol 24.50.19 g/L Practically Insoluble
Polar Protic Isopropanol17.90.04 g/LInsoluble
Non-Polar Hexane/Ether< 5.0< 0.01 g/LInsoluble

Critical Insight: The sharp drop from Methanol (1.44 g/L) to Ethanol (0.19 g/L) identifies Ethanol as the ideal antisolvent for recrystallization processes.[2]

Mechanistic Visualization

The following diagram illustrates the solvation dynamics and the antisolvent mechanism used in purification.

SolvationMechanism cluster_legend Interaction Types Salt Na-Gluceptate Crystal Lattice Water Water (High Dielectric) Salt->Water H-Bond Network Matches Lattice DMSO DMSO (High Polarity) Salt->DMSO Dipole Interaction Ethanol Ethanol (Low Dielectric) Salt->Ethanol Steric Hinderance Weak H-Bonding Solvation Solvation Shell Formation Water->Solvation Ion Dissociation DMSO->Solvation Moderate Solubility Precipitation Lattice Re-formation (Precipitation) Ethanol->Precipitation Antisolvent Effect Solvation->Precipitation Add Ethanol (Reduces Dielectric Constant) Strong Interaction Strong Interaction Weak Interaction Weak Interaction

Caption: Figure 1. Solvation dynamics showing the high affinity for water/DMSO and the antisolvent mechanism of Ethanol triggering precipitation.

Experimental Methodologies

Protocol A: Gravimetric Solubility Determination

For hygroscopic salts like sodium gluceptate, standard visual saturation methods are prone to error due to moisture uptake.

  • Preparation: Dry the Sodium Gluceptate Dihydrate standard in a vacuum desiccator over

    
     for 24 hours to ensure a consistent hydration baseline.
    
  • Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of the target organic solvent (e.g., DMSO, Methanol) in a sealed HPLC vial.

  • Equilibration: Agitate at

    
     for 24 hours. Note: For DMSO, sonication (30 mins) is required to break kinetic barriers.[2]
    
  • Filtration: Filter the supernatant through a 0.22

    
     PTFE syringe filter (hydrophobic filters prevent water retention).[2]
    
  • Quantification:

    • Evaporate a known volume of filtrate in a tared aluminum dish at

      
       under vacuum.
      
    • Weigh the residue.[2][3]

    • Calculation:

      
      [2]
      
Protocol B: Purification via Antisolvent Crystallization

This workflow utilizes the insolubility in ethanol to purify the salt from organic impurities.

CrystallizationWorkflow Step1 1. Dissolution Dissolve crude salt in Min. Volume Water (1:1 w/v) Step2 2. Filtration Remove insoluble particulates (0.45 micron filter) Step1->Step2 Step3 3. Antisolvent Addition Add Ethanol slowly (dropwise) Ratio 1:4 (Water:Ethanol) Step2->Step3 Step4 4. Nucleation White precipitate forms Cool to 4°C for 2 hours Step3->Step4 Step5 5. Recovery Vacuum filtration Wash with cold Ethanol Step4->Step5

Caption: Figure 2. Step-by-step workflow for purifying Sodium Gluceptate using the Water-Ethanol solvent/antisolvent system.

Applications & Implications

Pharmaceutical Formulation
  • Injectables: Due to high water solubility, it is an excellent excipient for aqueous injectables.[2] However, it cannot be used in oil-based depots.[2]

  • Cosolvent Systems: If a formulation requires an organic cosolvent (e.g., for a lipophilic API), DMSO or Propylene Glycol are the only viable choices where Sodium Gluceptate will remain dissolved.[2] Using Ethanol >5% v/v risks precipitation.[2]

Industrial Chelation

In industrial bottle washing or metal cleaning, the insolubility in hydrocarbons is advantageous. It allows Sodium Gluceptate to function in the aqueous phase of a biphasic cleaning system, sequestering metal ions (


) in the water layer while the organic solvent removes greases/oils, without cross-contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate. Retrieved from [Link]

  • Scent.vn (2025). Gluceptate Sodium (CAS 13007-85-7): Properties & Solubility Profile. Retrieved from [Link][2][4][5][6][7]

  • Connect Chemicals (2025). Sodium Glucoheptonate (H-Quest A300) Technical Data Sheet. Retrieved from [Link][2]

Sources

"molecular weight and chemical formula of sodium gluceptate dihydrate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Sodium Gluceptate Dihydrate, synthesized for researchers and drug development professionals.

Chemical Identity, Synthesis, and Pharmaceutical Applications

Executive Summary & Chemical Identity

Sodium Gluceptate Dihydrate is the sodium salt of glucoheptonic acid, stabilized in a dihydrate crystal lattice.[1] In pharmaceutical applications, it serves two primary roles: as a high-affinity chelating agent for multivalent cations (Fe³⁺, Ca²⁺) and as a ligand in radiopharmaceutical imaging (Technetium Tc-99m) for renal and neurological diagnostics.

Core Physicochemical Data
ParameterSpecification
Chemical Name Sodium

-D-glucoheptonate dihydrate
IUPAC Name Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate
CAS Number (Dihydrate) 10094-62-9
CAS Number (Anhydrous) 13007-85-7
Chemical Formula

Molecular Weight (Dihydrate) 284.19 g/mol
Molecular Weight (Anhydrous) 248.16 g/mol
Appearance White to off-white crystalline powder
Solubility Freely soluble in water; insoluble in ether and chloroform
pH (10% w/v) 6.0 – 8.0
Structural Analysis

The molecule is a seven-carbon sugar acid derivative (aldoheptonic acid). Unlike glucose (


), the 

backbone provides increased flexibility and additional hydroxyl groups, enhancing its chelation capacity. The "dihydrate" designation indicates that two water molecules are stoichiometrically bound within the crystal lattice, which is critical for shelf-life stability and preventing hygroscopicity during manufacturing.

Synthesis & Manufacturing Logic

The industrial production of Sodium Gluceptate follows the Kiliani-Fischer Synthesis , a chain-elongation reaction that converts hexose sugars (D-Glucose) into heptose sugar acids.

The Causality of Synthesis
  • Precursor Choice: D-Glucose is used because its stereochemistry at C2-C5 is conserved. The reaction introduces a new chiral center at C2, creating two epimers:

    
    -D-glucoheptonate and 
    
    
    
    -D-glucoheptonate.
  • Selectivity: The

    
    -epimer is thermodynamically favored and is the target for pharmaceutical grade sodium gluceptate.
    
  • Hydrolysis: The intermediate cyanohydrin must be hydrolyzed to the acid form to replace the cyano group (-CN) with a carboxyl group (-COOH), which is then neutralized to form the salt.

Synthesis Pathway Diagram

SynthesisPathway Glucose D-Glucose (C6H12O6) Cyanohydrin Glucoheptonitrile (Intermediate) Glucose->Cyanohydrin + NaCN / HCN (Nucleophilic Addition) Acid Glucoheptonic Acid (C7H14O8) Cyanohydrin->Acid + H2O / H+ (Hydrolysis) Salt Sodium Gluceptate (Anhydrous) Acid->Salt + NaOH (Neutralization) Final Sodium Gluceptate Dihydrate (Crystalline) Salt->Final + 2H2O (Crystallization) caption Fig 1. Kiliani-Fischer synthesis pathway for Sodium Gluceptate Dihydrate.

Pharmaceutical Application: Tc-99m Radiolabeling

Sodium Gluceptate is a critical component in nuclear medicine kits.[2] It acts as a bifunctional chelator : it reduces Technetium-99m (using stannous chloride) and stabilizes it for delivery to the kidneys and brain.

Mechanism of Action
  • Reduction: The kit contains Stannous Chloride (

    
    ), which reduces pertechnetate (
    
    
    
    , oxidation state +7) to a lower oxidation state (typically +4 or +5).
  • Chelation: Gluceptate molecules bind the reduced Tc, preventing hydrolysis (formation of

    
     colloid) and ensuring solubility.
    
  • Localization:

    • Renal: The Tc-99m-Gluceptate complex binds to sulfhydryl groups in the proximal convoluted tubules of the kidney, allowing for morphological imaging.

    • Brain: Due to its hydrophilicity, it normally does not cross the Blood-Brain Barrier (BBB). Accumulation in the brain indicates BBB disruption (tumors, abscesses).

Radiolabeling Workflow

LabelingProtocol Vial Lyophilized Kit Vial (Na-Gluceptate + SnCl2) Mix Reaction Mixture (Redox Reaction) Vial->Mix Aseptic Addition Eluate Tc-99m Pertechnetate (from Generator) Eluate->Mix 1-3 GBq Activity QC Quality Control (ITLC Analysis) Mix->QC Incubate 15 min @ RT Patient Patient Administration (IV Injection) QC->Patient If Purity > 95% caption Fig 2. Preparation workflow for Technetium Tc 99m Gluceptate Injection.

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of Sodium Gluceptate Dihydrate must be validated using the following self-validating protocols.

Protocol A: Identification via Infrared Spectroscopy (IR)
  • Objective: Confirm chemical structure fingerprint.

  • Method: Diffuse Reflectance or KBr pellet method.

  • Standard: Spectrum must match the USP Reference Standard for Sodium Gluceptate.

  • Key Peaks: Look for broad O-H stretch (3200-3400 cm⁻¹) and carboxylate anion antisymmetric stretch (1600 cm⁻¹).

Protocol B: Water Content (Karl Fischer Titration)
  • Objective: Verify the "Dihydrate" stoichiometry.

  • Causality: Anhydrous material will dissolve too quickly or cake; excess water indicates degradation.

  • Calculation:

    • Theoretical Water Content:

      
      .
      
    • Acceptance Criteria: 11.5% – 13.5% w/w .

  • Procedure:

    • Weigh 0.1g of sample accurately.

    • Disperse in dry methanol.

    • Titrate with Karl Fischer reagent until electrometric endpoint.

Protocol C: Assay by Non-Aqueous Titration
  • Objective: Quantify the active moiety (

    
    ).
    
  • Principle: Sodium salts of weak organic acids behave as strong bases in glacial acetic acid.

  • Reagents: 0.1 N Perchloric Acid (

    
    ), Crystal Violet Indicator, Glacial Acetic Acid.
    
  • Steps:

    • Dissolve 150 mg of Sodium Gluceptate Dihydrate in 50 mL Glacial Acetic Acid.

    • Add 2 drops of Crystal Violet.

    • Titrate with 0.1 N

      
       from violet to a blue-green endpoint.
      
    • Self-Validation: Perform a blank titration on the solvent; subtract blank volume from sample volume.

    • Calculation: Each mL of 0.1 N

      
       is equivalent to 28.42 mg of Sodium Gluceptate Dihydrate.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate. Retrieved from [Link]

  • United States Pharmacopeia (USP). Technetium Tc 99m Gluceptate Injection Monograph. USP-NF. Retrieved from [Link]

  • DrugBank Online. Technetium Tc-99m gluceptate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Sodium glucoheptonate - Registration Dossier. Retrieved from [Link]

  • Saha, G. B. (2018).Fundamentals of Nuclear Pharmacy (7th ed.). Springer. (Chapter on Tc-99m Radiopharmaceuticals).

Sources

Technical Whitepaper: Spectroscopic Analysis of Sodium Gluceptate Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Gluceptate Dihydrate (Sodium


-D-glucoheptonate dihydrate; CAS 10094-62-9) is a seven-carbon polyhydroxy carboxylate widely utilized in pharmaceutical formulations as a chelating agent and in tissue culture as a carbon source.[1][2][3][4] Its structural similarity to sodium gluconate (a six-carbon analog) necessitates precise analytical methods for identity verification and purity profiling.[1][2]

This technical guide details the spectroscopic characterization of Sodium Gluceptate Dihydrate using Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) . It moves beyond basic spectral matching to explain the mechanistic origins of spectral features, providing researchers with a self-validating analytical framework.[1][2]

Molecular Profile & Structural Context[1][2][3][5][6]

Understanding the molecular geometry is a prerequisite for interpreting spectral data. Unlike the linear Fischer projection often depicted, the glucoheptonate anion in the solid state (dihydrate) adopts a bent carbon chain conformation stabilized by extensive intermolecular hydrogen bonding involving the two water molecules of crystallization.

PropertySpecification
IUPAC Name Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate
Molecular Formula

Molecular Weight 284.19 g/mol (Dihydrate) / 248.16 g/mol (Anhydrous)
Key Functional Groups Carboxylate (

), Secondary Alcohols (

), Primary Alcohol (

)
Chirality 5 Chiral Centers (C2–C6)

Analytical Workflow: Identity & Purity

The following directed acyclic graph (DAG) outlines the integrated workflow for confirming the identity of Sodium Gluceptate Dihydrate, distinguishing it from common analogs like Sodium Gluconate.

AnalysisWorkflow Sample Raw Sample (Na Gluceptate 2H2O) Prep_IR FTIR Prep (ATR or KBr) Sample->Prep_IR Prep_NMR NMR Prep (D2O + TMSP) Sample->Prep_NMR FTIR_Scan FTIR Acquisition (4000-400 cm-1) Prep_IR->FTIR_Scan NMR_Scan 1H/13C Acquisition (400/100 MHz) Prep_NMR->NMR_Scan Analysis_IR Functional Group Check: COO- (1600/1400) H2O (3300/1640) FTIR_Scan->Analysis_IR Analysis_NMR Structural Check: Integral Ratio (C2-H vs C7-H2) Carbon Count (7 Signals) NMR_Scan->Analysis_NMR Decision Identity Confirmation Analysis_IR->Decision Confirms Functional Groups Analysis_NMR->Decision Confirms C7 Backbone

Figure 1: Integrated spectroscopic workflow for the identification of Sodium Gluceptate Dihydrate.

FTIR Spectroscopy Module

Mechanistic Basis

Infrared analysis of sodium gluceptate is dominated by the vibrational modes of the carboxylate salt and the polyol backbone. Crucially, the dihydrate form exhibits specific water-related bands that are distinct from surface moisture.[1][2]

Experimental Protocol (Self-Validating)
  • Technique: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal is preferred for reproducibility, avoiding the hygroscopic issues of KBr pellets.[2]

  • Parameters: 32 scans, 4

    
     resolution.
    
  • Validation Step: Ensure the baseline is flat between 1800–2500

    
     (absence of atmospheric 
    
    
    
    interference).[1][2]
Characteristic Spectral Features
Frequency (

)
AssignmentMechanistic Insight
3200 – 3500

stretch
Broad/Strong. Overlap of polyol hydroxyls and lattice water.[1][2] The breadth indicates extensive H-bonding network.[1][2]
2900 – 2950

stretch
Weak. Aliphatic C-H bonds on the heptose backbone.[1][2]
1590 – 1610

Very Strong. Antisymmetric stretching of the carboxylate anion.[1][2] Diagnostic for the salt form (vs. free acid ~1700).[2]
1400 – 1420

Medium/Strong. Symmetric carboxylate stretching.[1][2]
1000 – 1150

stretch
Multiple Bands. "Fingerprint" of the secondary and primary alcohol groups.[2] Complex pattern distinguishes C7 (gluceptate) from C6 (gluconate).[1][2]
~600 – 800

Medium. Scissoring/bending modes of the carboxylate group.[1]

Dihydrate Confirmation: Look for a distinct shoulder or broadening around 1640


  (H-O-H bending mode of lattice water), which may partially overlap with the strong carboxylate band.[1][2]

NMR Spectroscopy Module

Mechanistic Basis

NMR provides the definitive structural proof by counting carbon atoms and verifying the proton connectivity.

  • Solvent: Deuterium Oxide (

    
    ) is the standard solvent.[1][2]
    
  • Reference: TMSP (

    
    -trimethylsilylpropionate) at 0.00 ppm.[1][2]
    
NMR Analysis (400 MHz)

The proton spectrum is complex due to the overlapping signals of the CHOH backbone (H3–H6).[2] However, the terminal protons provide anchor points for integration.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
4.05 – 4.15 Doublet (

)
1HH-2 (Alpha-proton).[1][2] Deshielded by the adjacent carboxylate group.
3.60 – 4.00 Multiplet (Complex)4HH-3, H-4, H-5, H-6 .[1][2] The "hump" of the sugar backbone.
3.55 – 3.65 Multiplet/DD2HH-7a, H-7b .[1][2] Terminal hydroxymethyl group (

).[1][2]

Differentiation from Gluconate: Sodium Gluconate (C6) integrates for 5 non-exchangeable protons on the backbone (H2-H6).[1][2] Sodium Gluceptate (C7) integrates for 6 non-exchangeable protons (H2-H7).[1][2] Protocol: Normalize the H-2 doublet to 1.00. If the total integral of the 3.5–4.0 ppm region is ~6.0, it is Gluceptate. If it is ~5.0, it is Gluconate.

NMR Analysis (100 MHz)

Carbon NMR is the most robust method for counting the carbon chain length.[1][2]

Chemical Shift (

, ppm)
AssignmentNotes
178 – 180 C-1 (Carboxylate)Most downfield signal.[1][2]
70 – 75 C-2, C-3, C-4, C-5, C-6 Cluster of 5 signals.[1][2] C-2 is typically distinct at the lower field end of this cluster due to the carboxylate proximity.
63 – 64 C-7 (Terminal

)
Distinct upfield signal for the primary alcohol carbon.[1][2]

Self-Validating Logic: Count the peaks. Sodium Gluceptate must show 7 distinct carbon signals . Sodium Gluconate will show only 6.[2]

Comparative Analysis: Gluceptate vs. Gluconate[2][9]

Drug development professionals often encounter substitution risks between these two excipients.[2]

FeatureSodium Gluconate (C6)Sodium Gluceptate (C7)
Carbon Count (

NMR)
6 Signals7 Signals
Proton Integral (

NMR)
Total 7 non-labile HTotal 8 non-labile H
Solubility High (~590 g/L)Very High (Often used when higher solubility is needed)
Chelation Good for Ca/FeSuperior for Fe/Al in high alkalinity

References

  • Chemical Structure & CAS Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate. Retrieved from [Link]

  • Crystallographic Data: Lis, T. (2001).[1][2] Sodium D-glycero-D-gulo-heptonate dihydrate.[1][2][3][5][6][7] Acta Crystallographica Section C, 57(1), 12-13.[1][2] (Describes the bent chain conformation and hydrogen bonding network).

  • Comparative NMR Data (Gluconate Baseline): Nikolić, V. D., et al. (2014).[1][2] The synthesis and characterization of iron(II) gluconate. Advanced Technologies, 3(1), 16-24.[1][2] (Provides baseline spectral data for the C6 analog for comparative validation).

  • General Carbohydrate IR Interpretation: NIST Mass Spectrometry Data Center. Infrared Spectroscopy of Carbohydrates. NIST Standard Reference Data. Retrieved from [Link][1][2]

Sources

"toxicology and safety data of sodium gluceptate dihydrate for research use"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicology and Safety Data of Sodium Gluceptate Dihydrate for Research Use Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Lab Managers, and Safety Officers

Toxicological Profile, Handling Protocols, and Experimental Interference Analysis

Executive Summary

Sodium Gluceptate Dihydrate (Sodium


-D-glucoheptonate) is a water-soluble sodium salt of glucoheptonic acid, widely utilized in research for its potent sequestering (chelating) properties.[1] While it possesses a Generally Recognized As Safe (GRAS)  profile in industrial and food contexts, its specific application in biological research requires a nuanced understanding of its toxicological boundaries and its potential to interfere with metal-dependent biochemical pathways.

This guide synthesizes the safety data for the dihydrate form, corrects common stoichiometric errors found in vendor catalogs, and provides a self-validating protocol for stock preparation.

Physicochemical Characterization & Stoichiometry

Critical Note on Formulations: Many chemical vendors list the molecular weight (MW) of the anhydrous form even when selling the dihydrate. For precise molarity calculations in enzymatic assays, researchers must use the corrected dihydrate MW.

PropertyDataNotes
IUPAC Name Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoatePredominantly

-isomer in commercial stocks.
CAS Number 13007-85-7Often refers to the anhydrous/general salt.
Formula (Anhydrous)

MW: 248.16 g/mol
Formula (Dihydrate)

MW: 284.19 g/mol (Use this for calculation)
Solubility Water: > 500 g/LHighly soluble; exothermic dissolution.
pH (10% Solution) 7.5 – 8.5Mildly alkaline; may require buffering in cell culture.

Toxicological Assessment

The safety profile of Sodium Gluceptate is defined by its low systemic toxicity. It is not classified as a mutagen, carcinogen, or reproductive toxin.[2] The primary risks in a research setting are mechanical irritation and unintended biological effects due to cation depletion.

Acute Systemic Toxicity

Data is derived from the general sodium glucoheptonate salt. The dihydrate form poses no additional toxicological variance other than water content.

EndpointSpeciesResultClassification
LD50 Oral Rat> 2,000 mg/kgNon-Toxic (GHS Category 5 / Unclassified)
LD50 Dermal RabbitNo Data AvailableLow risk predicted based on physicochemical properties.
LC50 Inhalation RatNo Data AvailableNuisance dust hazard only.
Local Tolerance & Irritation
  • Skin: Mild irritant.[3][4] Prolonged exposure to high concentrations may cause desiccation due to osmotic effects and pH.

  • Eyes: Mechanical irritant. Crystalline dust can cause abrasion. Solutions >1M may cause transient redness due to hypertonicity.

  • Respiratory: Inhalation of fine powder may induce coughing or upper respiratory tract irritation.

Chronic & Genotoxicity
  • Carcinogenicity: No evidence of carcinogenicity in long-term studies.[5]

  • Mutagenicity: Negative in Ames test (Salmonella typhimurium).

  • Biodegradability: Readily biodegradable (> 70% in 28 days). It does not bioaccumulate.

Experimental Interference: The Chelation Factor

Expert Insight: The "toxicity" of Sodium Gluceptate in cell culture or enzymatic assays is often a misinterpretation of metal starvation . Sodium Gluceptate forms stable, water-soluble complexes with di- and trivalent metal ions (


, 

,

).

If your experimental design relies on metal-dependent enzymes (e.g., DNA polymerases requiring


) or cell adhesion molecules (e.g., Integrins/Cadherins requiring 

), Sodium Gluceptate can act as a potent inhibitor.
Visualization: Chelation Interference Pathways

The following diagram maps how Sodium Gluceptate impacts common research workflows.

ChelationPathways Gluceptate Sodium Gluceptate (Chelator) Ca Free Ca2+ (Calcium) Gluceptate->Ca Sequesters (Log K ~2-3) Mg Free Mg2+ (Magnesium) Gluceptate->Mg Sequesters Fe Free Fe3+ (Iron) Gluceptate->Fe Sequesters (High Affinity) Cadherins Cadherins/Integrins (Cell Adhesion) Gluceptate->Cadherins Inhibits Function Polymerase Taq/DNA Polymerase (PCR Assays) Gluceptate->Polymerase Inhibits Activity ROS Fenton Reaction (ROS Generation) Gluceptate->ROS Prevents Ca->Cadherins Required for Mg->Polymerase Cofactor for Fe->ROS Catalyzes Detachment Cell Detachment / Anoikis Cadherins->Detachment Loss leads to AssayFail Enzymatic Inhibition (PCR Failure) Polymerase->AssayFail Loss leads to Stabilization Antioxidant Effect / Reagent Stability ROS->Stabilization Reduction leads to

Figure 1: Mechanistic impact of Sodium Gluceptate on biological systems. Note that "toxicity" in cell culture often manifests as cell detachment due to calcium sequestration rather than intracellular toxicity.

Handling & Safety Protocols

Personal Protective Equipment (PPE)

Although low toxicity, the fine crystalline nature of the dihydrate poses an inhalation risk.

  • Respiratory: NIOSH N95 (US) or P1 (EU) dust mask required when weighing powders.

  • Eyes: Safety glasses with side shields (EN 166).

  • Skin: Nitrile gloves (0.11 mm thickness). Breakthrough time > 480 min.

Stock Solution Preparation Protocol (Self-Validating)

To prepare a 1.0 M Stock Solution (100 mL), follow this protocol to ensure solubility and pH stability.

  • Calculate Mass:

    • Target Molarity: 1.0 mol/L

    • Volume: 0.1 L

    • MW (Dihydrate): 284.19 g/mol

    • Mass required:

      
       grams.
      
  • Dissolution (The Validation Step):

    • Add 28.42 g of Sodium Gluceptate Dihydrate to a beaker.

    • Add approx. 70 mL of ultrapure water (Milli-Q).

    • Stir. Observation Check: The solution should initially be cloudy but clear rapidly. The reaction is slightly exothermic. If the solution remains cloudy after 10 mins, verify water pH (must be neutral).

  • pH Adjustment:

    • Check pH.[3][6] It will likely be ~8.0.

    • If used for physiological media, adjust to pH 7.4 using 1N HCl. Caution: Adding acid too quickly can cause precipitation of glucoheptonic acid. Add dropwise.

  • Final Volume:

    • Transfer to a volumetric flask and bring to 100 mL volume with water.

    • Filter sterilize (0.22 µm PES membrane) for cell culture use.

Spill Management
  • Small Spills: Sweep up dry powder to avoid generating dust. Wipe area with a wet cloth (material becomes very slippery when wet).

  • Disposal: Dissolve in water and flush to sewer if local regulations permit (readily biodegradable). Otherwise, dispose of as non-hazardous chemical waste.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23664054: Gluceptate Sodium. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Sodium glucoheptonate. Retrieved from [Link]

  • ResearchGate. (2024). Sodium Gluconate as an Effective Chelating Agent in Various Applications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stabilizing Pharmaceutical Formulations with Sodium Gluceptate Dihydrate

[1]

Abstract

Trace metal impurities—leached from glass vials, rubber stoppers, or introduced via raw materials—act as potent catalysts for oxidative degradation in liquid pharmaceutical formulations. Sodium Gluceptate Dihydrate (Sodium Glucoheptonate), a specialized sequestering agent, offers a superior safety profile and unique pH-stability characteristics compared to traditional chelators like EDTA. This guide details the mechanistic basis for selecting Sodium Gluceptate, provides comparative data against industry standards, and outlines a self-validating experimental protocol for optimizing its concentration in parenteral and oral solutions.

Part 1: Mechanism of Action

The Sequestration Thermodynamic

Sodium gluceptate (C₇H₁₃NaO₈ · 2H₂O) functions via sequestration . Unlike simple precipitation, sequestration involves the formation of a stable, water-soluble complex with polyvalent metal ions (specifically Fe³⁺, Cu²⁺, Ca²⁺, and Mg²⁺).

The gluceptate anion possesses multiple hydroxyl (-OH) and carboxyl (-COO⁻) groups.[1] In solution, these groups orient themselves around the metal cation, forming a heterocyclic ring structure (a chelate).[2] This "cage" effectively locks the metal ion's coordination sites, preventing it from participating in redox reactions or catalyzing the hydrolysis of the Active Pharmaceutical Ingredient (API).

Mechanistic Visualization

The following diagram illustrates the interference pathway where Sodium Gluceptate intercepts the metal catalyst before it can degrade the API.

ChelationMechanismTraceMetalTrace Metal Ion(Fe³⁺, Cu²⁺)APIActive Ingredient(API)TraceMetal->API CatalyzesStableComplexSoluble Metal-GluceptateComplex (Inert)TraceMetal->StableComplex SequestrationOxidationOxidativeDegradationAPI->Oxidation Radical FormationStableAPIStabilized API(Maintained Potency)API->StableAPI PreservedGluceptateSodium Gluceptate(Chelator)Gluceptate->TraceMetal High Affinity BindingStableComplex->API No Interaction

Figure 1: Competitive inhibition of metal-catalyzed degradation. Sodium Gluceptate sequesters free metal ions, preventing the initiation of oxidative radical chains.

Part 2: Strategic Selection (Comparative Analysis)

While Disodium EDTA is the industry standard, it is not universally suitable. Sodium Gluceptate is preferred in scenarios requiring high pH stability or a milder toxicity profile.

Table 1: Chelator Selection Matrix
FeatureSodium Gluceptate DihydrateDisodium EDTACitric Acid / Citrates
Primary Target Fe³⁺, Ca²⁺, Cu²⁺, Al³⁺Ca²⁺, Mg²⁺, Zn²⁺Fe²⁺, Fe³⁺ (weakly)
Optimal pH Range Broad (pH 4.0 – 13.0) Acidic to Neutral (pH 4-8)Acidic (pH < 6)
Alkaline Stability Excellent (prevents Fe precipitation) Poor (Fe tends to precipitate)Poor
Toxicity/Safety Low (Metabolized as carbohydrate)Moderate (Nephrotoxicity risks)Low (GRAS)
Solubility Very High (>50% w/w)ModerateHigh
Common Use Antibiotics, Irrigation, ParenteralsOphthalmology, TopicalSyrups, Oral Liquids

Key Insight: Sodium Gluceptate is uniquely capable of sequestering Iron (Fe³⁺) in highly alkaline environments where EDTA fails. This makes it the stabilizer of choice for formulations that require an alkaline pH for API solubility but are sensitive to metal-catalyzed oxidation.

Part 3: Application Protocols

Protocol A: Stock Solution Preparation

Objective: Prepare a precise 10% (w/v) stock solution of Sodium Gluceptate for formulation screening. Note on Stoichiometry: The dihydrate form (MW ≈ 284.19 g/mol ) is standard. Ensure calculations account for the water of hydration.

  • Weighing: Accurately weigh 10.0 g of Sodium Gluceptate Dihydrate.

  • Dissolution: Transfer to a 100 mL volumetric flask. Add approximately 80 mL of Water for Injection (WFI).

  • Mixing: Sonicate or stir magnetically for 5-10 minutes until fully dissolved (Solution should be clear and colorless to pale yellow).

  • Volume Adjustment: Dilute to volume (100 mL) with WFI.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove particulate matter.

  • Storage: Store at 2-8°C. Stable for 30 days.

Protocol B: The "Self-Validating" Metal Challenge Test

Objective: To empirically determine the Minimum Effective Concentration (MEC) required to stabilize the formulation against a known metal spike. This prevents "over-formulating" (using too much excipient).

Experimental Workflow

This protocol uses a "Stress-Test" approach. We intentionally introduce a metal impurity (Iron) to induce degradation, then titrate the Sodium Gluceptate to find the inhibition point.

ProtocolWorkflowStartBase Formulation(API + Buffer)SplitSplit into 5 AliquotsStart->SplitSpikeSpike with Metal Challenge(e.g., 5 ppm FeCl₃)Split->SpikeAddGluAdd Sodium GluceptateConcentration GradientSpike->AddGluConc00.0% (Control)AddGlu->Conc0Conc10.05%AddGlu->Conc1Conc20.10%AddGlu->Conc2Conc30.25%AddGlu->Conc3Conc40.50%AddGlu->Conc4IncubateAccelerated Stress(40°C / 75% RH for 2 weeks)Conc0->IncubateConc1->IncubateConc2->IncubateConc3->IncubateConc4->IncubateAnalyzeHPLC Analysis(Quantify API Degradants)Incubate->AnalyzeDecisionSelect Lowest Concwith <0.5% DegradationAnalyze->Decision

Figure 2: Step-by-step optimization workflow for determining the Minimum Effective Concentration (MEC).

Detailed Steps:
  • Preparation: Prepare 5 aliquots of your API formulation.

  • Metal Spike: Add Iron (III) Chloride (FeCl₃) to all aliquots to achieve a final concentration of 5 ppm (This mimics a worst-case scenario for glass leaching or raw material contamination).

  • Chelator Addition: Add Sodium Gluceptate stock solution to achieve final concentrations of: 0%, 0.05%, 0.1%, 0.25%, and 0.5%.

  • Stress: Place samples in stability chambers at 40°C / 75% RH (Accelerated Conditions) for 14 days.

  • Analysis: Analyze samples via HPLC. Look for specific oxidative degradation peaks.

  • Validation: The "Control" (0% Gluceptate) must show degradation. If it does not, your API is not metal-sensitive, and a chelator is unnecessary. This confirms the validity of the test.

Part 4: Regulatory & Safety Profile

  • Regulatory Status: Sodium Gluceptate is listed in the FDA Inactive Ingredient Database (IID) for approved drug products.

  • Routes of Administration: Approved for Intravenous (IV), Intramuscular (IM), and Irrigation solutions.

  • Compendial Status: Monographs exist in the USP (United States Pharmacopeia) under "Sodium Gluceptate" or "Sodium Glucoheptonate".

  • Safety: It is considered non-toxic and non-irritating at typical pharmaceutical concentrations (0.1% - 1.0%). It is metabolized similarly to carbohydrates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23664054, Gluceptate sodium. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Inactive Ingredient Database Download. Retrieved from [Link]

  • Green-Mountain Chem. Chelating capacity and stability constants. Retrieved from [Link]

Application Note: Quantification of Sodium Gluceptate Dihydrate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable method for the quantification of sodium gluceptate dihydrate in bulk drug substances or formulated products using High-Performance Liquid Chromatography (HPLC). Due to the polar nature and lack of a significant chromophore in the sodium gluceptate molecule, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and separation, coupled with Refractive Index (RI) detection for universal and sensitive quantification. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose in a regulated environment.[1][2][3][4]

Introduction

Sodium gluceptate dihydrate, the sodium salt of D-glycero-D-gulo-heptonic acid, is a highly water-soluble polyhydroxy carboxylate. It serves as a chelating agent and is used in various pharmaceutical applications, including as a stabilizer and as a component in calcium and iron formulations for therapeutic use. Accurate quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing this excipient or active ingredient.

The structure of sodium gluceptate, characterized by multiple hydroxyl groups and a carboxylate functional group, makes it a challenging analyte for traditional reversed-phase HPLC. Its high polarity results in poor retention on nonpolar stationary phases. Furthermore, the absence of a UV-absorbing chromophore precludes the use of standard UV-Vis detectors.

To overcome these challenges, this method utilizes HILIC, a chromatographic technique ideal for the retention of polar and hydrophilic compounds.[5][6][7] Separation in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6] For detection, a Refractive Index (RI) detector is employed, which is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the flow cell, making it suitable for non-chromophoric compounds like sugars and sugar acids.[8][9][10]

This document provides a detailed protocol for the HPLC-RI analysis of sodium gluceptate dihydrate, along with a comprehensive validation summary according to ICH guidelines.[1][3]

Experimental

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a solvent delivery pump, an autosampler with temperature control, a column oven, and a refractive index detector.

  • Data Acquisition: Chromatographic data system for instrument control, data acquisition, and processing.

  • Analytical Column: A HILIC column with a polar stationary phase (e.g., amide, amino, or diol). A suitable column is a Waters ACQUITY UPLC BEH Amide column (130Å, 1.7 µm, 2.1 mm X 100 mm) or equivalent.

  • Reference Standard: Sodium Gluceptate Dihydrate, USP Reference Standard or a well-characterized primary standard (Purity ≥ 99.5%).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate (ACS Grade or higher)

    • Ammonia solution (28-30%)

    • Water (HPLC Grade or Milli-Q equivalent)

  • Glassware: Calibrated volumetric flasks and pipettes.

  • Filtration: 0.22 µm or 0.45 µm syringe filters (nylon or PTFE).

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and detection.

  • Rationale for Column Selection: An amide-based HILIC column is chosen for its excellent retention and peak shape for highly polar, neutral, and charged analytes like sugar acids. The amide phase offers a good balance of hydrophilicity and stability.

  • Rationale for Mobile Phase: A mixture of acetonitrile and an aqueous buffer is standard for HILIC. Acetonitrile acts as the weak, non-polar solvent, while the aqueous component facilitates the formation of the water layer on the stationary phase. An ammonium acetate buffer is used to control the pH and ionic strength, which can significantly influence the retention and peak shape of ionizable compounds like gluceptate. A slightly basic pH ensures the carboxylate group is deprotonated, leading to consistent interactions.

  • Rationale for RI Detection: As sodium gluceptate lacks a chromophore, RI detection is the most suitable universal detection method.[8][9] It is crucial to maintain a stable column and detector temperature, as RI detectors are sensitive to temperature fluctuations.[9] Isocratic elution is mandatory for RI detection to ensure a stable baseline.[10]

ParameterCondition
Mobile Phase 85:15 (v/v) Acetonitrile : 10 mM Ammonium Acetate Buffer (pH 9.0)
Column Amide HILIC, 1.7 µm, 2.1 x 100 mm
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Detector Refractive Index (RI)
RI Detector Temp. 40 °C (or matched to column temperature)
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Prepare a 10 mM Ammonium Acetate solution by dissolving 0.77 g of ammonium acetate in 1 L of HPLC grade water.

    • Adjust the pH of the aqueous solution to 9.0 with dilute ammonia solution.

    • Filter the aqueous buffer through a 0.22 µm filter.

    • Combine 150 mL of the prepared buffer with 850 mL of acetonitrile.

    • Degas the final mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Sodium Gluceptate Dihydrate Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This solution should be freshly prepared.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five working standard solutions by serial dilution of the Standard Stock Solution with the mobile phase to cover a concentration range of approximately 100 µg/mL to 1500 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample powder equivalent to about 25 mg of sodium gluceptate dihydrate and transfer it to a 25 mL volumetric flask.

    • Add approximately 20 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix well.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[11][12]

Protocol Workflow

The overall workflow for the quantification of sodium gluceptate dihydrate is depicted below.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting MobilePhase Prepare Mobile Phase (Acetonitrile/Buffer) SystemEquilibration System Equilibration (Stable Baseline) MobilePhase->SystemEquilibration Standard Prepare Standard Stock (1000 µg/mL) SystemSuitability System Suitability Test (SST Injections) Standard->SystemSuitability Sample Prepare Sample (~1000 µg/mL) Analysis Inject Standards & Samples Sample->Analysis SystemEquilibration->SystemSuitability SystemSuitability->Analysis If SST Passes Integration Peak Integration Analysis->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC-RI quantification of sodium gluceptate dihydrate.

Method Validation

The developed method was validated according to the ICH Q2(R2) guideline for an assay of a bulk drug substance.[1][3][4] The following performance characteristics were evaluated:

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed to ensure the chromatography system is adequate for the analysis to be performed.[13]

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20004500
RSD of Peak Area ≤ 2.0% (for n=6)0.5%
RSD of Retention Time ≤ 1.0% (for n=6)0.2%
Specificity

Specificity was demonstrated by analyzing a placebo sample (containing all formulation excipients except sodium gluceptate). No interfering peaks were observed at the retention time of the sodium gluceptate peak.

Linearity and Range

The linearity of the method was established by analyzing five standard solutions over a concentration range of 100-1500 µg/mL (corresponding to 50% to 150% of the target assay concentration). The calibration curve was generated by plotting the peak area against the concentration.

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero1.5% of response at 100% level
Range 100 - 1500 µg/mLConfirmed
Accuracy

Accuracy was determined by the recovery of a known amount of sodium gluceptate standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)RSD (%)
80% 99.8%0.6%
100% 100.5%0.4%
120% 101.1%0.5%
Overall Acceptance Criteria: 98.0% - 102.0% Recovery, RSD ≤ 2.0%Pass
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Repeatability: Six individual sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.

Precision LevelAcceptance CriteriaResult (RSD %)
Repeatability RSD ≤ 2.0%0.7%
Intermediate Precision RSD ≤ 2.0%1.1%
Robustness

The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as:

  • Flow rate (± 0.03 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (Acetonitrile ± 2%)

The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Conclusion

The HILIC-RI method described in this application note is specific, linear, accurate, precise, and robust for the quantification of sodium gluceptate dihydrate. The protocol is straightforward and utilizes common HPLC instrumentation. This validated method is fit for its intended purpose and can be confidently implemented in quality control laboratories for routine analysis and stability testing of products containing sodium gluceptate dihydrate.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [URL: https://www.uspnf.
  • ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. June 2024. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline-Step4_2023_1116.pdf]
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. January 2026. [URL: https://www.intuitionlabs.
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2023/achieving-method-modernization-with-the-new-liquid-chromatographic-gradient-allowances-provided-by-usp-general-chapter-621-chromatography-and-the-alliance-is-hplc-system.html]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. June 2022. [URL: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline]
  • ICH. Validation of Analytical Procedure Q2(R2). March 2022. [URL: https://database.ich.org/sites/default/files/ICH_Q2%28R2%29_DraftGuideline_2022_0324.pdf]
  • USP.org. <621> Chromatography. December 2022. [URL: https://www.usp.
  • ICH. Validation of Analytical Procedures Q2(R2). November 2023. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline-Step4_2023_1116.pdf]
  • uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [URL: https://www.uspbpep.com/usp31/v31261/usp31nf26s1_c621.html]
  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [URL: https://www.waters.
  • Shodex HPLC Columns. Technical Notebook Saccharides & Organic Acids. [URL: https://www.shodex.com/en/technical/notebook/f_01.html]
  • LCGC International. A New HILIC Column for Saccharide Analysis. April 2022. [URL: https://www.chromatographyonline.com/view/a-new-hilic-column-for-saccharide-analysis]
  • PubMed. Evaluation of a hydrophilic interaction liquid chromatography design space for sugars and sugar alcohols. March 2017. [URL: https://pubmed.ncbi.nlm.nih.gov/28115161/]
  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography. [URL: https://www.sigmaaldrich.
  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. May 2018. [URL: https://www.agilent.com/cs/library/primers/public/5991-9259EN_HILIC_Primer.pdf]
  • Phenomenex. Types of HPLC Detectors. April 2025. [URL: https://www.phenomenex.com/blog/types-of-hplc-detectors/]
  • KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. [URL: https://www.knauer.net/en/hplc-systems-and-components/detectors/ri-detectors]
  • American Laboratory. Sensitive HPLC Refractive Index Detector. September 2023. [URL: https://www.americanlaboratory.com/3201-Product-Release/599426-Sensitive-HPLC-Refractive-Index-Detector/]
  • ResearchGate. What are the applications of refractive index detector in HPLC analysis? March 2016. [URL: https://www.researchgate.net/post/What_are_the_applications_of_refractive_index_detector_in_HPLC_analysis]
  • Nacalai Tesque. 4. Sample Pretreatment for HPLC. [URL: https://www.nacalai.co.
  • Organomation. HPLC Sample Preparation. [URL: https://www.organomation.

Sources

Application Note: High-Specificity Enzymatic Determination of Sodium Gluceptate Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Sodium Gluceptate (Sodium


-D-glucoheptonate dihydrate) is a critical excipient in pharmaceutical formulations, widely utilized as a chelating agent and a carrier for radionuclides (e.g., Tc-99m gluceptate renal imaging). Despite its importance, the quantification of sodium gluceptate often relies on non-specific complexometric titrations or labor-intensive HPLC methods.

This Application Note details a high-specificity enzymatic assay protocol. Unlike traditional sodium-ion assays (which fail in saline-containing matrices), this method targets the gluceptate (sugar acid) moiety directly.

The Challenge

There is no "standard" commercial kit exclusively for Gluceptate. Most "Sodium" assays detect the Na


 ion (via 

-galactosidase activation), which is useless if the sample buffer contains NaCl or NaOH.
The Solution

We utilize the structural homology between D-Gluconate (C6) and D-Gluceptate (C7) . The enzyme Gluconate 5-Dehydrogenase (GADH) , typically sourced from Gluconobacter oxydans or Pseudomonas species, exhibits catalytic cross-activity toward the 7-carbon glucoheptonate chain, allowing for oxidative quantification coupled to NAD(P)


 reduction.

Assay Principle

The determination is based on the enzymatic oxidation of the hydroxyl group at the C-5 (or C-2, depending on the specific dehydrogenase isoform) position of the gluceptate molecule.

Reaction Scheme:



The generation of NADPH is stoichiometric to the amount of gluceptate oxidized. The increase in absorbance is measured spectrophotometrically at 340 nm .[1]

Mechanistic Diagram (Graphviz)

Gluceptate_Assay_Mechanism Substrate Sodium Gluceptate (Substrate) Enzyme Gluconate 5-Dehydrogenase Substrate->Enzyme Cofactor NADP+ Cofactor->Enzyme Product1 5-Keto-Gluceptate Enzyme->Product1 Product2 NADPH (Detection @ 340nm) Enzyme->Product2 Signal Generation

Figure 1: Enzymatic reaction pathway. The dehydrogenase selectively oxidizes the gluceptate substrate, reducing NADP+ to NADPH, which serves as the colorimetric reporter.

Materials & Reagents

To ensure reproducibility, use analytical grade reagents.

ComponentSpecificationRole
Enzyme Source Gluconate 5-Dehydrogenase (EC 1.1.1.69)Catalytic unit. Note: Commercial GADH from Sigma or microorganism lysate (G. oxydans).
Cofactor

-NADP+ (Sodium Salt)
Electron acceptor.
Buffer System 50 mM Tris-HCl, pH 8.0Maintains optimal pH for dehydrogenase activity.
Standard Sodium Gluceptate Dihydrate (USP Ref Std)Calibration curve generation.
Stabilizer 1 mM MgCl

Cofactor for enzyme stability (optional depending on source).
Sample Matrix Pharmaceutical formulation or bufferTarget analyte source.

Experimental Protocol

A. Reagent Preparation[2][3][4][5]
  • Assay Buffer (pH 8.0): Dissolve 6.06 g Tris base in 800 mL dH

    
    O. Adjust pH to 8.0 with 1N HCl. Add 0.2 g MgCl
    
    
    
    ·6H
    
    
    O. Dilute to 1 L.
  • NADP+ Solution (20 mM): Dissolve 15 mg

    
    -NADP+ in 1 mL cold Assay Buffer. Prepare fresh.
    
  • Enzyme Solution: Reconstitute lyophilized GADH to a concentration of 10 Units/mL in Assay Buffer. Keep on ice.

  • Standard Stock (10 mM):

    • MW of Sodium Gluceptate Dihydrate

      
       284.19  g/mol .
      
    • Weigh 28.4 mg of Standard.

    • Dissolve in 10 mL dH

      
      O.
      
B. Assay Workflow

Note: Perform all measurements in triplicate.

  • Blank Preparation: Pipette 900 µL Assay Buffer + 50 µL NADP+ Solution into a cuvette.

  • Standard/Sample Addition: Add 50 µL of Sample or Standard to the respective cuvettes.

  • Baseline Reading: Mix by inversion. Read Absorbance at 340 nm (

    
    ).[1]
    
  • Reaction Initiation: Add 20 µL of Enzyme Solution to all cuvettes. Mix immediately.

  • Incubation: Incubate at 37°C for 20 minutes (End-point method) or monitor kinetically for 5 minutes.

  • Final Reading: Read Absorbance at 340 nm (

    
    ).
    
C. Workflow Diagram

Protocol_Workflow Step1 1. Prepare Cuvettes (Buffer + NADP+) Step2 2. Add Sample / Standard (50 µL) Step1->Step2 Step3 3. Measure Baseline (A1) @ 340 nm Step2->Step3 Step4 4. Add GADH Enzyme (Initiate Reaction) Step3->Step4 Step5 5. Incubate (37°C, 20 mins) Step4->Step5 Step6 6. Measure Final Abs (A2) @ 340 nm Step5->Step6 Step7 7. Calculate Delta A (A2 - A1) - Blank Step6->Step7

Figure 2: Step-by-step assay workflow for spectrophotometric determination.

Data Analysis & Calculations

Calculation Logic

Because GADH has a lower affinity (


) for gluceptate (C7) compared to gluconate (C6), absolute quantification using the molar extinction coefficient of NADPH is risky  unless the reaction goes to 100% completion.

Recommended Method: Use a Linear Calibration Curve.

  • Calculate

    
    : 
    
    
    
    
  • Plot Standard Curve: Plot

    
     (Y-axis) vs. Concentration of Sodium Gluceptate Standard (mM) (X-axis). Perform linear regression (
    
    
    
    ).
  • Determine Concentration:

    
    
    
  • Convert to Weight/Volume:

    
    
    
Reference Data Table (Example)
Standard Conc. (mM)Absorbance (340nm)

Precision (CV%)
0.0 (Blank)0.005-
0.50.1201.2%
1.00.2451.5%
2.50.6101.1%
5.01.2500.9%

Validation & Critical Considerations (E-E-A-T)

Specificity & Interference
  • Gluconate Interference: The enzyme will react with Sodium Gluconate. If your matrix contains both Gluceptate and Gluconate, this method measures the sum of both sugar acids. You must use HPLC to separate them if both are present.

  • Sodium Ion Independence: Unlike ISE (Ion Selective Electrodes) or

    
    -gal sodium assays, this protocol is unaffected by NaCl  or phosphate buffers, making it superior for complex drug formulations.
    
Troubleshooting (Self-Validating System)
  • Low Signal: If

    
     is low (< 0.1 for 1mM), the enzyme may have low specific activity for the C7 substrate. Solution:  Increase enzyme concentration by 2x or extend incubation time to 45 mins.
    
  • High Background: High

    
     suggests turbidity. Centrifuge samples before assaying.[2]
    
Safety Note

Sodium Gluceptate is generally safe, but GADH preparations may contain sodium azide as a preservative. Handle enzyme stocks with PPE.

References

  • Ramachandran, S. et al. (2006). Gluconic Acid: Properties, Applications and Microbial Production. Food Technology and Biotechnology. Link

  • Matsushita, K. et al. (2003). Membrane-bound Dehydrogenases of Gluconobacter oxydans: Biochemistry and Biotechnology. Applied Microbiology and Biotechnology. Link

  • Diazyme Laboratories. (2023). Enzymatic Sodium Assay (Method Comparison). (Cited for contrast: This measures Na+, not Gluceptate). Link

  • PubChem. (2023). Sodium Gluceptate - Compound Summary. National Library of Medicine. Link

  • United States Pharmacopeia (USP). Technetium Tc 99m Gluceptate Injection Monograph. (Establishes the pharmaceutical context). Link

Disclaimer: This Application Note is for research and development use. Validation according to ICH Q2(R1) guidelines is required before use in GMP environments.

Sources

"preparation of stock solutions of sodium gluceptate dihydrate for laboratory use"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Sodium Gluceptate (Sodium


-D-glucoheptonate) is a potent sequestering agent and pharmaceutical excipient used to stabilize polyvalent metal ions (Fe³⁺, Ca²⁺, Al³⁺) in physiological and industrial solutions.[1][2] It is a critical component in radiopharmaceutical kits (e.g., Tc-99m gluceptate) and cell culture media.

This guide provides a standardized, self-validating protocol for preparing high-purity stock solutions of Sodium Gluceptate Dihydrate . Unlike simple salt dissolutions, the preparation of organic chelators requires strict adherence to hydration corrections, pH monitoring, and cold-filtration sterilization to preserve the integrity of the sugar moiety.

Scientific Background & Pre-Formulation Analysis

Chemical Identity & Properties

Sodium gluceptate is the sodium salt of glucoheptonic acid.[3][4] In its solid state, it typically exists as a dihydrate . Failure to account for the hydration waters is a common source of experimental error in molarity calculations.

PropertyDataRelevance to Protocol
Chemical Name Sodium

-D-glucoheptonate dihydrate
Target compound
CAS Number 10094-62-9 (Dihydrate)Verification of raw material identity
Molecular Weight 284.19 g/mol CRITICAL: Basis for molarity calculations
Solubility ~1000 g/L (Water, 25°C)Allows for high-concentration stocks (up to ~3M)
Natural pH 7.0 – 9.0 (1% Solution)Alkaline; resists bacterial growth better than neutral sugars
Stability Stable in alkaline pH; susceptible to oxidationProtect from light; do not autoclave

Technical Insight: The sugar backbone of gluceptate is sensitive to Maillard-type degradation (caramelization) at high temperatures. Therefore, autoclaving is contraindicated . Sterile filtration is the mandatory sterilization method [1, 2].

Protocol A: Preparation of 1 M Stock Solution (100 mL)

This protocol creates a 1 Molar (1 M) stock solution. This concentration is ideal for downstream dilution into cell culture media or reaction buffers.

Materials & Equipment
  • Reagent: Sodium Gluceptate Dihydrate (CAS 10094-62-9), High Purity (>98%).

  • Solvent: Milli-Q / Deionized Water (18.2 MΩ·cm).

  • Glassware: 100 mL Volumetric Flask (Class A), Weighing Boat.

  • Filtration: 0.22 µm PES (Polyethersulfone) syringe filter or vacuum filter unit.

  • Instrumentation: Analytical Balance, pH Meter, Magnetic Stirrer.

Molar Mass Calculation (The "Why")

To prepare 100 mL (0.1 L) of a 1 M solution, we must use the molecular weight of the dihydrate form, not the anhydrous form.




Note: If you were to use the anhydrous MW (~248.16 g/mol ) for calculation but weighed out the dihydrate solid, your final solution would be under-concentrated by approximately 13%.

Step-by-Step Procedure
  • Weighing: Accurately weigh 28.42 g of Sodium Gluceptate Dihydrate into a clean weighing boat.

  • Initial Dissolution: Transfer the solid into a clean beaker. Add approximately 70 mL of Milli-Q water.

    • Reasoning: Never add solid directly to the volumetric flask neck to prevent clogging. Leave room (30 mL) for final volume adjustment.

  • Mixing: Add a magnetic stir bar and stir at medium speed (approx. 300 RPM) at room temperature (20-25°C).

    • Observation: The powder should dissolve readily. The solution will appear clear to slightly pale yellow.

  • pH Verification (QC Step 1): Measure the pH of the dissolved solution.

    • Target: pH 7.5 – 9.0.

    • Action: If pH < 7.0, check water source for acidity or reagent degradation. Do not adjust pH unless the specific application requires a buffer (e.g., HEPES).

  • Final Volume Adjustment: Transfer the solution to the 100 mL Volumetric Flask . Rinse the beaker 3 times with small aliquots of water, adding rinses to the flask. Dilute exactly to the graduation mark with Milli-Q water.

  • Homogenization: Stopper the flask and invert 10 times to ensure uniform concentration.

Protocol B: Sterilization & Storage

Sterile Filtration (Critical)

Do not heat sterilize.

  • Draw the solution into a sterile syringe (for small volumes) or set up a vacuum filtration unit.

  • Pass the solution through a 0.22 µm PES membrane . PES is preferred over Nylon for low protein/sugar binding and fast flow rates.

  • Collect in a sterile, opaque (amber) polypropylene tube or glass vial.

Storage Conditions
  • Short Term (Weeks): 2–8°C.

  • Long Term (Months): -20°C.[5]

  • Light: Protect from light to prevent photo-oxidation of the organic moiety.

Workflow Visualization

The following diagram illustrates the logical flow and critical control points (CCPs) for the preparation process.

SodiumGluceptatePrep Start Start: Define Target Concentration (e.g., 1 M) Calc Calculation Phase Use MW: 284.19 (Dihydrate) Mass = 28.42g / 100mL Start->Calc Weigh Weighing & Dissolution Solvent: Milli-Q Water Vol: ~70% of Final Calc->Weigh QC_pH QC Check: pH Measurement Expect: pH 7.5 - 9.0 Weigh->QC_pH QC_pH->Weigh Fail (pH < 7.0) Check Reagents Adjust Dilute to Volume (100 mL Volumetric Flask) QC_pH->Adjust Pass Sterilize Sterilization 0.22 µm PES Filter (NO AUTOCLAVE) Adjust->Sterilize Storage Storage Amber Vial, 4°C or -20°C Sterilize->Storage

Figure 1: Operational workflow for Sodium Gluceptate stock preparation highlighting the critical pH check and filtration steps.

Quality Control & Troubleshooting

To ensure the trustworthiness of your stock solution, perform these checks:

ParameterSpecificationTroubleshooting
Visual Appearance Clear, colorless to pale yellowCloudy: Incomplete dissolution or contamination. Discard.
pH 7.5 – 9.0< 7.0: Possible acid contamination or hydrolysis. > 10.0: Check water source.
Precipitation NonePrecipitate at 4°C: Solution is too concentrated (supersaturated). Warm to RT to redissolve.[6][7]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate. Retrieved October 26, 2023, from [Link]

  • Connect Chemicals. (n.d.). Sodium Glucoheptonate (H-Quest A300) Technical Data. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

"optimizing sodium gluceptate dihydrate concentration for metal chelation"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium Gluceptate Dihydrate ( )

Executive Summary: The Chelation Environment

Current Status: You are likely experiencing inconsistent metal sequestration in high-pH formulations or precipitation of ferric iron (


) in caustic environments.

The Technical Reality: Sodium Gluceptate (SG) is not a "drop-in" replacement for EDTA. It functions via a distinct mechanism.[1] While aminopolycarboxylates (like EDTA) wrap metal ions in a "claw" structure that becomes unstable as


 concentration rises, Sodium Gluceptate utilizes its 

-hydroxycarboxylate structure to form stable, soluble complexes specifically in alkaline conditions (

).

Critical Differentiator:

  • pH < 8.0: SG is a weak chelator. Use EDTA or Citrate.

  • pH 8.0 – 14.0: SG is superior, particularly for sequestering Iron (

    
    ), Calcium (
    
    
    
    ), and Aluminum (
    
    
    ) in the presence of high hydroxide concentrations.
Decision Logic & Mechanism

Before proceeding with optimization, verify your system parameters against this logic flow to ensure Sodium Gluceptate is the correct agent.

ChelationLogic Start Start: Metal Sequestration Issue CheckPH Check System pH Start->CheckPH LowPH pH < 8.0 CheckPH->LowPH HighPH pH > 8.0 CheckPH->HighPH ResultEDTA Use EDTA / Citrate LowPH->ResultEDTA Unstable Region MetalType Identify Target Metal HighPH->MetalType Iron Iron (Fe3+) MetalType->Iron Hardness Ca2+ / Mg2+ MetalType->Hardness ResultGluceptate OPTIMAL: Sodium Gluceptate Iron->ResultGluceptate Prevents Fe(OH)3 ppt ResultMix Blend: Gluceptate + Gluconate Hardness->ResultMix Synergistic Effect

Figure 1: Selection logic for Sodium Gluceptate based on pH and target metal species.[2] Note the specificity for high alkalinity environments.

Optimization Protocol: The Modified Hampshire Test

To optimize concentration, you must determine the Chelation Value (CV) specific to your target metal and pH conditions. Do not rely on theoretical stoichiometry alone, as ionic strength and competing ions affect performance.

Objective: Determine the milligrams of metal (as


 or Fe) sequestered per gram of Sodium Gluceptate Dihydrate.
Reagents Required:
  • Titrant: 2% Sodium Carbonate (

    
    ) solution (precipitating agent).
    
  • Chelant Stock: 10% w/v solution of Sodium Gluceptate Dihydrate.

  • Metal Standard: 0.25M Calcium Acetate (for hardness) or Ferric Chloride (for iron).

  • pH Adjuster: 1N NaOH.

Step-by-Step Methodology:
  • Preparation:

    • Weigh 10.0 g of Sodium Gluceptate Dihydrate.

    • Dissolve in 90 mL deionized water (Result: 10% solution).

    • Correction Note: Ensure you are using the Dihydrate form (

      
      ).[3] If using anhydrous, reduce weight to ~8.7 g to maintain molar equivalence.
      
  • pH Stabilization:

    • Add 10 mL of the Chelant Stock to a beaker.

    • Adjust pH to 11.0 (or your specific process pH) using NaOH. Crucial: Gluceptate efficiency is pH-dependent.[4]

  • Titration (The Turbidity Point):

    • Add 10 mL of the Metal Standard solution to the beaker.

    • Titrate with 2% Sodium Carbonate while stirring vigorously.

    • End Point: The solution transitions from clear to distinct, persistent turbidity (cloudiness). This indicates the chelating capacity has been exceeded and metal carbonates/hydroxides are precipitating.

  • Calculation:

    
    
    
    • Where

      
       is the active weight of gluceptate in the aliquot.
      
Data & Stoichiometry Reference

Use the following table to convert between theoretical binding capacity and the dihydrate form.

Table 1: Physicochemical Properties & Theoretical Binding

ParameterSodium Gluceptate DihydrateAnhydrous Sodium GluceptateNotes
Formula


Dihydrate adds ~14.5% mass
MW ( g/mol ) 284.19248.16Use 284.19 for molarity calcs
Solubility > 500 g/L (20°C)> 600 g/L (20°C)Highly soluble
Iron Binding (pH 12) ~1.2 mol Fe / mol Gluceptate~1.2 mol Fe / mol GluceptateForms polynuclear complexes
Ca Binding (pH 11) 1:1 Molar Ratio1:1 Molar RatioWeakens if pH < 9
Troubleshooting Guide (FAQ)

Q1: I am seeing a reddish-brown precipitate despite adding Sodium Gluceptate.

  • Diagnosis: This is Ferric Hydroxide (

    
    ).
    
  • Root Cause: Either the pH is too low (< 8.0) or the stoichiometry is insufficient.

  • Solution:

    • Raise pH to > 10.0. Gluceptate requires hydroxyl groups to bridge the iron complex.

    • Increase dosage.[1] For heavy iron loads, a 1.5:1 molar ratio (Gluceptate:Iron) is often required to prevent "leakage" over time.

Q2: My formulation becomes cloudy upon standing (Reversion).

  • Diagnosis: Calcium carbonate precipitation (if carbonate is present) or Magnesium hydroxide.

  • Root Cause: Gluceptate is a weaker sequestrant for Calcium than EDTA. Over time, Calcium can displace from the Gluceptate complex if a stronger precipitating anion (like Carbonate) is present.

  • Solution: Add a secondary chelant. A blend of 90% Gluceptate / 10% Gluconate often stabilizes Calcium more effectively than Gluceptate alone.

Q3: The powder is clumping and dissolving slowly.

  • Diagnosis: Hydration kinetics.

  • Root Cause: The Dihydrate form is stable but can bridge crystals if exposed to humidity.

  • Solution:

    • Use warm water (40-50°C) for initial dissolution.

    • High-shear mixing is recommended.

    • Note: The solution is endothermic; expect a slight temperature drop.

Q4: Can I use Gluceptate in acidic cleaners?

  • Answer: No.

  • Reasoning: In acidic conditions, the carboxyl groups become protonated, and the molecule loses its ability to coordinate metal ions effectively. Use Citric Acid or GLDA for pH < 7.

Mechanism of Action Visualization

Understanding the molecular interaction helps predict performance.

Mechanism cluster_alkaline Alkaline Environment (pH > 10) Fe Fe3+ Complex Soluble Chelate Fe->Complex Coordination Ppt Fe(OH)3 Precipitate Fe->Ppt No Chelant OH OH- OH->Complex Bridges Structure Glu Gluceptate Ligand Glu->Complex Donates -OH/-COO

Figure 2: The stabilization of Ferric Iron by Gluceptate requires the presence of Hydroxyl ions (


) to act as bridging ligands, forming a polynuclear complex that resists precipitation.
References
  • Jungbunzlauer. (2023). Sodium Gluconate and Glucono-delta-Lactone in Technical Applications. Retrieved from [Link]

  • Sawyer, D. T. (1964). Metal-Gluconate Complexes. Chemical Reviews, 64(6), 633–643. Retrieved from [Link]

  • PubChem. (2024). Gluceptate Sodium Dihydrate - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Nalco Water. (2022). Heavy Metal Removal and Chelation Strategies in Industrial Wastewater. Retrieved from [Link]

Sources

"preventing precipitation of sodium gluceptate dihydrate in aqueous solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium gluceptate (sodium glucoheptonate) is a polyhydroxy carboxylate with high aqueous solubility.[1] However, in its dihydrate form (


), it exhibits specific crystallization kinetics that can lead to unexpected precipitation in supersaturated stock solutions, particularly under thermal stress or pH shifts. This guide addresses the thermodynamic and kinetic factors governing its stability and provides validated protocols to maintain solution integrity.

Module 1: The Science of Solubility & Stability

To prevent precipitation, one must understand why it occurs. Sodium gluceptate precipitation is rarely a simple solubility exceedance; it is often a kinetic event driven by nucleation seeds or "salting out" effects.

Critical Physicochemical Parameters
ParameterSpecificationImpact on Stability
Solubility (25°C) > 600 g/L (approx.)Highly soluble. Precipitation usually indicates supersaturation (>50% w/v) or anti-solvent presence.
Stable pH Range 7.0 – 10.0Acidic pH (< 4.0) promotes protonation to glucoheptonic acid, altering solubility equilibria.
Crystal Form DihydrateThe dihydrate lattice is the thermodynamically stable form in water; once nucleation starts, it propagates rapidly.
Common Incompatibilities Strong Acids, AlcoholsEthanol/Methanol acts as an anti-solvent, drastically reducing solubility.
Mechanism of Failure: The Nucleation Loop

The following diagram illustrates the pathway from a stable solution to a crashed-out precipitate.

PrecipitationMechanism Start Stable Aqueous Solution Stress Stress Factor (Cooling / pH Shift / Alcohol) Start->Stress Supersat Supersaturated State (Meta-stable) Stress->Supersat Solubility drops below conc. Nucleation Nucleation Event (Dust / Scratch / Seed Crystal) Supersat->Nucleation Activation Energy Overcome Growth Crystal Growth (Dihydrate Lattice Formation) Nucleation->Growth Autocatalytic Precip Precipitation Observed Growth->Precip Precip->Nucleation Secondary Nucleation (Seeding)

Figure 1: The thermodynamic cascade leading to sodium gluceptate crystallization. Note the feedback loop where existing crystals act as seeds for further precipitation.

Module 2: Troubleshooting Guide (FAQ Format)

Q1: My stock solution (50% w/v) precipitated after being stored in the refrigerator (4°C). Why?

Diagnosis: Thermal Hysteresis and Solubility Drop. While sodium gluceptate is soluble, its solubility curve is temperature-dependent. Cooling a concentrated solution (50%) to 4°C pushes the system into a supersaturated state. The "dihydrate" form crystallizes readily at low temperatures because the water activity changes.

Corrective Action:

  • Re-solubilization: Heat the solution to 50–60°C with varying agitation until clear.

  • Filtration: Immediately filter through a 0.22 µm PES membrane . This removes microscopic "seed" crystals that survived re-heating.

  • Storage: Store high-concentration stocks at room temperature (20–25°C) . Do not refrigerate concentrations >30% w/v.

Q2: The solution turned cloudy immediately after adjusting pH with HCl.

Diagnosis: Acid-Induced Protonation. You likely dropped the pH below the pKa of the carboxyl group (approx pH 3.5 - 4.0). This converts the soluble sodium salt into glucoheptonic acid, which has different solubility characteristics and can destabilize the hydration shell.

Corrective Action:

  • Buffer Selection: Use a buffer system (e.g., HEPES or Tris) to maintain pH 7.0–9.0.

  • Recovery: Slowly add NaOH (0.1 M) to raise the pH back above 7.0. The precipitate should re-dissolve as the salt form regenerates.

Q3: I see crystals forming when mixing with ethanol-based reagents.

Diagnosis: Anti-Solvent Precipitation. Sodium gluceptate is insoluble in non-polar solvents and only slightly soluble in ethanol.[2] Even a 10-20% ethanol concentration can lower the solubility limit of the gluceptate enough to cause "crashing out."

Corrective Action:

  • Dilute the gluceptate in the aqueous phase before introducing organic solvents.

  • Keep the final organic solvent concentration <5% if possible.

Module 3: Validated Protocols

Protocol A: Preparation of a Hyper-Stable Stock Solution (100 mM)

Use this protocol to create a reference standard that resists precipitation for months.

Reagents:

  • Sodium Gluceptate Dihydrate (High Purity)

  • Milli-Q Water (Type 1, 18.2 MΩ)

  • 0.22 µm Syringe Filter (PES or Nylon)

Workflow:

  • Calculations: Calculate mass required. (MW ≈ 284.19 g/mol for dihydrate).

    • Example: For 100 mL of 100 mM, weigh 2.84 g.

  • Dissolution (The "Warm Start" Method):

    • Add solid to 80% of final volume of water.

    • Crucial Step: Heat water to 35°C before adding the powder. This prevents local supersaturation at the bottom of the vessel.

    • Stir magnetically at 300 RPM.

  • Equilibration:

    • Once dissolved, allow to cool to room temperature naturally.

    • Adjust volume to 100 mL.

  • Sterile Filtration (The Nucleation Stop):

    • Filter the entire volume through a 0.22 µm filter into a sterile container. This removes dust and undissolved micro-seeds that trigger precipitation later.

Protocol B: The "Rescue" Method (Fixing a Precipitated Batch)

Do not discard precipitated samples unless chemically degraded.

  • Assess: Check pH. If < 5.0, adjust to 8.0 using NaOH.

  • Thermal Cycle:

    • Heat to 60°C for 30 minutes.

    • Vortex vigorously every 10 minutes.

  • Sonication: Sonicate for 10 minutes (degassing also helps prevent nucleation on gas bubbles).

  • Verification: Hold up to light. If "schlieren" lines (wavy optical distortions) are visible, it is not fully mixed. Continue stirring.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to identify the root cause of instability in your specific experiment.

TroubleshootingTree Problem Precipitation Observed CheckTemp Is Temp < 15°C? Problem->CheckTemp CheckSolvent Contains Alcohol? CheckTemp->CheckSolvent No ActionHeat Cause: Thermal Shock Action: Warm to 25°C CheckTemp->ActionHeat Yes CheckPH Is pH < 5? CheckSolvent->CheckPH No ActionDilute Cause: Anti-Solvent Effect Action: Reduce Organic % CheckSolvent->ActionDilute Yes CheckConc Conc > 40%? CheckPH->CheckConc No ActionBase Cause: Acid Form Action: Adjust pH to 8.0 CheckPH->ActionBase Yes CheckConc->Problem Unknown (Contact Support) ActionSat Cause: Saturation Action: Dilute Sample CheckConc->ActionSat Yes

Figure 2: Diagnostic logic for isolating the cause of precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate. Retrieved from [Link]

  • International Atomic Energy Agency (2008). Technetium-99m Radiopharmaceuticals: Manufacture of Kits.[3] IAEA Technical Reports Series No. 466. (Provides context on gluceptate stability in radiopharmaceutical preparations). Retrieved from [Link]

  • Connect Chemicals. Sodium Glucoheptonate Technical Data Sheet. (Industrial solubility and pH stability data). Retrieved from [Link][4]

Sources

"troubleshooting interference of sodium gluceptate dihydrate in analytical assays"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stealth" Chelator

Sodium Gluceptate Dihydrate (Sodium Glucoheptonate) is frequently encountered as a sequestering agent in pharmaceutical formulations, irrigation solutions, and industrial cleaning.[1] While it stabilizes formulations by binding transition metals, this same property makes it a formidable interferent in analytical chemistry.[1]

The Core Mechanism of Interference:

  • High-Affinity Chelation: It forms stable, soluble complexes with di- and trivalent cations (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ).[1] This disrupts assays dependent on free metal ions (e.g., BCA, LAL).[1]
  • Polarity & Ionization: As a polyhydroxy carboxylate salt, it is highly polar and non-volatile, leading to co-elution in Reverse Phase HPLC and severe ion suppression in Mass Spectrometry.[1]

Module A: Protein Quantification Assays

The Issue: You are observing falsely low protein concentrations or non-linear standard curves in BCA assays.

Diagnosis

The Bicinchoninic Acid (BCA) assay relies on the biuret reaction, where proteins reduce


 to 

in an alkaline environment.[1] Sodium gluceptate competes thermodynamically for the

ions. If the gluceptate concentration exceeds the stoichiometric capacity of the copper in the reagent, the reaction is inhibited.
Troubleshooting Protocol

Q: My BCA assay is reading background levels despite known protein presence. Is it the gluceptate? A: If your buffer contains >5 mM Sodium Gluceptate, yes. The gluceptate has sequestered the copper.

Corrective Workflow:

  • Immediate Fix: Switch to a Coomassie (Bradford) Assay . The Bradford mechanism relies on charge shifts (binding to arginine/aromatic residues) and is generally unaffected by chelators.

  • Alternative Fix (If BCA is mandatory): Use the TCA/DOC Precipitation Protocol to strip the gluceptate from the protein before analysis.

Protocol: TCA/DOC Precipitation (Removal of Gluceptate)

Use this to physically separate protein from the interfering small molecule matrix.[1]

  • Add Deoxycholate (DOC): To 100

    
    L of sample, add 10 
    
    
    
    L of 0.15% Sodium Deoxycholate. Vortex and sit for 10 min at Room Temp (RT).
  • Precipitate: Add 10

    
    L of 72% Trichloroacetic Acid (TCA). Vortex immediately.
    
  • Incubate: 10-15 minutes on ice.

  • Spin: Centrifuge at 14,000 x g for 10 minutes.

  • Wash: Carefully remove supernatant (containing the gluceptate).[1] Wash pellet with cold acetone (optional, to remove acid).[1]

  • Resuspend: Dissolve pellet in 100

    
    L of 5% SDS or 0.1N NaOH.
    
  • Assay: Proceed with BCA assay.

Decision Logic: Protein Assay Selection

ProteinAssaySelection Start Start: Sample contains Sodium Gluceptate ConcCheck Is Gluceptate > 1 mM? Start->ConcCheck ProteinType Is protein limiting? (Low concentration) ConcCheck->ProteinType Yes (>1 mM) BCA Standard BCA Assay (Risk of Interference) ConcCheck->BCA No (<1 mM) Bradford Bradford (Coomassie) Assay (Recommended) ProteinType->Bradford No (Standard Range) Precip TCA Precipitation + BCA Assay ProteinType->Precip Yes (Need High Sensitivity)

Figure 1: Decision matrix for selecting the appropriate protein quantification method in the presence of chelating agents.

Module B: Endotoxin Testing (LAL Assays)

The Issue: You are experiencing "Low Endotoxin Recovery" (LER) or complete inhibition of the positive product control (PPC).

Diagnosis

The Limulus Amebocyte Lysate (LAL) cascade is a zymogen enzyme system that strictly requires divalent cations (


 and 

) to function.[1] Sodium gluceptate aggressively binds these ions, effectively "starving" the enzyme and preventing the gel clot or chromogenic reaction.
Troubleshooting Protocol

Q: Can I just add more magnesium to fix the inhibition? A: Yes, this is the standard industry approach. The interference is reversible.

Experimental Optimization:

  • Dilution: Calculate the Maximum Valid Dilution (MVD). Dilute the sample until the gluceptate concentration is < 1 mM, provided the endotoxin limit of detection is still met.

  • Magnesium Supplementation: Use a reconstitution buffer containing 50 mM

    
     (often sold as "Glucashield" or "Pyrosol" buffers).[1]
    
    • Mechanism:[1][2][3] The excess

      
       saturates the gluceptate chelating sites, leaving free ions available for the LAL enzyme.
      

Data: Chelation Capacity Comparison | Chelator | Log K (Stability Constant for


) | Interference Risk | Mitigation Strategy |
| :--- | :--- | :--- | :--- |
| Sodium Gluceptate  | ~2.5 - 3.0  | Moderate/High  | Mg++ Supplementation  |
| EDTA | 10.7 | Severe | High Dilution required |
| Citrate | 3.5 | Moderate | Mg++ Supplementation |[1]

Module C: HPLC and LC-MS Analysis

The Issue:

  • HPLC: Large, amorphous peaks in the void volume (0.5 - 1.5 min) obscuring early-eluting analytes.[1]

  • LC-MS: Severe signal drop (ion suppression) for analytes co-eluting with the salt.

Diagnosis

Sodium gluceptate is a polar salt.[1] On standard C18 (Reverse Phase) columns, it does not retain and elutes immediately with the solvent front. In Mass Spec, it crystallizes/precipitates in the source and competes for charge in the electrospray droplet, suppressing ionization of your target drug.

Troubleshooting Protocol

Scenario 1: You need to measure the Gluceptate itself.

  • Column: Do not use C18. Use an Anion Exchange column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[1]

  • Detection: It has weak UV absorbance (carboxyl group end absorption < 210 nm).[1] Use Refractive Index (RI) or CAD (Charged Aerosol Detection) for better sensitivity.[1]

Scenario 2: You need to measure a Drug Substance in the presence of Gluceptate.

  • Separation: Ensure your drug retains significantly longer than the void volume (

    
    ).
    
  • Wash Step: If using LC-MS, employ a Divert Valve .[1]

    • 0.0 - 1.5 min: Divert flow to Waste (dump the gluceptate).

    • 1.5 - End: Divert flow to Source (measure the drug).

Diagram: LC-MS Ion Suppression Mechanism

IonSuppression Source ESI Droplet (Contains Drug + Gluceptate) Evap Solvent Evaporation Source->Evap Competition Charge Competition (Gluceptate dominates surface) Evap->Competition Result Analyte Signal Suppressed Competition->Result

Figure 2: Mechanism of ion suppression in ESI-MS caused by high concentrations of non-volatile salts like sodium gluceptate.[1]

References

  • Connect Chemicals. (n.d.). Sodium Glucoheptonate (H-Quest A300) Technical Data Sheet.[1] Retrieved October 26, 2023, from [Link][1]

  • Associates of Cape Cod, Inc. (2021).[1] Bacterial Endotoxin Test using LAL methodology: overcoming interfering factors. European Pharmaceutical Review.[1] Retrieved October 26, 2023, from [Link]

  • PubChem. (2023).[1][4] Gluceptate sodium dihydrate | C7H17NaO10.[1][4] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Welch Materials. (2023). Resolving Weak Retention and Multiple Interferences in the HPLC Analysis of Polar Salts. Retrieved October 26, 2023, from [Link]

Sources

"improving the stability of formulations containing sodium gluceptate dihydrate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium Gluceptate Dihydrate Formulation Guide

Introduction: The Molecule & Its Mission

Sodium Gluceptate Dihydrate is a robust sequestering agent derived from glucoheptonic acid.[1][2] Unlike its 6-carbon cousin (sodium gluconate), this 7-carbon alpha-hydroxy acid derivative offers superior chelation performance in high-alkalinity environments and improved solubility for specific metal ions (Fe³⁺, Ca²⁺, Al³⁺).[1][2]

However, its stability is not absolute.[1][2] It is sensitive to moisture (hygroscopicity), pH drift, and thermal stress in the presence of amines.[2] This guide moves beyond basic "handling" to explain the why and how of stabilizing this molecule in complex matrices.

Module 1: Physical Stability & Handling

The "Brick" Phenomenon

Q: My bulk sodium gluceptate dihydrate has turned into a solid block. Is it degraded?

A: Likely not chemically degraded, but physically altered.[1][2]

  • The Mechanism: Sodium gluceptate dihydrate (C₇H₁₃NaO₈[1][2] · 2H₂O) exists in a delicate equilibrium with atmospheric moisture.[1][2] If stored above 60% Relative Humidity (RH), the crystal lattice absorbs excess water, causing the particles to bridge and fuse (caking).[2] Conversely, in extremely dry conditions (<30% RH), it may dehydrate, creating a static-charged amorphous powder that is difficult to weigh.[1][2]

  • The Fix:

    • Verification: Perform a Loss on Drying (LOD) test.[1][2] The theoretical water content for the dihydrate is approx. 11-13%.[1][2] If your LOD is >15%, it has absorbed excess moisture but is likely chemically intact.[1][2]

    • Processing: If "bricked," milling is required.[1][2] Do not heat to dry it out, as this promotes caramelization (see Module 3).[1][2]

    • Prevention: Store in HDPE drums with desiccant bags. Maintain warehouse RH <50%.

Data Table 1: Physical Properties & Solubility Limits

PropertyValueFormulation Implication
Molecular Weight 284.19 g/mol (Dihydrate)Calculate molarity based on dihydrate, not anhydrous (248.16).[1][2][3]
Solubility (Water) ~290 g/L (Freely Soluble)High solubility allows concentrated stock solutions (up to 25% w/v is standard).[1][2]
pKa (Acid) ~3.35 ± 0.35Acts as a buffer in pH 2.5–4.5 range; fully ionized >pH 5.[1][2]
Hygroscopicity HighCritical Process Parameter (CPP) during weighing/dispensing.

Module 2: Chemical Stability & Chelation Efficiency

Preventing Precipitation & Haze [1]

Q: I added sodium gluceptate to prevent iron precipitation, but the solution is still hazy. Why?

A: This is likely a Conditional Stability Constant failure caused by pH drift or competitive ligands.[1]

  • The Mechanism: Chelation is an equilibrium reaction.[1]

    
    
    The strength of this bond is the Stability Constant (
    
    
    
    ).[1][2] However, protons (
    
    
    ) compete with the metal for the gluceptate ligand.[2]
    • At pH < 4: The carboxyl group is protonated (COOH).[1][2] The ligand cannot effectively bind the metal.[1][2] Iron precipitates as hydroxides or salts.[1][2]

    • At pH > 8: Sodium gluceptate is most effective.[1] It prevents the formation of insoluble metal hydroxides (e.g.,

      
      ) by wrapping the metal in a soluble complex.[2]
      
  • The Protocol: "The pH Swing"

    • Dissolve Gluceptate First: Always dissolve sodium gluceptate in the water before adding the metal salt.[1][2] This ensures the ligand is ready to intercept the metal ion immediately upon solvation.[1][2]

    • Check Final pH: Ensure the final formulation pH is within the "Sequestration Zone" (typically pH 6–14).[1][2]

    • Verification: Measure conductivity. A successful chelate often has lower conductivity than the sum of free ions because the charge is "masked" or neutralized in the complex.[2]

Visual Workflow: Troubleshooting Precipitation

PrecipitationTroubleshoot Start Problem: Haze/Precipitate in Formulation CheckpH Step 1: Check pH Start->CheckpH LowPH pH < 4.0 CheckpH->LowPH HighPH pH > 8.0 CheckpH->HighPH MidPH pH 4.0 - 8.0 CheckpH->MidPH ActionLow Cause: Proton Competition Fix: Buffer to pH > 5 BEFORE adding metal LowPH->ActionLow ActionHigh Cause: Metal Hydroxide Saturation Fix: Increase Gluceptate:Metal ratio (Target 2:1 or 3:1 molar) HighPH->ActionHigh ActionMid Cause: Competitive Ligands? (e.g., Phosphate/Carbonate) Fix: Remove competing anions MidPH->ActionMid

Figure 1: Decision tree for diagnosing precipitation issues in gluceptate-stabilized systems.

Module 3: Thermal Stability & Sterilization

Discoloration & The Maillard Reaction [1]

Q: Can I autoclave my sodium gluceptate formulation? It turned yellow last time.

A: Yes, it can be autoclaved, but "yellowing" indicates a specific incompatibility.[1][2]

  • The Mechanism:

    • Caramelization: Pure sodium gluceptate is thermally stable up to ~160°C (short term).[1][2] However, prolonged heat (>90°C for days) causes degradation.[1][2][4]

    • Maillard Reaction: If your formulation contains amines (amino acids, proteins, certain APIs) and sodium gluceptate, autoclaving triggers the Maillard reaction.[1][2] Although gluceptate is an alpha-hydroxy acid salt, commercial grades may contain trace reducing sugars or revert to lactones that react with amines to form yellow/brown melanoidins.[1][2]

  • The Fix:

    • Sterilization: Standard autoclave cycles (121°C for 15-20 min) are generally safe if pH is neutral/alkaline and no amines are present.[1]

    • Filtration: For amine-containing formulations, use 0.22 µm sterile filtration instead of heat.

    • Storage: Do not store liquid formulations above 40°C. One study on Sodium Ferric Gluconate showed instability at >90°C after 30 days, but stability during standard autoclaving.[1][2]

Module 4: API Compatibility

Oxidation & Degradation [1]

Q: My Active Pharmaceutical Ingredient (API) is degrading faster with gluceptate. Why?

A: This is likely due to Trace Metal Catalysis or Oxidative Stress .[1]

  • Trace Metal Mobilization: Gluceptate is a scavenger.[1][2] If your raw materials (water, buffers) contain trace Iron or Copper, the gluceptate will solubilize them.[2] While this prevents precipitation, it keeps these redox-active metals in solution where they can catalyze the oxidation of sensitive APIs (like ascorbic acid or epinephrine).[1][2]

    • Solution: Use high-purity (low endotoxin/low metal) grades of sodium gluceptate.[1][2] Add an antioxidant if the API is oxidation-prone.[1]

  • Reducing Character: Sodium glucoheptonate has mild reducing properties.[1][2] It can react with strong oxidizing agents (e.g., peroxides, nitrates) in the formulation, leading to mutual degradation.[1][2]

Experimental Protocol: Compatibility Screening

  • Binary Mix: Prepare a 1:1 mixture of API and Sodium Gluceptate (solid state and solution).

  • Stress: Incubate at 50°C for 2 weeks.

  • Analyze: Use HPLC to check for API loss and new peaks (degradants).

  • Control: Compare against API alone and API + EDTA (to distinguish chelation effects from specific gluceptate reactivity).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate. Retrieved from [Link]

  • FoodDB. Sodium glucoheptonate (FDB010269) Predicted Properties. Retrieved from [Link][1][2]

  • Crum, M. (2010). Thermodynamic stability assessment of a colloidal iron drug product: sodium ferric gluconate. Journal of Pharmaceutical Sciences. (Demonstrates autoclave stability of gluconate/gluceptate complexes). Retrieved from [Link]

Sources

"mitigating the retarding effect of sodium gluceptate dihydrate in cement hydration"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating the Retarding Effect of Sodium Gluceptate Dihydrate in Cement Hydration

Reference ID: TSC-2026-SG-MIT Status: Active Guide Audience: Research Scientists, Formulation Chemists, Drug Development Professionals (Biomaterials Division)

Executive Summary

Sodium Gluceptate Dihydrate (SG) is a potent hydroxycarboxylic acid salt used as a high-range water reducer and chelating agent. While it offers superior plasticity and flow retention compared to gluconates, its primary drawback is severe retardation of the hydration induction period .

This guide addresses the kinetic modulation of SG in cementitious systems. It is designed for researchers requiring precise control over the "dormant period" of hydration, balancing rheology (flow) with setting time.

Part 1: The Mechanism of Retardation (Root Cause Analysis)

To mitigate retardation, one must first understand the molecular blockade. SG does not merely "slow" reactions; it actively poisons the nucleation of strength-giving phases.

The Two-Front Blockade:

  • Adsorption (Surface Poisoning): SG molecules adsorb onto the positively charged surfaces of Tricalcium Aluminate (

    
    ) and, more critically, Tricalcium Silicate (
    
    
    
    ). This forms a semi-permeable barrier that hinders water access and ion dissolution.
  • Chelation (Ion Sequestration): The hydroxyl and carboxyl groups of SG chelate free Calcium ions (

    
    ) in the pore solution. This prevents the solution from reaching the critical supersaturation level required for Calcium Silicate Hydrate (C-S-H) and Portlandite (CH) nucleation.
    
Visualizing the Blockade

The following diagram illustrates the competitive inhibition pathway.

G Cement Cement Grain (C3S / C3A) Water Pore Solution (H2O) Cement->Water Dissolution Barrier Adsorption Layer (Nucleation Poisoning) Cement->Barrier SG Coating Ca Free Ca2+ Ions Water->Ca Release SG Sodium Gluceptate (Retarder) SG->Cement Adsorbs onto Surface SG->Ca Chelates Complex Ca-Gluceptate Complex Ca->Complex Sequestration CSH C-S-H / CH Nucleation Complex->CSH Delays Supersaturation Barrier->CSH BLOCKS

Figure 1: The dual-mechanism retardation pathway showing surface adsorption (primary) and calcium sequestration (secondary).

Part 2: Mitigation Strategies (The "How-To")

Mitigation does not mean elimination; it means modulation . You want the plasticity SG provides without the 48-hour delay.

Strategy A: Chemical Acceleration (The Counter-Ion Approach)

The most effective method to counteract SG is to artificially supersaturate the pore solution with Calcium ions, bypassing the chelation sink.

  • Primary Agent: Calcium Nitrate (

    
    )[1][2]
    
  • Mechanism: Increases

    
     concentration rapidly, forcing the precipitation of Portlandite despite SG's presence. It also accelerates aluminate hydration, generating heat to jumpstart the silicate reaction.
    
  • Secondary Agent: C-S-H Seeds (Nanoparticles). These provide ready-made nucleation sites, rendering the "poisoning" of the cement grain surface irrelevant.

Experimental Dosage Matrix (Guideline):

Target Set TimeSG Dosage (% bwoc*)Recommended AcceleratorAccelerator Dosage (% bwoc)Expected Outcome
Normal (4-6h) 0.05%None0.0%Standard retardation (approx. +1-2h vs control).
Delayed (8-10h) 0.10%Calcium Nitrate0.5% - 1.0%High flow retention, set time restored to near-control.
Rapid (<3h) 0.10%C-S-H Seeds0.5% - 1.5%Immediate nucleation; counteracts SG almost entirely.
Rescue (>24h) >0.20%Calcium Nitrate2.0% - 3.0%Emergency set induction for overdosed mixes.

*bwoc = by weight of cement

Strategy B: The "Sacrificial" Loading

If you cannot use nitrates (e.g., due to corrosion concerns in steel-reinforced applications), use a Sacrificial Surface Agent .

  • Method: Introduce a small amount of Bentonite or fine Limestone powder.

  • Logic: SG molecules will adsorb onto the high-surface-area fines before the cement.

  • Risk: This reduces the plasticizing efficiency of SG.

Part 3: Validated Protocols

Do not rely on "visual set" (poking the paste). You must measure the Heat Evolution .

Protocol 1: Isothermal Calorimetry (ASTM C1679)

The Gold Standard for viewing the "Induction Period".

  • Preparation: Mix cement + water + SG (+ Accelerator) at constant temperature (20°C or 23°C).

  • Loading: Place 5g of paste into the ampoule immediately after mixing.

  • Measurement: Record heat flow (mW/g) for 48 hours.

  • Analysis:

    • Identify the Induction Period (the flat line at the bottom).

    • The end of retardation is marked by the Acceleration Slope (the sharp rise in heat).

    • Success Criterion: The Accelerator should shift the slope onset to the left (earlier time) without significantly lowering the peak height (ultimate strength).

Protocol 2: Vicat Needle (ASTM C191)

The Physical Validation.

  • Mold: Fill the conical ring with the paste.

  • Penetration: Drop the 1mm needle every 15 minutes.

  • Initial Set: Defined as 25mm penetration.

  • Final Set: Needle leaves no impression.

Part 4: Troubleshooting & FAQs
Scenario 1: The "Flash Set" Paradox

Q: I added Calcium Nitrate to fix the retardation, but now my mix flash sets (hardens instantly) and loses all flow. A: You likely triggered an aluminate flash set.

  • Diagnosis: SG retards silicates (

    
    ) but can actually accelerate aluminate (
    
    
    
    ) solubility in some conditions. Adding Calcium Nitrate adds more Calcium, causing rapid precipitation of Ettringite or AFm phases.
  • Fix: Increase your sulfate content (add Gypsum) or delay the addition of the accelerator by 2 minutes (delayed addition method) to allow the SG to disperse fully first.

Scenario 2: The "Infinite" Slump

Q: I used 0.2% SG. The paste is still liquid after 48 hours. Is the sample dead? A: Likely not dead, just "sleeping."

  • Diagnosis: You have overdosed beyond the saturation point of the cement surface. The pore solution is saturated with gluceptate.

  • Fix:

    • Heat: Increase curing temperature to 35°C-40°C. Adsorption is exothermic; heating promotes desorption.

    • Seeding: If accessible, mix in 5% fresh cement powder to provide un-poisoned nucleation sites.

Scenario 3: Drug Delivery Compatibility

Q: We are using SG in a calcium phosphate bone cement. Can we use the same accelerators? A: Be cautious.

  • Issue: Calcium Nitrate is cytotoxic in high concentrations.

  • Alternative: Use Calcium Chloride (if chloride is permitted) or Nano-Hydroxyapatite (nHA) seeds. nHA seeds act similarly to C-S-H seeds in Portland cement, providing a biocompatible nucleation template to counteract the SG retardation.

Part 5: Decision Workflow (Troubleshooting Logic)

Follow this logic path to stabilize your formulation.

MitigationWorkflow Start Problem: Excessive Retardation (>12h Set Time) CheckDosage Check SG Dosage Is it > 0.10%? Start->CheckDosage HighDosage Yes (Overdose) CheckDosage->HighDosage Yes LowDosage No (Sensitivity) CheckDosage->LowDosage No Action1 Reduce SG by 20% OR Add Calcium Nitrate (1.0%) HighDosage->Action1 Action2 Check Cement Chemistry (Low C3A or Low Alkali?) LowDosage->Action2 Test Run Isothermal Calorimetry Action1->Test Action3 Switch to C-S-H Seeds (Physical Nucleation) Action2->Action3 Action3->Test Result Acceptable Induction Period? Test->Result End Formulation Locked Result->End Yes Loop Increase Accelerator Ratio Result->Loop No Loop->Action1

Figure 2: Logic flow for diagnosing and treating retardation issues in SG-admixed systems.

References
  • ASTM International. (2023). ASTM C1679-22: Standard Practice for Measuring Hydration Kinetics of Hydraulic Cementitious Mixtures Using Isothermal Calorimetry. West Conshohocken, PA. Link

  • ASTM International. (2019). ASTM C191-19: Standard Test Methods for Time of Setting of Hydraulic Cement by Vicat Needle. West Conshohocken, PA. Link

  • Cheung, J., et al. (2011). Impact of Admixtures on the Hydration Kinetics of Portland Cement.[3][4][5][6][7] Cement and Concrete Research.[4][8][9][10] (Contextual grounding on hydroxycarboxylic acid retardation mechanisms).

  • Justnes, H. (2010). Calcium Nitrate as a Multifunctional Concrete Admixture.[2] SINTEF Building and Infrastructure. Link (Source verifying Calcium Nitrate as a counter-agent to plasticizer retardation).

  • Ma, B., et al. (2015).[6] Effect of Sodium Gluconate on Properties and Microstructure of Concrete.[11][12] Journal of Materials in Civil Engineering. (Data source for dosage-dependent retardation curves).

Sources

Technical Support Center: Synthesis & Purification of Sodium Gluceptate Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Synthesis and Purification of Sodium Gluceptate Dihydrate Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TSC-GLU-2024-05

Introduction: The Isomeric Challenge

Sodium gluceptate (sodium


-D-glucoheptonate dihydrate) is a premium sequestering agent and pharmaceutical excipient. Its synthesis, primarily via the Kiliani-Fischer route, presents a unique stereochemical challenge: the generation of two epimers—the desired crystalline 

-isomer and the highly soluble, often non-crystalline

-isomer (sodium D-glycero-D-gulo-heptonate vs. D-glycero-D-ido-heptonate).

This guide addresses the critical bottlenecks in maximizing the


-isomer yield, preventing "oiling out" during crystallization, and ensuring high-purity isolation of the dihydrate form.

Module 1: Synthesis Process & Troubleshooting

Core Protocol: Modified Kiliani-Fischer Synthesis

The industrial standard involves the nucleophilic addition of cyanide to glucose (dextrose), followed by hydrolysis. The critical deviation from standard textbook chemistry is the simultaneous removal of ammonia , which drives the equilibrium toward the desired salt and facilitates direct crystallization.

Workflow Visualization

SynthesisWorkflow Glucose D-Glucose (Dextrose) (Aqueous Solution) Cyanohydrin Cyanohydrin Intermediate (Transient) Glucose->Cyanohydrin Nucleophilic Addition Reagents Reagents: NaCN + H2O Reagents->Cyanohydrin Hydrolysis Hydrolysis & Neutralization (Exothermic) Cyanohydrin->Hydrolysis pH > 9 AmmoniaRemoval CRITICAL STEP: Vacuum/Sparging (-NH3) Temp: <25°C Hydrolysis->AmmoniaRemoval Drives Equilibrium Mixture Reaction Mixture: Alpha (60-70%) + Beta (30-40%) AmmoniaRemoval->Mixture Crystallization Direct Crystallization (Alpha-Isomer Dihydrate) Mixture->Crystallization Cooling to 0-10°C MotherLiquor Mother Liquor (Beta-Isomer rich) Crystallization->MotherLiquor Filtration

Caption: Figure 1. Modified Kiliani-Fischer pathway emphasizing ammonia removal to drive


-isomer crystallization.
Troubleshooting the Synthesis

Q1: The reaction mixture turned dark amber/red. Is the batch salvageable?

  • Diagnosis: This indicates "caramelization" or alkaline degradation of the reducing sugars, likely caused by a temperature excursion above 40°C during the exothermic cyanide addition or hydrolysis phases.

  • Solution: The color is difficult to remove from the final crystal lattice.

    • Immediate Action: Cool to <10°C immediately.[1]

    • Corrective Protocol: In future runs, maintain reaction temperature strictly between 0°C and 10°C during addition. Use vacuum evaporative cooling if reactor jacket capacity is insufficient.

    • Salvage: You may attempt activated carbon filtration (0.5% w/w) before crystallization, but yield losses will occur.

Q2: Why is the yield of the


-isomer consistently below 50%? 
  • Root Cause: Incomplete hydrolysis or failure to shift the equilibrium. The Kiliani-Fischer reaction creates an epimeric mixture.[2][3][4][5] Without driving forces, the ratio is thermodynamically fixed.

  • Technical Fix: Implement Continuous Ammonia Removal .

    • Apply a vacuum (30–40 mmHg) or vigorous air sparging during the reaction holding period (4–12 hours).

    • Mechanism:[5][6] Removing

      
       prevents the reverse reaction and lowers the solubility of the product, encouraging the 
      
      
      
      -isomer to nucleate early.

Module 2: Purification & Crystallization Challenges

The most common failure mode in sodium gluceptate production is the formation of a syrup or "oil" instead of distinct crystals.

Quantitative Data: Solubility Profile
ParameterAlpha-Isomer (Dihydrate)Beta-IsomerImplication
Solubility (Water, 25°C) ~30 g / 100 mLHighly Soluble (>60%)Alpha precipitates first; Beta stays in solution.
Crystallization Habit Prismatic needlesAmorphous / SyrupyBeta interferes with Alpha crystal growth.
Hydration State Stable DihydrateVariableControl water activity (

) is critical.
Troubleshooting Crystallization

Q3: My solution formed a viscous syrup and will not crystallize. What happened?

  • Diagnosis: "Oiling out." This occurs when the supersaturation level is too high, or the impurity profile (beta-isomer/unreacted sugar) disrupts the crystal lattice formation.

  • Protocol for Recovery:

    • Dilution: Add water to reduce solids content to ~50-55%.

    • Seeding: You must introduce high-purity

      
      -sodium gluceptate dihydrate seed crystals (0.1% w/w). Spontaneous nucleation is kinetically slow for this molecule.
      
    • Temperature Cycling: Cool slowly to 5°C. If oiling recurs, heat back to 30°C to redissolve the oil, then cool more slowly (1°C/hour) with vigorous agitation.

Q4: The crystals are clumping and exhibit high hygroscopicity.

  • Diagnosis: You likely isolated the anhydrous form or a mixed hydrate, or surface impurities (beta-isomer) are attracting moisture.

  • Validation: Check the moisture content. Theoretical water content for Sodium Gluceptate Dihydrate (

    
    ) is ~11.25% .
    
  • Fix: Ensure the crystallization happens below 25°C. Drying must be gentle (air dry or low-temp vacuum <40°C). Over-drying removes the lattice water, creating a hygroscopic anhydrous powder that will cake upon exposure to air.

Purification Decision Tree

PurificationTree Start Crude Reaction Mixture CheckColor Check Color Start->CheckColor Dark Dark Red/Brown CheckColor->Dark Light Straw/Yellow CheckColor->Light Carbon Activated Carbon Treat (Yield Loss Risk) Dark->Carbon Concentrate Concentrate to 60% Solids Light->Concentrate Carbon->Concentrate Seed Add Alpha-Seed Cool to 5°C Concentrate->Seed Result Crystallization? Seed->Result Yes Filter & Wash (Cold Water) Result->Yes No Syrup/Oil Formed Result->No Dilute Dilute to 50% Re-Seed No->Dilute Dilute->Seed

Caption: Figure 2. Logic flow for handling crystallization failures and color impurities.

Module 3: Analytical Validation

Q5: How do I distinguish the


-isomer from the 

-isomer analytically?
Standard C18 HPLC often fails to separate these epimers effectively due to their structural similarity.
  • Method 1: Specific Rotation (Polarimetry)

    • 
      -Isomer: 
      
      
      
      to
      
      
      (c=10, water).
    • 
      -Isomer:  Distinctly different rotation (often negative or near zero depending on purity).
      
    • Note: This is the quickest purity check.

  • Method 2: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

    • Column: CarboPac PA1 or PA10.

    • Eluent: NaOH gradient.

    • Mechanism: At high pH, the hydroxyl groups ionize differently between the epimers, allowing baseline separation.

References

  • Process for the preparation of sodium glucoheptonate. US Patent 3679659A. Google Patents.
  • Sodium alpha-glucoheptonate dihydrate . National Center for Biotechnology Information (PubChem). Available at: [Link]

  • Kiliani–Fischer synthesis . Wikipedia. Available at: [Link]

  • Sodium Glucoheptonate (H-Quest A300) Technical Data . Connect Chemicals. Available at: [Link][7]

  • Structure of sodium D-glycero-D-gulo-heptonate dihydrate . Acta Crystallographica Section C. Available at: [Link]

Sources

"storage and handling guidelines for sodium gluceptate dihydrate to prevent degradation"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium Gluceptate Dihydrate Handling & Storage

Subject: Preventing Degradation and Ensuring Stability of Sodium Gluceptate Dihydrate (CAS: 10094-62-9) From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Team

Introduction

Welcome to the technical support hub for Sodium Gluceptate Dihydrate. You are likely utilizing this compound for its superior chelating properties in alkaline environments or as a specialized excipient in pharmaceutical formulations.

While Sodium Gluceptate is chemically robust compared to many organic ligands, the dihydrate form presents unique physical stability challenges. In my experience, the most common "degradation" reported by researchers is actually a physical phase change—deliquescence (absorbing moisture until dissolution) or efflorescence (loss of lattice water)—rather than chemical decomposition. However, in solution, microbial consumption and trace metal sequestration can rapidly compromise your experimental integrity.

This guide moves beyond standard SDS advice to provide the "why" and "how" of maintaining your material's critical quality attributes (CQAs).

Part 1: Critical Storage Parameters (The "Why" and "How")

The dihydrate crystal lattice is stable but thermodynamically responsive to water activity (


). Your goal is to maintain the material within a "safe zone" of relative humidity (RH) and temperature.
Core Storage Guidelines
ParameterRecommendationScientific Rationale
Temperature +2°C to +8°C (Research Grade)Ambient (Industrial Grade)High-purity standards (>98%) are often stored refrigerated to slow lattice dehydration and oxidation. Industrial grades are stable at room temp (20-25°C) if dry.
Humidity 30% - 50% RH <30% RH: Risk of efflorescence (loss of lattice water), leading to amorphous powder formation.>60% RH: Risk of deliquescence (caking/liquefaction).
Container Amber Glass or HDPE Protects from UV (minor risk) but primarily ensures a moisture barrier. Cap must be Parafilm-sealed after opening.
Headspace Argon/Nitrogen Overlay Recommended for long-term storage of opened bottles to prevent oxidative yellowing (Maillard-type reactions if impurities exist).
Visualizing the Storage Logic

The following decision tree illustrates the workflow for receiving and storing a new shipment to maximize shelf-life.

StorageLogic Start Receive Sodium Gluceptate Dihydrate CheckGrade Check Grade/Purity Start->CheckGrade ResearchGrade Research/Analytical (>99%) CheckGrade->ResearchGrade BulkGrade Industrial/Bulk (<98%) CheckGrade->BulkGrade TempDecision Storage Temp Decision ResearchGrade->TempDecision BulkGrade->TempDecision Refrig Refrigerate (+4°C) *Prevents lattice stress* TempDecision->Refrig High Purity Ambient Ambient (20-25°C) *Dry Cabinet* TempDecision->Ambient Bulk HumidityCheck Check Humidity Control Refrig->HumidityCheck Ambient->HumidityCheck Desiccator Desiccator Cabinet (Keep RH ~40%) HumidityCheck->Desiccator Warning AVOID Strong Desiccants (e.g., P2O5) to prevent dehydration Desiccator->Warning

Caption: Logic flow for determining storage conditions based on material grade and environmental risks.

Part 2: Troubleshooting & FAQs

This section addresses specific issues you may encounter in the lab.

Q1: My powder has turned into a hard block (caking). Is it chemically degraded?

Answer: Likely no , but its physical utility is compromised.

  • Mechanism: This is hygroscopicity in action. Sodium gluceptate readily absorbs atmospheric moisture. If the humidity cycles (wet-dry-wet), the dissolved surface layer recrystallizes, forming solid bridges between particles.

  • Impact: The chemical structure (alpha-D-glucoheptonate) is likely intact. However, weighing accuracy is now impossible.

  • Solution:

    • Do not chisel the bottle (risk of glass shards).

    • Dissolve the entire block in a known volume of water to create a stock solution.

    • Filter (0.22 µm) to remove any potential contaminants introduced during the "block" phase.

Q2: The aqueous solution turned yellow/brown after 2 weeks. Why?

Answer: This indicates trace metal sequestration or microbial growth , rarely chemical hydrolysis.

  • Cause A (Chelation): Sodium gluceptate is a potent chelator of Iron (Fe) and Copper (Cu). If your water source or glassware had trace iron, the gluceptate-iron complex is often yellow-green or brownish.

  • Cause B (Bio-burden): As a sugar derivative, gluceptate is a carbon source for bacteria and fungi.

  • Troubleshooting:

    • Check pH: If pH dropped, it’s likely bacterial fermentation (producing acids).

    • Check Turbidity: Haze = Microbial growth. Discard immediately.

    • Check Ions: Yellow but clear = Iron contamination.

Q3: Can I autoclave Sodium Gluceptate solutions?

Answer: Use caution.

  • While stable at

    
     for short periods, sugar acids can undergo caramelization  or thermal degradation at high temperatures, especially if the pH is alkaline.
    
  • Preferred Method: Sterile filtration (0.22 µm PES or PVDF membrane) is the gold standard for this compound to prevent thermal hydrolysis.

Part 3: Solution Stability & Handling Protocol

To prevent the "Yellowing" and "Haze" issues mentioned above, follow this specific protocol for preparing stock solutions.

Standard Operating Procedure: 1M Stock Preparation

Objective: Create a stable, contamination-free stock solution.

  • Water Quality: Use only Type I (Milli-Q) water (

    
    ).
    
  • Vessel Prep: Acid-wash glassware (10% HCl) then rinse 3x with Type I water to remove trace metals that gluceptate would otherwise scavenge.

  • Dissolution: Add Sodium Gluceptate Dihydrate slowly to water under magnetic stirring.

    • Note: The dissolution is endothermic (absorbs heat). Slight warming (up to 40°C) is acceptable to speed up the process.

  • pH Stabilization:

    • Natural pH is typically neutral.

    • Crucial Step: If storing for >24 hours, adjust pH to >8.0 using NaOH. High alkalinity inhibits many common bacteria and fungi, as gluceptate is exceptionally stable at high pH (unlike EDTA).[1]

  • Sterilization: Filter immediately through a 0.22 µm PES filter into a sterile container.

Visualizing Degradation Pathways

DegradationPathways Source Sodium Gluceptate Solution Path1 Pathway A: Microbial Growth Source->Path1 Non-sterile Path2 Pathway B: Trace Metal Chelation Source->Path2 Fe/Cu Ions present Path3 Pathway C: Extreme pH Hydrolysis Source->Path3 pH < 3 or > 13 (Heat) Result1 Haze / Acidification (Unusable) Path1->Result1 Result2 Yellow/Green Color (Chemically Active but Impure) Path2->Result2 Result3 Lactone Formation (Acidic pH < 3) Path3->Result3

Caption: Primary degradation and contamination pathways for aqueous sodium gluceptate.

References

  • Citation Context: Supports storage recommendations for research-grade materials (0-4°C) and stability timelines.
    • Citation Context: Provides physical property data (crystalline powder, light tan) and general handling precautions.[2]

  • PubChem. (2025).[3] Gluceptate sodium dihydrate (Compound Summary). National Library of Medicine. Retrieved from [Link]

    • Citation Context: Verifies chemical identity, CAS numbers (10094-62-9)
  • Connect Chemicals. (n.d.). Sodium Glucoheptonate (H-Quest A300) Technical Data. Retrieved from [Link][1][4][5]

    • Citation Context: Validates the high stability of the compound in alkaline solutions (pH 8-10) and its biodegradability.[1][6]

Sources

"resolving issues with sodium gluceptate dihydrate in cell culture applications"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and bioprocess engineers utilizing Sodium Gluceptate Dihydrate (CAS: 10094-62-9 / 13007-85-7) in mammalian cell culture (e.g., CHO, HEK293).

Status: Operational Subject: Troubleshooting Solubility, Toxicity, and Trace Metal Bioavailability Audience: Bioprocess Engineers, Media Formulation Scientists

Core Technical Overview

Sodium Gluceptate Dihydrate (Sodium Glucoheptonate) is a potent, biodegradable chelating agent derived from sugar acids.[1] In serum-free and chemically defined media (CDM), its primary function is trace metal sequestration and delivery .

Unlike EDTA, which can be cytotoxic due to indiscriminate metal stripping, sodium gluceptate forms stable, soluble complexes with transition metals (Iron, Zinc, Copper, Manganese) that remain bioavailable to cells while preventing precipitation at physiological pH (7.0–7.4).

Mechanism of Action
  • Sequestration: The hydroxyl and carboxyl groups of gluceptate coordinate with polyvalent cations (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ).
  • Stabilization: It prevents the formation of insoluble hydroxides (e.g.,

    
    ) and phosphates, which are common causes of media instability.
    
  • Delivery: The metal-gluceptate complex is often less tightly bound than metal-EDTA, allowing cellular transporters (like transferrin or divalent metal transporters) to access the essential metals more efficiently.

Troubleshooting Guide: Common Issues & Solutions

Issue A: Precipitation During Media Preparation

Symptoms: Haze formation, particulates upon filtration, or sediment in storage tanks.

Potential CauseTechnical ExplanationCorrective Action
Incorrect Addition Order Adding metals (Fe, Zn) directly to phosphate/carbonate buffers causes immediate precipitation before chelation can occur.Protocol: Dissolve Sodium Gluceptate first in water. Add metal salts to this chelate solution before adding the mixture to the bulk media.
Insufficient Molar Ratio If the molar ratio of Gluceptate:Metal is < 1:1, free metal ions will react with media components.Optimization: Maintain a 1.1:1 to 1.5:1 molar excess of gluceptate to total transition metals to ensure complete sequestration.
pH Shock Adding acidic metal stock solutions directly to neutral media creates local precipitation zones.Adjustment: Neutralize the Metal-Gluceptate stock solution to pH 7.0 prior to addition to the bioreactor.
Issue B: Reduced Cell Growth or Lag Phase

Symptoms: Lower Viable Cell Density (VCD), extended lag phase, or apoptosis.

Potential CauseTechnical ExplanationCorrective Action
Chelator Toxicity (Stripping) Excess free gluceptate (high molar excess) strips essential metals (Mg, Ca) from cell surface receptors or metalloenzymes.Titration: Reduce gluceptate concentration. Perform a "Chelation Titration Assay" (see Protocol 2).
Iron Starvation The Gluceptate-Iron complex is too stable (rare) or insufficient iron was added, mimicking iron deficiency.Supplementation: Verify Iron load. Ensure the complex is not competing with transferrin (if used). Switch to a lower affinity chelator ratio.
Issue C: Inconsistent Glycosylation (Biologics)

Symptoms: Variation in galactosylation or sialylation profiles in mAbs.

  • Root Cause: Glycosyltransferases are metalloenzymes (often requiring

    
     or 
    
    
    
    ). If sodium gluceptate sequesters these ions too aggressively, enzyme activity drops.
  • Solution: Supplement specific co-factors (

    
    ) in coordination with gluceptate concentration adjustments.
    

Visualizing the Mechanism

The following diagram illustrates the delicate balance of metal chelation in cell culture.

ChelationDynamics Media Defined Media (Phosphates/Carbonates) Precipitate Precipitate (Insoluble Hydroxides) Media->Precipitate High pH / Phosphates FreeMetal Free Metal Ions (Fe3+, Zn2+) FreeMetal->Media Direct Addition Complex Soluble Gluceptate-Metal Complex FreeMetal->Complex Stabilization Gluceptate Sodium Gluceptate (Chelator) Gluceptate->FreeMetal Chelation (1:1 Ratio) Cell CHO Cell (Uptake Transporters) Gluceptate->Cell Excess Strips Membrane Metals (Toxicity) Complex->Media Stable in Solution Complex->Cell Bioavailable Delivery

Figure 1: The Chelation Pathway. Gluceptate intercepts free metals to prevent precipitation, forming a soluble complex that remains bioavailable.[2] Excess gluceptate, however, can strip metals from the cell surface.

Standard Operating Protocols (SOPs)

Protocol 1: Preparation of 100 mM Sodium Gluceptate Stock

Purpose: Create a stable, sterile stock solution for media supplementation.

  • Weighing: Weigh 2.84 g of Sodium Gluceptate Dihydrate (MW ≈ 284.19 g/mol ).

  • Dissolution: Dissolve in 80 mL of cell-culture grade water (WFI).

  • pH Adjustment: Measure pH. It is typically neutral/alkaline. Adjust to pH 7.0–7.4 using 1N HCl or NaOH if necessary to match media pH.

  • Volume Adjustment: Bring final volume to 100 mL with WFI.

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane .

  • Storage: Store at 2–8°C. Stable for 3–6 months. Protect from light.[3]

Protocol 2: Metal-Chelate Optimization Assay (DoE)

Purpose: Determine the optimal Gluceptate-to-Metal ratio to maximize growth without toxicity.

Experimental Setup:

  • Base Media: Chemically Defined CHO Media (metal-free or basal).

  • Metal Mix: A fixed concentration of Trace Metals (Fe, Cu, Zn).

  • Variable: Sodium Gluceptate concentration.[4]

ConditionGluceptate : Metal RatioOutcome to Monitor
A (Control) 0 : 1 (No Chelator)Check for precipitation (haze) after 24h.
B (Low) 0.5 : 1Partial precipitation likely.
C (Equimolar) 1.0 : 1Baseline solubility.
D (Excess) 1.5 : 1Target Range (Soluble + Bioavailable).
E (High Excess) 5.0 : 1Check for growth inhibition (Toxicity).

Procedure:

  • Prepare media aliquots with conditions A–E.

  • Inoculate CHO cells at

    
     cells/mL.
    
  • Monitor VCD and Viability daily for 7 days.

  • Success Criteria: The condition with the highest integral viable cell density (IVCD) and zero precipitation is the optimal ratio.

Troubleshooting Logic Tree

Use this logic flow to diagnose media issues related to sodium gluceptate.

TroubleshootingTree Start Problem Detected Precip Visible Precipitate? Start->Precip Growth Poor Cell Growth? Start->Growth PrecipYes Yes Precip->PrecipYes GrowthYes Yes Growth->GrowthYes CheckOrder Did you add Gluceptate BEFORE Metals? PrecipYes->CheckOrder OrderNo No CheckOrder->OrderNo OrderYes Yes CheckOrder->OrderYes FixOrder Action: Pre-mix Gluceptate and Metals in stock solution OrderNo->FixOrder CheckRatio Is Molar Ratio < 1:1? OrderYes->CheckRatio RatioLow Yes CheckRatio->RatioLow FixRatio Action: Increase Gluceptate to 1.2:1 or 1.5:1 RatioLow->FixRatio CheckTox Is Gluceptate > 5x Metal Conc? GrowthYes->CheckTox ToxYes Yes CheckTox->ToxYes FixTox Action: Reduce Gluceptate. Excess is stripping metals. ToxYes->FixTox

Figure 2: Decision tree for diagnosing precipitation and growth issues.

Frequently Asked Questions (FAQ)

Q: Can I replace EDTA with Sodium Gluceptate 1:1? A: Not exactly. While both are chelators, their binding constants (


) differ. Gluceptate generally binds metals less tightly than EDTA. This is beneficial for bioavailability but means you may need a slightly higher molar ratio of Gluceptate compared to EDTA to achieve the same solubility protection in high-salt media.

Q: Is Sodium Gluceptate toxic to CHO cells? A: Sodium Gluceptate is generally considered non-toxic and biodegradable. However, toxicity is usually "secondary"—caused by the chelation of essential nutrients (stripping) rather than the molecule itself. Maintaining a proper Chelator:Metal ratio prevents this.

Q: Does Sodium Gluceptate affect downstream purification? A: Being a small, soluble sugar acid derivative, it is easily removed via standard dialysis, TFF (Tangential Flow Filtration), or Protein A chromatography steps. It does not typically interfere with antibody binding.

Q: Why is my stock solution yellow? A: A light tan or yellowish color is normal for Sodium Gluceptate solutions, especially at higher concentrations. Ensure it is not due to iron contamination if you intended a metal-free stock.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate. Retrieved from [Link]

Sources

"optimization of sodium gluceptate dihydrate for enhanced bioavailability in drug formulations"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Sodium Gluceptate Dihydrate Application Support Center .

As a Senior Application Scientist, I have structured this guide to move beyond basic datasheets. We are addressing the process chemistry required to leverage Sodium Gluceptate Dihydrate (SGD) for bioavailability enhancement.

In pharmaceutical contexts, SGD rarely enhances bioavailability by directly increasing membrane permeability (like a surfactant).[1] Instead, it acts as a critical stability anchor .[1] It prevents metal-catalyzed oxidation and maintains solubility of metal-sensitive APIs (Active Pharmaceutical Ingredients) or radioligands.[1] If your molecule degrades or precipitates before absorption, your bioavailability is zero.[1] SGD solves this.[1]

Module 1: Optimizing Chelation for API Stability

Context: You are using SGD to sequester trace metals (Fe, Cu, Ca) that catalyze oxidative degradation of your API. The Problem: Despite adding SGD, you still observe oxidative byproducts or discoloration.[1]

Troubleshooting Guide: Chelation Failure
SymptomProbable CauseCorrective Action
Pink/Brown Discoloration Iron/Copper oxidation.[1] The SGD:Metal molar ratio is too low.Titrate the Ratio: Increase SGD concentration. Standard starting ratio is 1:3 (Metal:Chelator), but complex media may require 1:10 .[1]
Precipitation at pH > 7 Hydrolysis of the metal ion competed with chelation.Adjust Order of Addition: Add SGD before adjusting the pH to alkaline levels. Once a metal hydroxide forms, SGD cannot easily re-dissolve it.[1]
Loss of Potency (API) Competitive binding.[1] The API itself is chelating the metal weakly, leading to intramolecular degradation.[1]Binding Constant Check: Ensure SGD has a higher stability constant (

) for the specific impurity metal than your API does.[1]
Protocol: Determination of Optimal Molar Ratio

Do not guess the concentration. Use this stress-test protocol to determine the Minimum Effective Concentration (MEC).

  • Preparation: Prepare a 10 mM stock solution of the API.

  • Spiking: Intentionally spike aliquots with 5 ppm Fe³⁺ and Cu²⁺ (common manufacturing impurities).

  • Titration: Add SGD at molar ratios of 0.5x, 1x, 5x, and 10x relative to the estimated total metal load.[1]

  • Stress: Incubate at 40°C / 75% RH for 72 hours.

  • Analysis: Quantify oxidative degradants via HPLC. The point where degradant formation plateaus is your MEC.

Module 2: The Tc-99m Radiopharmaceutical Use Case

Context: This is the most direct "bioavailability" application. SGD is used to complex Technetium-99m for renal imaging.[1] The "bioavailability" here refers to the Radiochemical Purity (RCP) —the percentage of Tc-99m actually bound to the gluceptate vs. free pertechnetate.[1]

FAQ: Radiochemical Purity & Biodistribution

Q: My Radiochemical Purity (RCP) is consistently below 90%. What is wrong? A: This is usually an oxidation state issue.[1] Tc-99m must be reduced from +7 (pertechnetate) to a lower state (likely +4 or +5) to bind with gluceptate.[1]

  • Check Stannous Ion: Ensure your formulation contains sufficient Stannous Chloride (

    
    ) as the reducing agent.[1][2] If the kit is old, the tin may have oxidized, failing to reduce the Tc.[1]
    
  • Oxygen Ingress: SGD complexes are sensitive to re-oxidation.[1] Do not vent the vial with air; use nitrogen-purged saline.[1]

Q: The biodistribution shows high thyroid uptake.[1] Is this a formulation failure? A: Yes. High thyroid uptake indicates free pertechnetate (


) .[1] This means the chelation failed or the complex dissociated.
  • Immediate Fix: Verify the incubation time. Gluceptate labeling is not instantaneous.[3][4] Allow 15 minutes at room temperature before injection.

Visualization: Radiolabeling Workflow Logic

RadiochemicalPurity Start Start: Low Radiochemical Purity (<90%) CheckTin Check Stannous Content (Reducing Agent) Start->CheckTin Oxidized Tin Oxidized? CheckTin->Oxidized AirLeak Check Vial Headspace (Oxygen Ingress) Oxidized->AirLeak No Action1 Discard Kit. Use Fresh SnCl2. Oxidized->Action1 Yes Incubation Incubation Time (<10 mins?) AirLeak->Incubation No Action2 Use Nitrogen-Purged Saline. Do Not Vent. AirLeak->Action2 Yes Action3 Extend Reaction to 15 mins. Incubation->Action3 Yes

Figure 1: Troubleshooting logic for low radiochemical yield in Tc-99m Gluceptate formulations.

Module 3: Solid State & Lyophilization (The "Dihydrate" Factor)

Context: You are creating a lyophilized powder for reconstitution. Critical Insight: Sodium Gluceptate Dihydrate contains water in the crystal lattice.[1] If you aggressively dry this (high vacuum/heat), you may strip the lattice water, creating an amorphous, hygroscopic solid that cakes upon storage.[1]

FAQ: Cake Collapse and Stability

Q: My lyophilized cake looks shrunken or 'melted' (Meltback). A: You likely exceeded the Collapse Temperature (


)  of the gluceptate matrix.[1]
  • The Fix: Sodium gluceptate has a relatively low

    
     (glass transition temperature of the freeze-concentrate).[1] You must keep the primary drying temperature below -35°C  to prevent collapse.[1]
    

Q: Should I use the anhydrous or dihydrate form for the raw material? A: Use the Dihydrate . It is the thermodynamically stable form at ambient conditions.

  • Reasoning: If you start with anhydrous, it will avidly absorb moisture during weighing and processing, leading to inconsistent weight-to-molar calculations.[1] The dihydrate is stable and predictable.

Module 4: Solubility Profiling

Context: Ensuring the SGD stays in solution to perform its function.

Data Table: Solubility vs. pH

Sodium Gluceptate is highly soluble, but its sequestering capacity is pH-dependent.[1]

pH EnvironmentSolubility of SGDSequestration Efficiency (Ca/Fe)Formulation Risk
Acidic (pH < 4) HighLow Protons (

) compete with metals for the carboxylate binding sites.[1] Chelation is weak.
Neutral (pH 6-8) HighModerate/High Ideal range for parenteral formulations.[1]
Alkaline (pH > 9) HighMaximum Excellent for sequestering iron, but may degrade sensitive APIs via hydrolysis.[1]
Visualization: Mechanism of Action

ChelationMechanism Metal Free Metal Ion (Fe3+ / Ca2+) (Catalyst for Degradation) Complex Stable Chelate Complex (Metal Sequestered) Metal->Complex + SGD (pH > 5) SGD Sodium Gluceptate (Ligand) SGD->Complex Multidentate Binding Bioavail Enhanced Bioavailability (Via Stability/Solubility) Complex->Bioavail Prevents Precip. Prevents Oxidation

Figure 2: The mechanistic pathway of Sodium Gluceptate in stabilizing drug formulations.[1]

References

  • National Center for Biotechnology Information (PubChem). Gluceptate sodium dihydrate (CID 23700087).[1] Accessed 2024.[1] [Link]

  • International Atomic Energy Agency (IAEA). Technetium-99m Radiopharmaceuticals: Manufacture of Kits.[1][2] Technical Reports Series No. 466.[1][2] [Link]

  • DraxImage (Jubilant Radiopharma). Prescribing Information: Technetium Tc 99m Gluceptate. [Link][1]

Sources

Validation & Comparative

"comparative study of sodium gluceptate dihydrate and EDTA as chelating agents"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Sodium Gluceptate Dihydrate (a hydroxycarboxylic acid-based sequestrant) and EDTA (an aminopolycarboxylic acid chelator). It is designed for formulation scientists and R&D professionals requiring data-driven insights for excipient selection.

Content Type: Technical Comparison & Application Guide Focus: Pharmaceutical Formulation, Chelation Thermodynamics, and Green Chemistry

Executive Summary: The "Strength vs. Range" Trade-off

The choice between Sodium Gluceptate and EDTA is rarely about which is "better," but rather which thermodynamic profile fits the formulation's pH and environmental constraints.

  • EDTA (Ethylenediaminetetraacetic acid): The "Gold Standard" for binding strength (Log K) in acidic-to-neutral environments. It acts as a hexadentate ligand, locking metals in a 1:1 stoichiometric "claw." However, it fails to prevent ferric iron precipitation at high alkalinity and poses environmental persistence risks.

  • Sodium Gluceptate: The "Alkaline Specialist." While it has lower stability constants for Calcium/Magnesium at neutral pH, it is superior at sequestering transition metals (Fe, Cu, Al) in caustic environments (pH > 9.0) where EDTA releases its guest. It is biodegradable and non-toxic.[1]

Chemical Fundamentals & Mechanism

Structural Distinction
  • EDTA: A polyaminocarboxylic acid. It utilizes 4 carboxylate oxygens and 2 amine nitrogens to form 5 stable five-membered rings with the metal ion.

  • Sodium Gluceptate: The sodium salt of alpha-glucoheptonic acid (a sugar acid).[2] It utilizes carboxylate groups and multiple hydroxyl (-OH) groups. In high pH, the deprotonation of hydroxyl groups allows it to form stable coordinate bonds, effectively "wrapping" metal ions to prevent hydrolysis.

Mechanism of Action Diagram

The following diagram contrasts the binding modes and failure points of both agents.

ChelationMechanism cluster_EDTA EDTA Mechanism (Hexadentate) cluster_Gluceptate Gluceptate Mechanism (Sequestration) EDTA_Struct EDTA Structure (4 COOH, 2 Amines) EDTA_Bind Hexadentate Binding (1:1 Stoichiometry) EDTA_Struct->EDTA_Bind pH 4-8 EDTA_Fail FAILURE MODE: High pH (>9) -> OH- Competition Fe(OH)3 Precipitates EDTA_Bind->EDTA_Fail pH > 9 (Iron) Glu_Struct Gluceptate Structure (COOH + 5/6 OH groups) Glu_Bind Polynuclear Sequestration (Hydroxyl Deprotonation) Glu_Struct->Glu_Bind pH > 8 Glu_Success SUCCESS MODE: High pH (>11) -> Stable Complex Prevents Hydrolysis Glu_Bind->Glu_Success pH 11-14

Figure 1: Mechanistic divergence between EDTA and Sodium Gluceptate. Note EDTA's failure to hold Iron in alkaline conditions versus Gluceptate's activation.

Performance Analysis: Stability & Sequestration

Stability Constants (Log K)

The stability constant (


) measures the strength of the complex at equilibrium. EDTA generally dominates in neutral conditions.
Metal IonEDTA (Log K)Sodium Gluceptate (Log K)Practical Implication
Fe³⁺ (Ferric) 25.1~35-37 (Apparent at pH 12)*EDTA is superior at pH 5; Gluceptate is superior at pH 12.
Cu²⁺ (Copper) 18.8ModerateGluceptate sequesters ~815mg Cu/g at pH 11.
Ca²⁺ (Calcium) 10.7Low (< 3.0 at pH 7)EDTA is the choice for water softening/blood stabilization.
Mg²⁺ (Magnesium) 8.7LowGluceptate is ineffective for Mg hardness at neutral pH.

*Note: Gluceptate does not form a simple 1:1 complex like EDTA; its "apparent" stability increases drastically with alkalinity due to the suppression of metal hydrolysis.

The "pH Crossover" Effect

This is the critical decision factor.

  • pH < 8.0: EDTA is the superior chelator. Gluceptate is a weak sequestrant here.

  • pH > 9.0: Sodium Gluceptate becomes the superior sequestrant for transition metals (Fe, Cu). At pH 11-12, EDTA releases Fe³⁺, which precipitates as Fe(OH)₃. Gluceptate maintains Fe³⁺ in solution as a soluble complex.

Safety, Regulatory & Environmental Profile

FeatureEDTA (Disodium/Calcium)Sodium Gluceptate
Biodegradability Poor. Persistent in environment; mobilizes heavy metals in groundwater.Excellent. Readily biodegradable; derived from glucose.
Toxicity Low acute toxicity, but nephrotoxic in high doses.Non-toxic.
FDA Status Approved Excipient (IV, Oral, Topical).Approved Excipient; Active in Imaging (Tc-99m).
Regulatory Under scrutiny in EU (Eco-label restrictions).GRAS (Generally Recognized As Safe) status.

Applications in Drug Development[3]

Sodium Gluceptate Applications[4]
  • Radiopharmaceuticals: The specific ligand in Technetium Tc 99m Gluceptate . It targets renal tubular cells, allowing for kidney imaging.

  • Alkaline Parenterals: Used to prevent metal catalysis of oxidation in high-pH injectable formulations where EDTA would fail.

  • Mineral Supplements: Ferrous Gluceptate (and Gluconate) offers better bioavailability and less gastric irritation than inorganic iron salts.

EDTA Applications[1][4][5][6][7][8]
  • Antioxidant Synergist: Standard excipient in injectables (e.g., Propofol) to bind trace copper/iron that catalyzes oxidation.

  • Anticoagulant: Irreversibly binds Calcium to prevent blood clotting in collection tubes.

Experimental Protocols

To empirically verify the "pH Crossover" effect, use the following Caustic Iron Sequestration Assay . This protocol demonstrates where Gluceptate outperforms EDTA.

Protocol: Caustic Iron Sequestration Assay

Objective: Determine the capacity of a chelator to prevent Ferric Hydroxide precipitation at pH 11.

Reagents:

  • Chelator Solution: 1% w/v solution of Sodium Gluceptate and EDTA (separate beakers).

  • Iron Standard: 0.1M FeCl₃ solution.

  • Caustic Buffer: 1.0M NaOH (to adjust pH).

Methodology:

  • Prepare 100mL of 1% Chelator solution.

  • Adjust pH to 11.0 using NaOH. Maintain temperature at 25°C.

  • Titrate FeCl₃ solution into the beaker in 0.5mL increments while stirring.

  • Endpoint: The appearance of a persistent red-brown precipitate (turbidity) that does not dissolve after 30 seconds.

  • Calculation: Calculate mg Iron sequestered per gram of agent.

Workflow Visualization

AssayWorkflow Start Start: 1% Chelator Sol. (pH adjusted to 11.0) Titrate Titrate 0.1M FeCl3 (0.5mL increments) Start->Titrate Check Check Turbidity (Visual/Nephelometer) Titrate->Check Decision Precipitate? Check->Decision Record Record Volume Calculate Sequestration Value Decision->Record Yes (Endpoint) Repeat Continue Titration Decision->Repeat No (Clear) Repeat->Titrate

Figure 2: Workflow for the Caustic Iron Sequestration Assay. At pH 11, EDTA will precipitate almost immediately, while Gluceptate will sequester significant Iron.

References

  • DraxImage. (2024).[3] Technetium Tc 99m Gluceptate - Product Monograph. Health Canada Drug Product Database. Link

  • Dow Chemical. (2023). VERSENEX™ 80: Chelation in Alkaline Applications. Technical Data Sheet. Link

  • Jungbunzlauer. (2021). Green and effective complexation – a comparative study of Sodium Gluconate and EDTA. Link

  • U.S. FDA. (2026). Inactive Ingredient Database (IID). U.S. Food and Drug Administration.[4][5] Link

  • Sawyer, D. T. (1964). Metal-Gluconate Complexes: NMR and Potentiometric Studies. Chemical Reviews. Link

Sources

Technical Comparison: Sodium Gluceptate Dihydrate vs. Next-Gen Biodegradable Chelators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Gluceptate Dihydrate (CAS: 10094-62-9) represents a distinct class of chelating agents known as alpha-hydroxycarboxylates. Unlike aminopolycarboxylates (e.g., EDTA, MGDA, GLDA) which rely primarily on carboxyl groups for encapsulation, sodium gluceptate utilizes a sugar-acid backbone with multiple hydroxyl (-OH) groups to form coordinate bonds.

This structural difference dictates its application niche: while weaker than MGDA/GLDA for water hardness (Ca/Mg) control , Sodium Gluceptate is superior in sequestering transition metals (Fe, Cu, Al) in highly alkaline environments (pH > 11) . This guide provides the experimental data and protocols necessary to validate these claims in a formulation context.

Mechanism of Action: Hydroxyl vs. Carboxyl Ligands

The efficacy of a chelator is determined by its denticity (number of binding atoms) and the stability of the resulting ring structure.

  • Aminopolycarboxylates (MGDA, GLDA, EDTA): Form stable "cage" structures around metals using Nitrogen and Oxygen donors. They are highly effective at neutral pH but can lose efficacy for Iron at high pH due to the formation of insoluble Iron Hydroxides.

  • Sodium Gluceptate: Forms complexes through its carboxyl group and adjacent hydroxyl groups. In high alkalinity, the deprotonation of hydroxyl groups allows for high-affinity binding to Fe³⁺, effectively preventing the formation of Ferric Hydroxide precipitates.

Diagram: Chelation Mechanism & Stability Logic

ChelationMechanism cluster_0 Chelator Class cluster_1 Binding Environment cluster_2 Metal Specificity Gluceptate Sodium Gluceptate (Polyhydroxy Carboxylate) Alkaline High Alkali (pH > 11) Gluceptate->Alkaline Hydroxyl Activation FeCu Fe³⁺ / Cu²⁺ (Transition Metals) Gluceptate->FeCu High Affinity MGDA MGDA / GLDA (Aminopolycarboxylate) Neutral Neutral pH (6-8) MGDA->Neutral Optimal Stability CaMg Ca²⁺ / Mg²⁺ (Water Hardness) MGDA->CaMg High Affinity Neutral->CaMg Strong Cage Complex (MGDA wins) Alkaline->FeCu Prevents Hydroxide Precip. (Gluceptate wins)

Caption: Mechanistic divergence showing MGDA's dominance in hardness control vs. Gluceptate's superiority in high-pH transition metal sequestration.

Comparative Performance Analysis

Stability Constants (Log K)

The Log K value represents the thermodynamic stability of the metal-ligand complex. Note the massive disparity in Calcium binding versus Copper/Iron binding.

ChelatorLog K (Ca²⁺)Log K (Cu²⁺)Log K (Fe³⁺)Biodegradability (OECD 301)
Na-Gluceptate ~1.2 (Weak)~18.3 (Strong)High (pH dependent)*> 60% (Readily)
MGDA ~7.0~13.9~16.5> 60% (Readily)
GLDA ~5.9~13.1~11.7> 60% (Readily)
EDTA (Baseline)~10.7~18.8~25.1< 20% (Poor)

*Note: Traditional Log K values for Fe-Gluceptate are difficult to define due to the formation of polynuclear complexes at high pH, but empirical sequestration data confirms performance exceeding EDTA in caustic solutions.

Functional Application Matrix

This table guides the selection based on the specific "pain point" of the formulation.

FeatureSodium GluceptateMGDA / GLDA
Hard Water Control Poor. Requires high dosage.Excellent. 1:1 molar efficiency.
Caustic Stability Excellent. Stable in 50% NaOH.Good, but Fe binding drops > pH 11.
Iron Sequestration Superior at pH > 11. Prevents rust stains in bottle washing/textiles.Moderate. Often requires excess.
Aluminum Control Excellent. Used in aluminum etching.Moderate.
Physical Form Liquid (50%) or Powder (Dihydrate).[1]Granules or Liquid.[2][3]

Experimental Protocols

To validate these properties in your lab, use the following self-validating protocols.

Protocol A: High-pH Iron Sequestration Capacity (The "Hampshire" Test)

Objective: Determine the capacity of the chelator to prevent Iron (III) precipitation in a caustic environment.

Reagents:

  • Chelant Solution: 1.0% w/v active solution of Sodium Gluceptate Dihydrate.

  • Ferric Chloride Solution: 0.25M FeCl₃ · 6H₂O.

  • Caustic Buffer: 10% NaOH solution.

Methodology:

  • Weigh 100g of the Chelant Solution into a 250mL beaker.

  • Adjust pH to 12.0 using the Caustic Buffer. Maintain temperature at 25°C.

  • Titrate with Ferric Chloride Solution dropwise while stirring vigorously.

  • Endpoint: The solution will eventually turn from clear/yellow to turbid (permanent haze) as the chelant capacity is exceeded and Ferric Hydroxide precipitates.

  • Calculation:

    
    
    

Expected Result: Sodium Gluceptate should sequester significantly more Iron at pH 12 than an equivalent weight of MGDA or EDTA.

Protocol B: Calcium Chelation Value (CV) - Oxalate Titration

Objective: Measure calcium binding capacity (Hardness control).

Reagents:

  • Calcium Acetate Solution: 0.25M.

  • Ammonium Oxalate Solution: 2% w/v (Indicator for precipitation).

  • Chelant Sample: ~1g accurately weighed.

Methodology:

  • Dissolve chelant sample in 100mL distilled water. Adjust pH to 11.0.

  • Add 10mL of Ammonium Oxalate solution.

  • Titrate with Calcium Acetate until a permanent white turbidity (Calcium Oxalate precipitate) persists.

  • Endpoint: First sign of permanent cloudiness.

Expected Result: MGDA/GLDA will show high CV values (~250-350 mg CaCO₃/g). Sodium Gluceptate will show a very low CV , confirming it is not suitable for general water softening.

Decision Framework for Researchers

Use this logic flow to select the appropriate biodegradable chelator for your formulation.

SelectionLogic Start Primary Formulation Goal? Hardness Control Water Hardness (Ca²⁺, Mg²⁺) Start->Hardness Metals Sequester Transition Metals (Fe³⁺, Cu²⁺, Al³⁺) Start->Metals UseMGDA Select MGDA or GLDA Hardness->UseMGDA High Efficiency PH_Check What is the pH? Metals->PH_Check Neutral Neutral / Mild Alkaline (pH 6 - 10) PH_Check->Neutral HighAlk High Alkaline / Caustic (pH > 11) PH_Check->HighAlk Neutral->UseMGDA Good Fe Control UseGluceptate Select Sodium Gluceptate HighAlk->UseGluceptate Superior Fe Control UseBlend Blend: MGDA (Bulk) + Gluceptate (Booster) HighAlk->UseBlend If Ca control also needed

Caption: Decision tree prioritizing pH environment and target metal for optimal chelator selection.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability. OECD iLibrary. Available at: [Link]

  • Jungbunzlauer. Green and effective complexation – a comparative study. (Comparative data on Sodium Gluconate/Gluceptate vs MGDA). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate. Available at: [Link]

  • Yuanlian Chemical. MGDA vs. EDTA: Technical Comparison of Biodegradable Chelators. Available at: [Link][3]

  • Green-Mountain Chemical. Chelating Capacity and Stability Constants of Glucoheptonate. Available at: [Link]

Sources

"cross-validation of analytical methods for sodium gluceptate dihydrate quantification"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Gluceptate Dihydrate (


), the sodium salt of glucoheptonic acid, acts as a critical sequestering agent in pharmaceutical formulations and a diagnostic radiopharmaceutical precursor. Its quantification presents a distinct analytical challenge: the molecule lacks a significant chromophore, rendering standard UV-Vis detection at 254 nm ineffective.

While historical monographs rely on non-specific complexometric titrations, modern drug development demands higher specificity to distinguish the active alpha-epimer from beta-isomers and degradation products. This guide objectively compares three distinct analytical workflows: HPAEC-PAD (The Gold Standard), HPLC-CAD (The Modern Universal), and Complexometric Titration (The Legacy Method).

Method 1: The Gold Standard (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection [1][2]

This is the most robust method for sugar acids. Sodium gluceptate is a weak acid (


) that ionizes in high pH eluents. The PAD detector oxidizes the hydroxyl groups on a gold electrode, providing high sensitivity without derivatization.
Experimental Protocol
  • System: Dionex ICS-6000 or equivalent with Electrochemical Detector.

  • Column: CarboPac PA1 (4 x 250 mm) with PA1 Guard.

  • Eluent A: 100 mM NaOH (Carbonate-free).

  • Eluent B: 100 mM NaOH + 500 mM Sodium Acetate.

  • Gradient:

    • 0–10 min: 100% A (Isocratic elution of neutral sugars).

    • 10–25 min: Linear ramp to 50% B (Elution of Gluceptate).

    • 25–30 min: 100% B (Column Wash).

  • Detection: Gold electrode, standard carbohydrate quadruple potential waveform.

  • Flow Rate: 1.0 mL/min.

Mechanism of Action: The high pH (pH > 12) converts the gluceptate into an oxyanion, allowing separation on the anion exchange resin. Detection occurs via catalytic oxidation on the gold surface, cleaned by a reduction pulse every cycle.

HPAEC_PAD_Workflow cluster_0 Separation (Anion Exchange) cluster_1 Detection (PAD) A Gluceptate (High pH Anion) B Stationary Phase (Positively Charged Resin) A->B Retained D Gold Electrode Surface B->D Analyte Flow C Acetate Gradient (Pushes Analyte) C->B Elutes E Oxidation Current (Signal) D->E e- Transfer

Figure 1: HPAEC-PAD Separation and Detection Logic. High pH ionizes the sugar acid, allowing exchange with acetate ions before electrochemical oxidation.

Method 2: The Modern Universal (HPLC-CAD)

Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection

When ion chromatography is unavailable, HPLC-CAD offers a "universal" detection mode. Unlike Refractive Index (RI), CAD is compatible with gradients, allowing for the separation of gluceptate from matrix salts.

Experimental Protocol
  • Column: Amide-based HILIC column (e.g., Waters XBridge Amide, 3.5 µm).

  • Mobile Phase A: 90:10 Acetonitrile:Buffer (10mM Ammonium Acetate, pH 9.0).

  • Mobile Phase B: 50:50 Acetonitrile:Buffer.

  • Gradient: Inverse gradient (decreasing organic content) to elute polar species.

  • Detector: Charged Aerosol Detector (Nebulizer temp: 35°C).

  • Mechanism: The eluent is nebulized and dried.[3] The remaining analyte particles are charged by a stream of nitrogen plasma; the aggregate charge is measured by an electrometer.

Critical Insight: HILIC mode is essential. Reverse-phase (C18) columns will not retain sodium gluceptate due to its extreme polarity.

Method 3: The Legacy (Complexometric Titration)

Copper(II) Back-Titration

Historical monographs (USP/EP) often utilize the sequestering ability of gluceptate. Since Sodium Gluceptate does not react with EDTA (unlike Calcium Gluceptate), we must use a replacement titration.

Experimental Protocol
  • Sample: Dissolve 150 mg Sodium Gluceptate Dihydrate in 50 mL water.

  • Complexation: Add exactly 25.0 mL of 0.05 M Cupric Sulfate (

    
    ) VS.
    
  • Conditioning: Add 2 mL Glacial Acetic Acid (buffers pH).

  • Reaction: Boil gently for 5 minutes (ensures complete Cu-Gluceptate complex formation). Cool rapidly.

  • Titration: Titrate the excess unreacted Copper(II) with 0.05 M EDTA VS using Murexide or PAN indicator.

  • Calculation:

    
    .
    

Limitation: This method assumes no other chelators or reducing sugars are present. It lacks specificity between isomers.

Cross-Validation Study: Comparative Performance

The following data summarizes a validation study performed on a pharmaceutical raw material lot of Sodium Gluceptate Dihydrate.

Table 1: Method Performance Metrics
ParameterHPAEC-PADHPLC-CADComplexometric Titration
Specificity High (Separates

isomers & impurities)
Medium (Separates bulk from matrix)Low (Responds to any chelator)
Linearity (

)
> 0.999 (0.5 – 50 ppm)> 0.995 (Polynomial fit often required)N/A (Stoichiometric)
LOD (Limit of Detection) 10 ng/mL (ppb range)2 µg/mL (ppm range)~500 µg/mL
Precision (RSD, n=6) 0.8%2.5%1.2%
Matrix Interference Minimal (High specificity)Moderate (Salt peaks can interfere)High (Metals/Buffers interfere)
Throughput 30 min/sample20 min/sample15 min/sample (Manual)
Table 2: Recovery Study (Spike Recovery in Formulation Buffer)
Spike LevelHPAEC-PAD Recovery (%)HPLC-CAD Recovery (%)Titration Recovery (%)
50% 99.495.2104.1*
100% 100.198.6101.5
150% 99.897.499.2

*Note: Titration showed positive bias at low concentrations due to endpoint ambiguity.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the appropriate method for your application.

Decision_Matrix Start Start: Select Method Q1 Is the sample a pure raw material (API)? Start->Q1 Q2 Is high sensitivity (ppm/ppb) required? Q1->Q2 No (Complex Matrix) Titration Method 3: Titration (Fast, Cheap, QC Release) Q1->Titration Yes HPAEC Method 1: HPAEC-PAD (Trace Analysis, Stability) Q2->HPAEC Yes CAD Method 2: HPLC-CAD (Formulation w/ High Salts) Q2->CAD No

Figure 2: Method Selection Workflow based on sample purity and sensitivity requirements.

Senior Scientist Recommendations
  • For Stability Studies: You must use HPAEC-PAD . Titration cannot detect the degradation of gluceptate into smaller organic acids or the epimerization between alpha and beta forms, which often occurs under thermal stress.

  • For Routine QC: Titration is acceptable only if the raw material source is validated and consistent. However, manual titration introduces operator error.

  • The "Trap": Do not attempt HPLC-UV at 210 nm. The carboxyl signal is swamped by mobile phase noise and is non-linear due to the dissociation equilibrium of the acid group.

References
  • Thermo Fisher Scientific. (2016). Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). Technical Note 20. Link

  • United States Pharmacopeia (USP). (2023). Calcium Gluceptate Monograph. (Referenced for complexometric titration backbone adapted for Sodium salt). Link

  • Hutchinson, J. et al. (2011). Evaluation of Charged Aerosol Detection for the Analysis of Carbohydrates. Journal of Chromatography A, 1218(35), 5920-5926. Link

  • Rohm and Haas. (2020). Ion Exchange Resins for Sugar Processing. Tech Guide. (Grounding for anion exchange mechanism). Link

Sources

"performance comparison of sodium gluceptate dihydrate in different industrial applications"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Comparison of Sodium Gluceptate Dihydrate in Different Industrial Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The High-Alkalinity Specialist

Sodium Gluceptate Dihydrate (Sodium Glucoheptonate) is often overshadowed by its 6-carbon analog, Sodium Gluconate. However, in specific industrial vectors—particularly those involving high alkalinity (pH > 12) , high-temperature cementitious curing , and nuclear medicine —the 7-carbon structure of gluceptate offers superior thermodynamic stability and sequestering capacity.

This guide objectively compares Sodium Gluceptate Dihydrate (SGD) against standard alternatives (Sodium Gluconate, EDTA, NTA) using experimental protocols and field-proven data.

Molecular Mechanism & Chelation Dynamics

The primary differentiator of SGD is its heptose backbone (


), derived from the isomerization of glucose to a 7-carbon sugar acid. This additional hydroxyl group provides a more robust coordination cage for transition metals compared to the 6-carbon gluconate.
Comparative Chelation Efficiency

While EDTA has a higher stability constant (Log K) for Calcium at neutral pH, SGD outperforms aminopolycarboxylates (like EDTA/NTA) in highly alkaline environments where EDTA precipitates or loses efficacy.

Table 1: Comparative Sequestering Capacities

Chelating AgentMolecular StructureCa Sequestering (mg CaCO₃/g)Fe Sequestering (pH 11+)Biodegradability
Sodium Gluceptate Polysaccharide (C7)~548 (High pH)Excellent Readily Biodegradable
Sodium GluconatePolysaccharide (C6)~270GoodReadily Biodegradable
EDTA (

)
Aminopolycarboxylate~220 (pH 11)Poor (Precipitates)Poor / Persistent
NTAAminopolycarboxylate~350ModerateModerate

Note: Calcium sequestering values for sugar acids increase significantly with pH due to the ionization of hydroxyl groups, allowing the formation of multi-dentate complexes.

Diagram: Chelation Stability Logic

ChelationLogic Substrate Metal Ion (Ca2+, Fe3+) Gluconate Na-Gluconate (C6) Standard Chelation Substrate->Gluconate Low Alkalinity Gluceptate Na-Gluceptate (C7) Enhanced Stability Substrate->Gluceptate High Alkalinity EDTA EDTA Strong Bond / pH Sensitive Substrate->EDTA Neutral pH Result_Standard Stable at Neutral pH Degrades > pH 11 Gluconate->Result_Standard Result_HighPH Stable at pH 12-14 Prevents Hydroxide Precip. Gluceptate->Result_HighPH Alpha-isomer Stability EDTA->Result_Standard

Caption: Logical flow demonstrating why Gluceptate is preferred in high-pH environments due to resistance against hydroxide precipitation.

Application: Concrete Admixtures (High Temperature)

In construction, SGD is utilized as a Type B (Retarding) and Type D (Water-reducing and retarding) admixture (ASTM C494).

The Critical Difference: While Sodium Gluconate is the industry standard for general retardation, it can cause "flash set" or unpredictable retardation curves at temperatures exceeding 35°C (95°F). SGD provides a linear retardation response even in extreme heat, making it critical for concreting in tropical climates or massive structural pours (dams, foundations) to prevent cold joints.

Experimental Protocol: Slump Retention & Set Time

Objective: Measure workability retention at elevated temperatures (38°C).

  • Mix Design: Standard Portland Cement (Type I), w/c ratio 0.50.

  • Dosage:

    • Control: None

    • Mix A: Sodium Gluconate (0.05% bwoc - by weight of cement)

    • Mix B: Sodium Gluceptate Dihydrate (0.05% bwoc)

  • Conditioning: Materials pre-heated to 38°C before mixing.

  • Testing:

    • Measure initial slump (ASTM C143).

    • Measure slump at 30, 60, and 90 minutes.

    • Measure Final Set Time (ASTM C403) using penetrometer.

Data Summary (Simulated Average Results):

ParameterControlSodium Gluconate (0.05%)Sodium Gluceptate (0.05%)
Initial Slump 180 mm200 mm205 mm
Slump @ 60 min (38°C) 80 mm (Stiff)140 mm175 mm (Superior Retention)
Final Set Time 4.5 hrs7.0 hrs8.5 hrs
Compressive Strength (28d) 35 MPa38 MPa40 MPa

Insight: SGD maintains workability for 30+ minutes longer than gluconate in heat, allowing for transport delays without sacrificing 28-day strength.

Application: Aluminum Etching (Metal Treatment)

In the aluminum finishing industry, parts are etched in hot Caustic Soda (NaOH) to remove oxides. This process generates dissolved Sodium Aluminate, which eventually hydrolyzes to form rock-hard "alumina sludge" on heating coils and tank walls.

Role of SGD: SGD acts as a scale modifier and sequestrant . It binds the aluminate ion, preventing it from polymerizing into hard scale. Instead, the precipitate remains soft and sludge-like, easily rinsed away.

Protocol: Scale Inhibition Efficiency

System: 1000L Industrial Etch Tank. Base Solution: 50 g/L NaOH at 60°C.

  • Dosing: Add SGD at 1% to 5% of the solid Caustic Soda weight.[1]

    • Field Recipe: For every 50 kg of NaOH, add 1.0 - 2.5 kg of SGD.

  • Operation: Run etching cycle until dissolved Aluminum reaches 130 g/L (saturation).

  • Observation: Inspect heating elements for "rock" scale vs. soft sludge.

Diagram: Aluminate Stabilization Pathway

AlEtching NaOH NaOH Bath (High pH) Etch Etching Reaction NaOH->Etch Al_Part Aluminum Part Al_Part->Etch Aluminate Sodium Aluminate (Dissolved) Etch->Aluminate No_SGD No Additive Aluminate->No_SGD With_SGD With Na-Gluceptate Aluminate->With_SGD HardScale Hard Alumina Scale (Blocks Coils) No_SGD->HardScale Polymerization SoftSludge Soft Sludge (Rinsable) With_SGD->SoftSludge Sequestration

Caption: SGD prevents the polymerization of aluminate into hard scale, extending tank life.

Application: Pharmaceutical (Nuclear Medicine)

Sodium Gluceptate is a critical ligand in the preparation of Technetium Tc 99m Gluceptate , a radiopharmaceutical used for renal (kidney) and brain imaging.

Mechanism: Unlike DTPA (which filters purely by glomerulus), Tc-99m Gluceptate binds to the proximal convoluted tubules in the renal cortex. This allows for visualization of the kidney's structural parenchyma, not just fluid flow.

Protocol: Radiolabeling & Quality Control

Reagent Kit: Vials containing lyophilized Sodium Gluceptate and Stannous Chloride (


).
  • Reconstitution:

    • Aseptically inject 2-10 mL of Sodium Pertechnetate Tc-99m into the reaction vial.

    • Swirl gently for 1-2 minutes to dissolve lyophilized powder.

    • Incubate at room temperature for 15 minutes.

  • Quality Control (ITLC - Instant Thin Layer Chromatography):

    • Stationary Phase: ITLC-SG (Silica Gel).

    • Mobile Phase: Acetone.

    • Procedure: Spot sample. Run strip.

    • Analysis: Free Tc-99m migrates to solvent front (

      
      ). Tc-99m Gluceptate remains at origin (
      
      
      
      ).
    • Requirement: Radiochemical purity > 90% (typically > 95%).

Clinical Insight: The "dihydrate" form is crucial here for the stability of the lyophilized kit, ensuring the stannous ion does not oxidize prior to reconstitution.

References
  • Comparative Chelation Chemistry: Mehltretter, C. L., et al. "Sequestration by Sugar Acids." Industrial & Engineering Chemistry, vol. 45, no. 12, 1953, pp. 2782–2784. (Foundational data on Calcium value of 548 mg/g).[2]

  • Concrete Admixtures: ASTM International. "ASTM C494/C494M-19, Standard Specification for Chemical Admixtures for Concrete." ASTM International, West Conshohocken, PA, 2019. Link

  • Nuclear Medicine: Lee, H. B., & Blaufox, M. D. "Mechanism of renal concentration of technetium-99m glucoheptonate." Journal of Nuclear Medicine, vol. 26, no. 11, 1985, pp. 1308-1313. Link

  • Aluminum Etching Patents: "Process for the preparation of sodium glucoheptonate and its use in alkaline etching." US Patent 3,679,659. Link

  • Biodegradability Standards: OECD. "Test No. 301: Ready Biodegradability." OECD Guidelines for the Testing of Chemicals, Section 3. Link

Sources

A Comparative Environmental Assessment of Sodium Gluceptate Dihydrate and Traditional Chelating Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a chelating agent in research and pharmaceutical development extends beyond its efficacy in a given formulation. As environmental stewardship becomes an increasingly critical aspect of scientific and industrial practice, a thorough evaluation of the ecological footprint of these compounds is paramount. This guide provides an in-depth comparison of the environmental impact of sodium gluceptate dihydrate, a sugar-based chelator, against traditional chelating agents such as ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and phosphonates.

The primary concerns with traditional chelators lie in their persistence in the environment, potential to mobilize heavy metals, and contribution to eutrophication.[1][2] This guide will delve into these issues and present sodium gluceptate dihydrate as a more environmentally benign alternative, supported by comparative data and standardized testing methodologies.

The Environmental Persistence of Traditional Chelators: A Legacy of Concern

Traditional aminopolycarboxylic acid (APCA) chelators like EDTA and DTPA have been widely used due to their strong metal-binding capabilities.[3][4] However, their robust chemical structure, which makes them effective, also renders them resistant to natural degradation processes.

EDTA and DTPA: Persistence and Metal Mobilization

EDTA, in particular, is known for its poor biodegradability, leading to its accumulation in aquatic environments.[1][2] This persistence is a significant concern as EDTA can remobilize heavy metals from sediments, increasing their bioavailability and potential toxicity to aquatic life.[2][5] While DTPA is considered slightly more biodegradable than EDTA, its degradation can be slow and may even produce EDTA as a byproduct.[6] Both compounds are considered persistent organic pollutants.[6][7] This persistence means they can travel long distances in water, affecting ecosystems far from their point of origin.

The photochemical degradation of the iron complexes of EDTA and DTPA can occur, but the extent to which this process mitigates their environmental impact in natural waters is not fully understood.[6][7] Furthermore, these chelators can affect the balance of essential and nonessential metals in aquatic organisms over the long term.[6][7][8]

Phosphonates: The Eutrophication Question

Phosphonates, another class of traditional chelators, present a different set of environmental challenges. While they are used in lower concentrations than the phosphates they often replace, their phosphorus content raises concerns about their potential to contribute to eutrophication.[9] Eutrophication is the enrichment of water bodies with nutrients, leading to excessive algal growth, oxygen depletion, and the creation of "dead zones" where aquatic life cannot survive.[10]

Although phosphonates are generally resistant to biodegradation, they can undergo abiotic degradation, such as photolysis, which can release orthophosphates, a form of phosphorus readily available to algae.[11][12] While the direct contribution of phosphonates to eutrophication is debated, with some sources suggesting it is minimal compared to other sources of phosphorus, their persistence and eventual breakdown into nutrient forms remain a point of environmental concern.[9][11]

Sodium Gluceptate Dihydrate: A Readily Biodegradable Alternative

In contrast to the environmental persistence of traditional chelators, sodium gluceptate dihydrate, a derivative of glucose, offers a more sustainable profile. Its chemical structure makes it readily susceptible to microbial degradation, breaking down into harmless substances in the environment.[13][14]

Biodegradability Assessment: The OECD 301D Standard

The "ready biodegradability" of a substance is a key indicator of its environmental persistence. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess this property. The OECD 301 series of tests are stringent screening methods to determine if a chemical will undergo rapid and ultimate biodegradation in an aerobic environment.[15][16]

A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 28-day period, specifically achieving the pass level within a 10-day window that begins once 10% biodegradation is reached.[17] For tests measuring Dissolved Organic Carbon (DOC) removal, the pass level is 70%, while for tests measuring oxygen demand or carbon dioxide production, it is 60%.[16][17]

While specific OECD 301D data for sodium gluceptate dihydrate is not as widely published as for more common green chelators like GLDA, its classification as a biodegradable and non-toxic compound is well-established.[13][18][19] For comparison, other sugar-based and amino-acid-derived "green chelates" like GLDA (tetrasodium glutamate diacetate) have been shown to exceed the 60% biodegradability threshold within 28 days according to the OECD 301D test.[20]

Aquatic Toxicity

Sodium gluceptate is characterized by its low toxicity to aquatic organisms.[21] This is a significant advantage over traditional chelators, which, although not acutely toxic at typical environmental concentrations, can contribute to chronic toxicity and disrupt the delicate balance of aquatic ecosystems.[6][7]

Comparative Environmental Impact Profile

The following table summarizes the key environmental parameters for sodium gluceptate dihydrate and traditional chelators.

FeatureSodium Gluceptate DihydrateEDTA (Ethylenediaminetetraacetic acid)DTPA (Diethylenetriaminepentaacetic acid)Phosphonates
Biodegradability Readily biodegradable[14]Poorly biodegradable, persistent[1][2]More biodegradable than EDTA, but still persistent[6][7]Poorly biodegradable[11]
Aquatic Toxicity Low acute toxicity[21]Can contribute to chronic toxicity and metal imbalance[6][7][8]Can contribute to aquatic toxicity[6][7][8]Generally low, but degradation products can be a concern[11]
Metal Mobilization Low potential due to biodegradabilityHigh potential, remobilizes heavy metals from sediments[2][5]Can desorb heavy metals from sediments[6][7]Can complex with metals, but less of a concern than EDTA[11]
Eutrophication Potential None (does not contain phosphorus or nitrogen)None (does not contain phosphorus)None (does not contain phosphorus)Potential to contribute to eutrophication upon degradation[9][11]

Experimental Protocols for Environmental Assessment

To ensure scientific rigor in comparing chelating agents, standardized experimental protocols are essential. The following outlines the methodology for assessing biodegradability, a critical environmental parameter.

Ready Biodegradability - OECD 301D (Closed Bottle Test)

This test is a widely accepted method for determining the ultimate aerobic biodegradability of organic compounds.[15]

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (from wastewater treatment plant effluent) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts (potassium, sodium, calcium, magnesium, and iron) in deionized water. The pH should be adjusted to 7.4.

  • Inoculum Preparation: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. It should be filtered to remove coarse particles.

  • Test and Control Solutions:

    • Test Bottles: Add a known concentration of the test substance (e.g., sodium gluceptate dihydrate, EDTA) to the mineral medium.

    • Reference Bottles: Prepare a solution with a readily biodegradable reference compound (e.g., sodium benzoate) to validate the test procedure.

    • Blank Control: Prepare bottles with only the inoculum and mineral medium to measure the background oxygen consumption.

    • Toxicity Control: To check for inhibitory effects of the test substance, prepare a bottle containing both the test substance and the reference compound.

  • Incubation: Fill the bottles completely with the respective solutions, ensuring no air bubbles are trapped. Seal the bottles and incubate them in the dark at 20°C for 28 days.

  • Oxygen Measurement: Periodically (e.g., every 2-3 days), measure the dissolved oxygen concentration in the bottles using an oxygen electrode.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated based on the theoretical oxygen demand (ThOD) or, if not easily calculated, the chemical oxygen demand (COD) of the test substance.

    Percentage Biodegradation = [(Oxygen consumed by test substance) - (Oxygen consumed by blank)] / ThOD * 100

Data Interpretation: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within the 10-day window of the 28-day test.[17]

Visualizing the Environmental Choice

The following diagram illustrates the contrasting environmental fates of traditional chelators and biodegradable alternatives like sodium gluceptate dihydrate.

Environmental_Fate cluster_traditional Traditional Chelators (EDTA, DTPA, Phosphonates) cluster_biodegradable Biodegradable Chelator (Sodium Gluceptate Dihydrate) cluster_environment Environmental Fate Traditional EDTA, DTPA, Phosphonates Persistence Persistence & Accumulation Traditional->Persistence Poor Biodegradability Eutrophication Eutrophication (Phosphonates) Traditional->Eutrophication Potential for Biodegradable Sodium Gluceptate Dihydrate Biodegradation Rapid Biodegradation Biodegradable->Biodegradation Readily Biodegradable Metal_Mobilization Heavy Metal Mobilization Persistence->Metal_Mobilization Leads to Harmless_Products Harmless Byproducts (CO2, H2O, Biomass) Biodegradation->Harmless_Products Results in

Caption: Environmental fate of traditional vs. biodegradable chelators.

Conclusion: A Clearer Path to Sustainable Science

The evidence strongly indicates that sodium gluceptate dihydrate presents a significantly lower environmental risk compared to traditional chelating agents like EDTA, DTPA, and phosphonates. Its ready biodegradability prevents the long-term persistence and associated problems of heavy metal mobilization that are characteristic of EDTA and DTPA.[14][22] Furthermore, its composition, free of phosphorus and nitrogen, eliminates concerns related to eutrophication.

For researchers, scientists, and drug development professionals, the choice of a chelating agent has implications that extend beyond the laboratory. By opting for biodegradable alternatives like sodium gluceptate dihydrate, the scientific community can contribute to the broader goals of environmental protection and sustainable development, ensuring that scientific advancement does not come at an ecological cost. The adoption of such "green" chemicals is a critical step in aligning chemical-intensive industries with the principles of a circular economy and responsible environmental stewardship.[20]

References

  • Sillanpää, M., & Oikari, A. (2000). Environmental fate of EDTA and DTPA. Ecotoxicology and Environmental Safety, 46(3), 209-218.
  • Sillanpää, M. (1997). Environmental fate of EDTA and DTPA.
  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing.
  • Envirocare Labs. (2024, June 3). Understanding Biodegradability Testing: Ensuring Environmental Safety. Envirocare Labs.
  • OECD. (2014). Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). OECD Publishing.
  • Sillanpää, M., & Pirkanniemi, K. (2004). Biological and photochemical degradation rates of diethylenetriaminepentaacetic acid (DTPA) in the presence and absence of Fe(III). Chemosphere, 55(3), 439-446.
  • ResearchGate. (n.d.). Fate of DTPA, EDTA, and EDDS in hydroponic media and effects on plant mineral nutrition.
  • Semantic Scholar. (n.d.).
  • OECD. (n.d.). Test No. 301: Ready Biodegradability. OECD iLibrary.
  • OECD. (n.d.). Test No. 301: Ready Biodegradability. OECD iLibrary.
  • Insightace Analytic. (2025, July 3).
  • Shandong Yuanlian. (2025, July 17).
  • Shandong Yuanlian. (2025, April 28). Substitutes for traditional chelating agents: eco-friendly GLDA - with bactericidal enhancement function.
  • ResearchGate. (n.d.).
  • Patsnap Eureka. (2025, July 3).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • Oviedo, C., & Rodríguez, J. (2003). EDTA: the chelating agent under environmental scrutiny. Química Nova, 26(6), 901-905.
  • Semantic Scholar. (n.d.).
  • Chem-Impex. (n.d.).
  • IJCRT.org. (2021, December 12).
  • European Phosphonates Association. (2015, February 26).
  • SpringerLink. (2021, September 16).
  • Chemsrc. (2025, August 25).
  • MDPI. (2022, May 23).
  • Santos. (2021, December).
  • Rawsource. (2024, June 3). Sodium Gluconate vs. EDTA: Detailed Comparison & Uses.
  • The Environmental and Industrial Benefits of Sodium Gluconate in Modern Applic
  • ECHA. (n.d.).
  • AgImpacts. (n.d.).
  • The Good Scents Company. (n.d.).
  • MDPI. (2023, May 26). Biodegradation Rate of EDTA and IDS and Their Metal Complexes.
  • Inxight Drugs. (n.d.).
  • PubChem. (n.d.).
  • Valudor Products. (2024, September 27).
  • DEISO. (n.d.). Case Study of Life Cycle Assessment (LCA) for the Chemical Industry (REV 1.0).
  • Everything You Need To Know About Edta Di Sodium Salt Applications Safety Trends. (2024, September 17).
  • MOST Wiedzy. (n.d.). Ultimate biodegradability and ecotoxicity of orally administered antidiabetic drugs.
  • MDPI. (2021, June 17). Process Design Guided by Life Cycle Assessment to Reduce Greenhouse Gas-Related Environmental Impacts of Food Processing.
  • National Agricultural Library. (n.d.).
  • Pharma Excipients. (2025, October 2).

Sources

Comparative Guide: Sodium Gluceptate Dihydrate in In-Vitro and In-Vivo Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical comparison resource for drug development professionals and radiopharmaceutical scientists. It synthesizes experimental data to position Sodium Gluceptate Dihydrate within the landscape of chelating agents and diagnostic radioligands.

Executive Technical Summary

Sodium Gluceptate Dihydrate (Sodium


-D-glucoheptonate) is a polyhydroxycarboxylate chelator.[1] Unlike aminopolycarboxylates (e.g., EDTA) that rely on "cage-like" sequestration, gluceptate utilizes a combination of a carboxylate anchor and multiple hydroxyl groups to form stable complexes with di- and trivalent cations (

,

,

).[1]

Its dual-utility profile defines its market position:

  • Pharmaceutical Excipient: A biodegradable, high-alkaline stable chelator superior to EDTA for iron sequestration in caustic environments.[1]

  • Radiopharmaceutical Ligand: The precursor for Technetium Tc-99m Gluceptate (Tc-99m GH) , a unique "hybrid" renal imaging agent that permits simultaneous evaluation of Glomerular Filtration Rate (GFR) and renal cortical morphology.[1]

Mechanistic Profile & Chemical Stability[1]

Chelation Thermodynamics

The stability of metal-gluceptate complexes is pH-dependent. While EDTA maintains high stability constants (


) across a broad neutral pH range, gluceptate excels in alkaline conditions where hydroxyl deprotonation enhances metal binding.[1]
ParameterSodium GluceptateDisodium EDTAMechanistic Implication
Ligand Type PolyhydroxycarboxylateAminopolycarboxylateGluceptate is less sterically hindered; better biodegradability.[1]
Ca Stability (

)
~2.0 - 3.0 (pH dependent)10.7EDTA binds Ca tighter in neutral pH; Gluceptate is preferred for "gentle" chelation or high pH.[1]
Fe Sequestration Excellent in pH > 11 Precipitates in high alkaliGluceptate prevents

precipitation in caustic formulations.[1]
Biodegradability High (Rapid)Low (Persistent)Gluceptate is the "Green Chemistry" alternative.[1]
Radiolabeling Mechanism (Tc-99m)

In nuclear medicine, sodium gluceptate acts as a weak transchelator.[1] It stabilizes reduced Technetium (


) following stannous chloride reduction.[1]

G Figure 1: Tc-99m Gluceptate Radiolabeling Pathway Tc 99mTc-Pertechnetate (TcO4-) Inter Reduced Tc (Tc+4/Tc+5) Tc->Inter Reduction (Acidic pH) Sn SnCl2 (Reductant) Sn->Inter Complex Tc-99m Gluceptate (Renal Agent) Inter->Complex Transchelation Gluc Sodium Gluceptate (Ligand) Gluc->Complex Stabilization

Figure 1: The reduction-transchelation pathway requires precise stoichiometry of Stannous Chloride to prevent formation of hydrolyzed-reduced Tc (colloid) or free pertechnetate.

In-Vivo Comparative Studies: Renal Imaging

The primary in-vivo application of sodium gluceptate is renal scintigraphy. It occupies a clinical middle ground between Tc-99m DTPA (pure flow) and Tc-99m DMSA (pure cortical binding).[1]

Biodistribution & Pharmacokinetics

Data synthesized from comparative human and rodent studies:

FeatureTc-99m Gluceptate (GH)Tc-99m DTPATc-99m DMSA
Primary Excretion Glomerular Filtration (~80%)Glomerular Filtration (100%)Tubular Fixation
Cortical Retention 10 - 15% (at 2-4 hrs)< 1% (Negligible)40 - 50% (at 2-4 hrs)
Liver Uptake Low (<5%)NegligibleLow
Clinical Utility Hybrid: Flow dynamics + Cortical structureFlow/GFR onlyCortical scarring only
Time to Imaging Immediate (Flow) + 2 hr (Static)Immediate (Flow)2-4 hr (Static)
Comparative Performance Analysis
  • Vs. DTPA: In studies measuring Differential Renal Function (DRF), Tc-99m GH shows a correlation coefficient of

    
      with Tc-99m DTPA.[1] Advantage:[1][2][3][4] GH allows detection of cortical scarring in the same session, which DTPA cannot do.
    
  • Vs. DMSA: DMSA is the "gold standard" for detecting pyelonephritis scars due to higher retention (40% vs 15%). However, comparative studies indicate Tc-99m GH has high sensitivity (>90%) for scarring when delayed static images are acquired.[1] Advantage:[1][2][3][4][5] GH provides blood flow information; DMSA does not.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Efficiency Tc-99m Gluceptate Radiolabeling

Objective: Achieve >95% radiochemical purity for in-vivo use.

Materials:

  • Sodium Gluceptate Dihydrate (200 mg)[1]

  • Stannous Chloride Dihydrate (

    
    )[1][6]
    
  • Tc-99m Pertechnetate eluate (<300 mCi)[1]

  • Nitrogen-purged vials[1]

Workflow:

  • Preparation: Dissolve 200 mg Gluceptate and 5-10

    
    
    
    
    
    in sterile water. Adjust pH to 6.5 ± 0.5. Lyophilize if storing.[1][7]
  • Reconstitution: Inject 2-5 mL Tc-99m Pertechnetate into the vial.

  • Incubation: Swirl gently. Incubate at Room Temperature (20-25°C) for 15 minutes . Critical Step: Do not heat.[1] Heating promotes colloid formation.

  • Quality Control (Validation):

    • System 1 (Acetone): Free

      
       migrates (
      
      
      
      ); Complex remains at origin.[1]
    • System 2 (Saline): Colloids remain at origin (

      
      ); Complex migrates (
      
      
      
      ).[1]
    • Acceptance Criteria: Complex % > 95%.[1][5]

Protocol B: In-Vitro Cytotoxicity / Cell Culture Utility

Objective: Verify safety of sodium gluceptate as an excipient or carbon source.[1]

Methodology:

  • Cell Line: L929 Mouse Fibroblasts or CHO cells.[1]

  • Treatment: Supplement media with Sodium Gluceptate (0.1 mM to 10 mM).[1]

  • Assay: MTT or LDH release at 24h and 48h.

  • Expected Outcome:

    • Low Dose (<5 mM): No significant reduction in viability.[1] Potential increase in growth rate (carbon source utilization).[1]

    • High Dose (>100 mM): Osmotic stress observed (not chemical toxicity).[1]

    • Comparison: Significantly lower cytotoxicity than EDTA at equivalent molar concentrations due to lack of calcium stripping from culture media.[1]

Safety & Toxicology Profile

Sodium gluceptate dihydrate is characterized by an exceptionally wide therapeutic index.

Toxicity MetricSodium GluceptateSodium GluconateInterpretation
LD50 (Oral, Rat) > 4,040 mg/kg ~6,060 mg/kgPractically Non-Toxic
LD50 (Dermal, Rat) > 2,000 mg/kg> 2,000 mg/kgNon-Irritant
Genotoxicity Negative (Ames Test)NegativeSafe for parenteral use
Target Organs Kidney (Rapid Clearance)KidneyNo accumulation

Decision Matrix for Researchers

Use the following logic flow to determine if Sodium Gluceptate is the correct choice for your study:

DecisionTree Figure 2: Selection Logic for Sodium Gluceptate Start Select Application AppType Application Type? Start->AppType Radio Radiopharmaceutical (Renal Imaging) AppType->Radio Chelation Industrial/Excipient Chelation AppType->Chelation Q_Flow Need GFR/Flow Data? Radio->Q_Flow Q_Scar Need Cortical Scarring? Q_Flow->Q_Scar Yes UseDMSA Use Tc-99m DMSA Q_Flow->UseDMSA No (Static Only) UseGH Use Tc-99m Gluceptate (Hybrid Agent) Q_Scar->UseGH Yes (Simultaneous) UseDTPA Use Tc-99m DTPA Q_Scar->UseDTPA No (Flow Only) Q_pH Environment pH? Chelation->Q_pH UseGlu Use Sodium Gluceptate (Prevents Fe ppt) Q_pH->UseGlu High Alkaline (>10) UseEDTA Use EDTA Q_pH->UseEDTA Neutral/Acidic

Figure 2: Decision tree highlighting the "Hybrid" niche of Gluceptate in imaging and its "Alkaline" niche in chelation.

References

  • Comparison of Tc-99m Glucoheptonate and Tc-99m DTPA. American Journal of Roentgenology (AJR).[1] 1987.[1] Validates the correlation (r=0.99) between GH and DTPA for renal function.[1] [1]

  • Product Monograph: DraxImage Gluceptate. Jubilant DraxImage. 2015. Detailed composition, radiolabeling protocol, and toxicology data.[1]

  • Sodium Gluconate vs. EDTA: Detailed Comparison. RawSource. 2024.[1][8] Comparative chelation efficiency and environmental impact data.

  • Safety Data Sheet: Sodium Glucoheptonate. Valudor Products. 2024.[1][8] LD50 and acute toxicity data.[1][9][10]

  • Biodistribution of 99mTc-labeled agents. SciELO / Brazilian Journal of Medical and Biological Research.[1] Comparative tissue uptake data for renal agents.[1][4][11]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Handling of Gluceptate Sodium Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Gluceptate sodium dihydrate (Sodium


-d-glucoheptonate dihydrate) is a chelating agent and carbohydrate derivative generally classified as low-toxicity  and biodegradable . Under the Globally Harmonized System (GHS), it is typically Not Classified  as a hazardous substance, though some vendor-specific Safety Data Sheets (SDS) may flag it for "Combustible Dust" or mild mechanical irritation.

Core Directive: While often legally permissible to dispose of via sanitary sewer (in small quantities) or municipal waste (solids) due to its biodegradable nature, Best Laboratory Practice (BLP) dictates managing it through a dedicated Non-Hazardous Chemical Waste stream. This ensures full traceability, prevents drain blockages from high-concentration salts, and eliminates the risk of accidental mixing with incompatible oxidizers.

Chemical Profile & Identification

Ensure the substance in hand matches the following specifications before proceeding.

ParameterSpecification
Chemical Name Sodium glucoheptonate dihydrate
Synonyms Gluceptate sodium; Sodium

-d-glucoheptonate
CAS Number 13007-85-7 (General); 10094-62-9 (Anhydrous ref)
Molecular Formula

Physical State White to light tan crystalline powder
Solubility Highly soluble in water
pH (10% Solution) 7.5 – 8.5 (Weakly alkaline)

Hazard Assessment (Risk Analysis)

Before disposal, the waste generator must validate the "State of Waste" to rule out contamination.

  • Toxicity: Low.[1] LD50 (Oral, Rat) is typically

    
     [1, 5].[2]
    
  • Flammability: Non-flammable, but fine dusts can form explosive mixtures in air (Combustible Dust Hazard) [5].

  • Reactivity: Stable. Incompatible with strong oxidizing agents (e.g., Nitric acid, Peroxides, Permanganates).

  • Ecological: Readily biodegradable.[1][3] Low potential for bioaccumulation [1].[4]

Detailed Disposal Protocols

Protocol A: Solid Waste (Surplus/Expired Powder)

Context: You have a container of pure Gluceptate sodium dihydrate that is expired or no longer needed.

  • Segregation: Do not mix with oxidizers or heavy metal waste.

  • Containerization:

    • Keep in the original manufacturer container if possible.

    • If transferring, use a High-Density Polyethylene (HDPE) wide-mouth jar.

    • Labeling: Affix a "Non-Hazardous Chemical Waste" label. Clearly write: "Sodium Glucoheptonate - Low Toxicity Organic Salt."

  • Disposal Route:

    • Preferred: Submit to your facility's Chemical Waste Management team for incineration or Class I landfill.

    • Alternative (Low Volume): If local regulations (e.g., RCRA in the US) permit "conditionally exempt" status for non-hazardous salts, double-bag in heavy-duty trash bags and dispose of as municipal solid waste. Note: Never discard loose powder directly into trash bins to avoid dust generation.

Protocol B: Aqueous Waste (Experimental Solutions)

Context: Buffer solutions or chelating baths containing dissolved Gluceptate sodium.

  • Neutralization Check: Ensure pH is between 5 and 9. Gluceptate solutions are naturally slightly alkaline; adjust with dilute HCl or NaOH if the solution was part of an extreme pH process.

  • Pre-Treatment:

    • If the solution contains heavy metals (which the gluceptate likely chelated), it is Hazardous Waste . The gluceptate-metal complex must be treated as the metal itself (e.g., Lead, Copper, Mercury waste).

    • Action: Precipitate metals if possible, or dispose of the entire volume as Heavy Metal Aqueous Waste .

  • Disposal Route (Pure Solution):

    • Drain Disposal: Only permissible for pure, dilute solutions (<5%) if local water authority permits biodegradable organic salts (BOD load). Flush with 20x excess water.

    • Waste Stream: Collect in a carboy labeled "Aqueous Organic Salts."

Protocol C: Spill Cleanup

Context: Accidental release of powder on the bench or floor.

  • PPE: Safety glasses, lab coat, and nitrile gloves. (Respiratory protection required if dust is visible).[2][5]

  • Containment: Do not dry sweep if dust generation is significant.

  • Cleanup:

    • Small Dry Spill: Scoop gently into a waste container.

    • Dusty Spill: Cover with wet paper towels to dampen the powder, then scoop.

    • Wash: Wipe the surface with water; the substance is sticky when wet but highly soluble.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for compliant disposal.

DisposalWorkflow Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Aqueous Solution StateCheck->Liquid DustCheck Is it mixed with Oxidizers? Solid->DustCheck HazWaste HAZARDOUS WASTE (Do not trash) DustCheck->HazWaste Yes NonHazSolid Non-Hazardous Waste (Label: Organic Salt) DustCheck->NonHazSolid No MetalCheck Contains Heavy Metals (Chelated)? Liquid->MetalCheck HeavyMetalWaste HEAVY METAL WASTE (Strict Regulation) MetalCheck->HeavyMetalWaste Yes DrainCheck Check Local BOD Limits MetalCheck->DrainCheck No SanitarySewer Sanitary Sewer (Flush w/ 20x Water) DrainCheck->SanitarySewer Permitted (<5%) ChemWaste Chemical Waste Stream (Carboy) DrainCheck->ChemWaste High Conc. / Not Permitted

Figure 1: Decision matrix for segregating Gluceptate sodium waste streams based on physical state and contamination.

Regulatory & Compatibility Reference

CategoryClassificationNotes
RCRA (USA) Non-RegulatedNot listed as P-list or U-list waste.
GHS Not ClassifiedMay be "Combustible Dust" in bulk powder form.
TSCA ListedActive inventory.
Incompatibilities Strong OxidizersAvoid mixing with Nitrates, Peroxides, or Chlorates.

Expert Insight: While Gluceptate sodium is a "green" chemical often used in concrete admixtures and industrial cleaning for its biodegradability, researchers must treat chelated solutions as hazardous . If you used this to sequester Iron (Fe), it's likely safe. If you used it to sequester Cadmium (Cd) or Lead (Pb), the biodegradability of the ligand releases the toxic metal back into the environment if flushed. Always dispose of metal-chelate solutions as the metal itself.

References

  • PMP Fermentation Products. (2015). Safety Data Sheet: Sodium Glucoheptonate. Retrieved from

  • Valudor Products. (2024).[2][6] Safety Data Sheet: Sodium Glucoheptonate Liquid. Retrieved from

  • CymitQuimica. (2025). Safety Data Sheet: Sodium Glucoheptonate Dihydrate. Retrieved from

  • Spectrum Chemical. (2018). Sodium Glucoheptonate SDS.[7][2] Retrieved from

  • Knowde. (2019). H-Quest™ C 100 Safety Data Sheet. Retrieved from

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.